4-Aminotetrahydropyran hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-1-3-7-4-2-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZSCXIYGVEHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656948 | |
| Record name | Oxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33024-60-1 | |
| Record name | Tetrahydro-2H-pyran-4-amine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33024-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 112471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033024601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33024-60-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-4-amine, tetrahydro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminotetrahydropyran hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxan-4-amine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VE27D8V46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminotetrahydropyran Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-aminotetrahydropyran hydrochloride (CAS No. 33024-60-1), a pivotal heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, spectral analysis, and strategic applications of this versatile scaffold, grounding all information in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of the Tetrahydropyran Moiety
The tetrahydropyran ring is a privileged scaffold in drug design, second only to the phenyl ring in its frequency within marketed pharmaceuticals.[1] Its three-dimensional structure offers a departure from the flat, aromatic systems that have historically dominated medicinal chemistry, providing access to a broader chemical space and improved pharmacokinetic profiles. This compound, as a functionalized derivative, presents a synthetically accessible and highly versatile entry point to this valuable chemical motif. Its hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to a wide range of reaction conditions.[2] This guide will elucidate the fundamental properties and applications that underscore its significance as a cornerstone in the synthesis of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in synthesis and drug design.
Core Chemical Properties
The key chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 33024-60-1 | [3][4] |
| Molecular Formula | C₅H₁₂ClNO | [3][4] |
| Molecular Weight | 137.61 g/mol | [3][4] |
| Appearance | White crystalline powder | [2][4] |
| Melting Point | 230-250 °C | [4][5] |
| Solubility | Soluble in polar solvents like water. | [2][6] |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques.
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching from the ammonium group, C-H stretching from the aliphatic ring, and C-O-C stretching from the ether linkage.
The mass spectrum of this compound would show a molecular ion peak corresponding to the free base (m/z = 101.15) upon loss of HCl. Fragmentation patterns would likely involve cleavage of the tetrahydropyran ring.
Synthesis and Manufacturing
Several synthetic routes to 4-aminotetrahydropyran and its hydrochloride salt have been developed, each with distinct advantages and considerations for scalability and functional group tolerance.
Reductive Amination of Tetrahydropyran-4-one
A common and efficient method for the synthesis of 4-aminotetrahydropyran is the reductive amination of tetrahydropyran-4-one. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by reduction to the desired amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of tetrahydropyran-4-one in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add an ammonia source (e.g., ammonium acetate, ammonia in methanol).
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C) portion-wise to the reaction mixture.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water and extract the product with an organic solvent.
-
Purification and Salt Formation: Purify the crude amine by distillation or chromatography. Dissolve the purified amine in a suitable solvent (e.g., diethyl ether, dioxane) and treat with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain this compound.
Hydrogenation of 4-(Hydroxyimino)tetrahydropyran
Another established method involves the hydrogenation of the corresponding oxime.[4]
Experimental Protocol: Oxime Hydrogenation
-
Reaction Setup: A mixture of 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran and a catalyst (e.g., Raney Nickel) in a suitable solvent like ethanol is placed in a hydrogenation reactor.[4]
-
Hydrogenation: The mixture is hydrogenated under pressure (e.g., 90 psi) at room temperature for an extended period (e.g., 3 days).[4]
-
Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated.[4]
-
Salt Formation: The residue is dissolved in methanol and treated with a solution of HCl in dioxane (e.g., 4 N) to yield the hydrochloride salt.[4]
Prins Cyclization Approach
For the synthesis of functionalized tetrahydropyran scaffolds, the Prins cyclization offers a powerful alternative.[7] This reaction involves the acid-catalyzed condensation of an alkene with a formaldehyde equivalent to generate a 1,3-dioxane, which can be further transformed into a tetrahydropyran.
Caption: A generalized workflow for the synthesis of 4-aminotetrahydropyran scaffolds via a Prins cyclization approach.[7]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The tetrahydropyran ring often serves as a bioisosteric replacement for a cyclohexane ring, with the oxygen atom potentially improving solubility and providing a hydrogen bond acceptor.
As a Scaffold for Novel Therapeutics
The rigid, three-dimensional structure of the tetrahydropyran ring is utilized to orient functional groups in a defined spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. This scaffold has been incorporated into molecules targeting a variety of diseases, including cancer.[8]
In the Synthesis of Kinase Inhibitors
The 4-amino group provides a convenient handle for the introduction of various substituents, making it a key component in the synthesis of kinase inhibitors. The tetrahydropyran moiety can occupy specific pockets within the ATP-binding site of kinases, contributing to the overall potency and selectivity of the inhibitor.
Modulation of Physicochemical Properties
The incorporation of the 4-aminotetrahydropyran moiety can favorably modulate the physicochemical properties of a drug candidate. The presence of the heteroatom can reduce lipophilicity and improve aqueous solubility, which are critical parameters for oral bioavailability and overall drug-likeness.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It is crucial to consult the Safety Data Sheet (SDS) for a comprehensive understanding of the potential hazards.[9][10]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[11]
-
Personal Protective Equipment: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling Procedures: Avoid contact with skin and eyes.[11] Avoid inhalation of dust.[11] Keep away from heat, sparks, and open flames.[9]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[9]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations.[9] Do not allow the material to enter drains or waterways.[11]
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry, offering a unique combination of a privileged three-dimensional scaffold, synthetic accessibility, and favorable physicochemical properties. Its strategic application in drug discovery programs continues to yield novel therapeutic candidates with improved efficacy and pharmacokinetic profiles. A comprehensive understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for harnessing its full potential in the development of next-generation pharmaceuticals.
References
- 1. 4-Aminotetrahydropyran(38041-19-9) 1H NMR spectrum [chemicalbook.com]
- 2. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 3. This compound | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 33024-60-1 [chemicalbook.com]
- 5. This compound | 33024-60-1 [amp.chemicalbook.com]
- 6. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 7. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [guidechem.com]
- 11. chemicalbook.com [chemicalbook.com]
Foreword: The Strategic Importance of Saturated Heterocycles in Modern Drug Discovery
An In-depth Technical Guide to the Structure Elucidation of 4-Aminotetrahydropyran Hydrochloride
In the landscape of medicinal chemistry, the strategic incorporation of three-dimensional molecular scaffolds is paramount for developing novel therapeutics with improved pharmacological profiles. The tetrahydropyran (THP) ring, a saturated heterocycle, has emerged as a cornerstone of this strategy. Often employed as a bioisosteric replacement for cyclohexyl or phenyl rings, the THP moiety introduces polarity and a hydrogen bond acceptor (the ring oxygen) without significantly increasing lipophilicity, thereby enhancing aqueous solubility and favorably modulating absorption, distribution, metabolism, and excretion (ADME) properties.
Molecular Identity and Physicochemical Properties
Before delving into the analytical workflow, we establish the foundational data for our target compound.
-
Chemical Name: this compound
-
IUPAC Name: oxan-4-amine;hydrochloride[8]
-
CAS Number: 33024-60-1
-
Molecular Formula: C₅H₁₂ClNO[8]
Figure 1: Structure of this compound.
The Integrated Analytical Workflow: A Strategy of Orthogonal Confirmation
Figure 2: Logical workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: Our first objective is to confirm the molecular weight and elemental composition. We choose High-Resolution Mass Spectrometry (HRMS) for its ability to provide an exact mass, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.[12] Electrospray Ionization (ESI) is the preferred ionization method as it's a "soft" technique ideal for polar, pre-ionized samples like hydrochloride salts, minimizing fragmentation and maximizing the abundance of the molecular ion.[13]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 mixture of methanol and deionized water.
-
Instrumentation: Infuse the sample into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Mode: Operate in positive ion mode. The hydrochloride salt will dissociate in solution, and the free amine (4-aminotetrahydropyran) will be protonated.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Expected Data & Interpretation
The primary ion observed will be the protonated free base, [C₅H₁₁NO + H]⁺. The chloride ion is not observed in positive mode.
| Parameter | Theoretical Value | Expected Experimental Value | Inference |
| Free Base Formula | C₅H₁₁NO | N/A | Target molecule's free base. |
| Free Base Exact Mass | 101.08406 Da[14] | N/A | Foundational calculation. |
| Observed Ion | [M+H]⁺ | ~102.0913 | Protonated free amine. |
| [M+H]⁺ Exact Mass | 102.09189 Da | Within 5 ppm (e.g., 102.0915) | Confirms the elemental formula C₅H₁₂NO⁺. |
Trustworthiness: Obtaining a mass accuracy within 5 parts-per-million (ppm) of the theoretical value provides extremely high confidence in the assigned elemental composition, effectively ruling out thousands of other potential formulas and validating the first critical piece of the structural puzzle.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Skeleton
Expertise & Causality: NMR is the most powerful tool for elucidating the detailed atomic connectivity of a small molecule.[9][11] By analyzing the chemical environment of every ¹H and ¹³C nucleus, we can piece together the complete molecular skeleton. We employ a suite of 1D and 2D NMR experiments to build a self-consistent structural assignment.
Experimental Protocol: Multi-dimensional NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent. The choice of solvent is strategic:
-
DMSO-d₆: A polar aprotic solvent that will allow observation of all protons, including the three exchangeable protons on the ammonium (-NH₃⁺) group.
-
D₂O: A polar protic solvent that will cause the -NH₃⁺ protons to exchange with deuterium, leading to their signal disappearing from the ¹H spectrum. This is a key diagnostic test to identify exchangeable protons.
-
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
2D COSY (¹H-¹H Correlation Spectroscopy)
-
2D HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)
-
¹H NMR: Proton Environments
The proton NMR spectrum reveals the chemical environment and neighboring protons for each unique hydrogen in the molecule. Based on patent literature, the following signals are expected in DMSO-d₆.[15]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.05 | Broad Singlet (bs) | 3H | -NH ₃⁺ | Protons on the positively charged nitrogen are highly deshielded and exchange, leading to a broad signal. |
| 3.87-3.94 | Multiplet (m) | 2H | H-2eq, H-6eq | Protons adjacent to the electronegative ring oxygen are deshielded. Equatorial protons are typically further downfield. |
| 3.27-3.38 | Multiplet (m) | 3H | H-4ax, H-2ax, H-6ax | This complex multiplet likely contains the axial protons at C2/C6 and the proton at C4, all deshielded to varying degrees. |
| 1.82-1.98 | Multiplet (m) | 2H | H-3eq, H-5eq | Equatorial protons at the C3/C5 positions. |
| 1.54-1.74 | Multiplet (m) | 2H | H-3ax, H-5ax | Axial protons at the C3/C5 positions, typically the most shielded in the ring system. |
¹³C NMR: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. Due to the molecule's symmetry (a plane passing through O, C4, and N), we expect only three signals for the five ring carbons.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~65-70 | C -2, C -6 | Carbons directly attached to the electronegative oxygen are the most deshielded. |
| ~45-50 | C -4 | The carbon bearing the electron-withdrawing ammonium group. |
| ~30-35 | C -3, C -5 | Aliphatic carbons beta to the oxygen and nitrogen. |
2D NMR: Definitive Connectivity Map
Expertise & Causality: While 1D NMR allows for strong hypotheses, 2D NMR provides definitive proof of connectivity.
-
COSY confirms proton-proton couplings. We expect to see cross-peaks connecting H2↔H3, H3↔H4, H4↔H5, and H5↔H6, confirming the contiguous spin system of the ring.
-
HSQC correlates each proton directly to the carbon it is attached to. This allows us to unambiguously assign the proton multiplets to their corresponding carbon signals from the ¹³C spectrum.
References
- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 7. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 8. This compound | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 12. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-Aminotetrahydropyran Hydrochloride from Tetrahydro-4H-pyran-4-one
Abstract
4-Aminotetrahydropyran hydrochloride is a pivotal building block in contemporary drug discovery and medicinal chemistry, prized for its role in introducing the sp³-rich tetrahydropyran scaffold into novel chemical entities.[1] This motif often confers advantageous pharmacokinetic properties, including enhanced solubility and metabolic stability. This guide provides a comprehensive overview of the predominant synthetic strategy for its preparation: the reductive amination of the readily accessible starting material, tetrahydro-4H-pyran-4-one.[2][3] We will delve into the mechanistic underpinnings of this transformation, critically evaluate key reagent choices, and provide detailed, field-proven experimental protocols suitable for implementation by researchers and drug development professionals.
The Core Synthetic Strategy: Reductive Amination
The conversion of a ketone to an amine is most effectively and commonly achieved through reductive amination. This process is fundamentally a two-stage transformation that can often be executed in a single reaction vessel ("one-pot").[4]
-
Imine/Iminium Ion Formation: The process begins with the reaction between the carbonyl group of tetrahydro-4H-pyran-4-one and an ammonia source. This nucleophilic addition forms a carbinolamine intermediate, which subsequently dehydrates under mildly acidic conditions to yield a transient imine, which is protonated to form a more reactive iminium ion.[4][5]
-
Reduction: The electrophilic carbon-nitrogen double bond of the iminium ion is then selectively reduced by a hydride-based reducing agent or through catalytic hydrogenation to furnish the final saturated amine.[4][6]
Mechanistic Pathway
The efficiency of reductive amination hinges on controlling the equilibrium between the starting materials and the iminium ion, and the subsequent irreversible reduction. Mildly acidic conditions (typically pH 5-7) are crucial; they are acidic enough to catalyze the dehydration of the carbinolamine but not so acidic as to cause significant degradation of the hydride reagent or protonate the amine nucleophile, rendering it unreactive.[6][7]
Caption: Mechanism of Reductive Amination and Salt Formation.
Critical Reagent Evaluation: The Causality Behind Experimental Choices
The success, scalability, and safety of the synthesis are dictated by the judicious selection of the amine source, reducing agent, and solvent.
Amine Source
While gaseous ammonia can be used, its handling difficulties make ammonia salts a more practical choice for laboratory-scale synthesis.
-
Ammonium Acetate (NH₄OAc): This is a widely used reagent. It serves as both the ammonia source and a buffer to maintain a suitable pH for iminium ion formation.[8][9]
-
Ammonium Formate (NH₄OOCH): In combination with a catalyst like Palladium on carbon (Pd/C), this reagent can serve as both the ammonia source and the hydrogen source for the reduction (transfer hydrogenation), offering an operationally simple procedure.[10]
Reducing Agent
The choice of reducing agent is the most critical variable, impacting selectivity, safety, and reaction conditions.
| Reducing Agent | Typical Solvents | Expertise & Experience (Pros) | Trustworthiness (Cons/Considerations) |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available.[11] | Can reduce the starting ketone if added too early.[6] Requires careful control of addition, often after imine formation is complete. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Highly selective for the iminium ion over the ketone, allowing for a one-pot procedure.[12] Stable in mildly acidic conditions.[12] | Highly toxic. Can liberate hydrogen cyanide (HCN) gas if the reaction becomes too acidic.[12] Requires careful pH monitoring and waste disposal. |
| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Excellent selectivity, mild, and non-toxic.[7][13] Considered the modern standard for one-pot reductive aminations due to its safety and efficacy.[6][11] | Moisture-sensitive. Less compatible with protic solvents like methanol.[14] |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | High atom economy, clean reaction with minimal byproducts. Scalable for industrial production. Common catalysts include Pd/C or Raney Nickel.[10][13][15] | Requires specialized hydrogenation equipment (pressurized vessel). Catalysts can be pyrophoric. |
Validated Experimental Protocols
The following protocols represent two robust and reliable methods for the synthesis of this compound.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis.
Protocol 1: Catalytic Hydrogenation with Ammonium Formate
This procedure, adapted from patent literature, is efficient and avoids the use of metal hydride reagents.[10]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (e.g., 4.30 g, 43.0 mmol) in methanol (112 mL), add an aqueous solution (12.5 mL) of ammonium formate (25 g, 400 mmol). Stir until all solids dissolve.
-
Catalyst Addition: Carefully add 10% palladium on activated carbon (5.1 g) to the reaction mixture.
-
Reaction: Stir the suspension vigorously at room temperature overnight (approx. 16-20 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Salt Formation: Add ethanol (100 mL) to the residue, followed by concentrated hydrochloric acid (7.5 mL).
-
Product Isolation: Distill off the solvent under reduced pressure. The resulting solid, this compound, can be collected by filtration and washed with diethyl ether to remove non-polar impurities.
Protocol 2: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This method is a staple in modern medicinal chemistry for its mild conditions and operational simplicity.[7][11]
Step-by-Step Methodology:
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydro-4H-pyran-4-one (e.g., 5.0 g, 50 mmol) and ammonium acetate (19.3 g, 250 mmol, 5 equivalents) in 1,2-dichloroethane (DCE, 200 mL).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (15.9 g, 75 mmol, 1.5 equivalents) portion-wise over 20-30 minutes. An exotherm may be observed; maintain the temperature below 30°C with a water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-aminotetrahydropyran free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Product Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford pure this compound.
Product Characterization and Data
The final product should be a white to off-white crystalline solid.[16] Its identity and purity must be confirmed through standard analytical techniques.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 33024-60-1 | [17][18] |
| Molecular Formula | C₅H₁₂ClNO | [17] |
| Molecular Weight | 137.61 g/mol | [16][17] |
| Appearance | White crystalline powder | [16] |
Analytical Confirmation
-
¹H NMR: The proton NMR spectrum is a definitive tool for structural confirmation. Expected signals correspond to the protons on the pyran ring and the ammonium proton. A published spectrum shows characteristic multiplets for the axial and equatorial protons of the ring.[10][19]
-
Mass Spectrometry: Confirms the molecular weight of the free base (M+H⁺ = 102.09).
-
Infrared (IR) Spectroscopy: Shows characteristic stretches for N-H (amine salt) and C-O-C (ether) bonds.[10]
Safety and Handling
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory.
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Hydride reducing agents (NaBH₄, STAB) are water-reactive and can release flammable hydrogen gas. They should be handled and quenched with care.
-
Sodium cyanoborohydride is highly toxic. Acidic conditions can release lethal hydrogen cyanide gas.[12]
-
Concentrated hydrochloric acid is highly corrosive.
-
Chlorinated solvents like DCM and DCE are volatile and should be handled in a fume hood.
-
Conclusion
The synthesis of this compound via reductive amination of tetrahydro-4H-pyran-4-one is a robust and versatile transformation critical to the field of drug discovery. While several methods exist, the use of sodium triacetoxyborohydride represents a modern, safe, and efficient approach for lab-scale synthesis. For larger-scale operations, catalytic hydrogenation offers an economical and environmentally friendly alternative. A thorough understanding of the reaction mechanism and the rationale behind reagent selection, as detailed in this guide, empowers researchers to optimize this synthesis for their specific needs, ensuring the reliable production of this valuable chemical intermediate.
References
- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-accelerated reductive amination between ketones and ammonium acetate [ouci.dntb.gov.ua]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. This compound | 33024-60-1 [chemicalbook.com]
- 16. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 17. This compound | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | 33024-60-1 [amp.chemicalbook.com]
- 19. 4-Aminotetrahydropyran(38041-19-9) 1H NMR [m.chemicalbook.com]
4-Aminotetrahydropyran hydrochloride molecular weight and formula
An In-depth Technical Guide to 4-Aminotetrahydropyran Hydrochloride
This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its core physicochemical properties, synthesis, applications, and handling protocols, grounding all claims in authoritative data.
Core Compound Identity and Physicochemical Properties
This compound is the salt form of the parent amine, 4-Aminotetrahydropyran. The hydrochloride form enhances stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications compared to its free base.[1] Its structure features a saturated six-membered ring containing an oxygen atom (a tetrahydropyran, or oxane, ring) with an amine group at the C4 position.[1] This non-aromatic, sp³-rich scaffold is of significant interest in drug discovery for creating molecules with improved three-dimensionality.[2][3]
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₅H₁₂ClNO | PubChem[4], Sigma-Aldrich[5] |
| Molecular Weight | 137.61 g/mol | PubChem[4], Sigma-Aldrich[5] |
| CAS Number | 33024-60-1 | ChemicalBook[6], PubChem[4] |
| IUPAC Name | oxan-4-amine;hydrochloride | PubChem[4] |
| Synonyms | Tetrahydro-2H-pyran-4-amine hydrochloride, Oxan-4-amine hydrochloride | CymitQuimica[1], Pharmaffiliates[7] |
| Appearance | White crystalline powder / Solid | CymitQuimica[1] |
| Purity | Typically ≥97% | CymitQuimica[1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of a corresponding oxime precursor. This method is reliable and scalable for laboratory purposes.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran to the primary amine, followed by salt formation.
Step 1: Hydrogenation of the Oxime
-
Charge a hydrogenation vessel with 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran (1 equivalent) and a suitable solvent such as ethanol.
-
Add a catalytic amount of Raney Nickel (typically 5-10% by weight). The choice of Raney Nickel is critical; it is a highly effective catalyst for the reduction of oximes to primary amines under moderate conditions.
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 90 psi) and maintain vigorous stirring at room temperature.[6][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 24-72 hours).[6]
Step 2: Work-up and Isolation of the Free Base
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. This step must be performed with caution, as Raney Nickel can be pyrophoric when dry. The filter cake should be washed with the reaction solvent (ethanol or methanol) to ensure complete recovery of the product.[6]
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Aminotetrahydropyran free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of a suitable solvent, such as methanol or dioxane.[6]
-
Add a solution of hydrochloric acid (e.g., 4 N HCl in dioxane or concentrated aqueous HCl) dropwise while stirring.[6] The addition of acid protonates the basic amine, initiating the precipitation of the hydrochloride salt.
-
Continue stirring, and cool the mixture in an ice bath if necessary to maximize precipitation.
-
Collect the resulting solid by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield this compound as a solid.
Role in Drug Discovery and Medicinal Chemistry
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry. Its inclusion in drug candidates can improve pharmacokinetic properties such as solubility and metabolic stability. This compound serves as a versatile building block for introducing this valuable scaffold.
Key Applications:
-
Scaffold for sp³-Rich Libraries: Modern drug discovery emphasizes the creation of molecules with greater three-dimensionality (higher sp³ character) to improve selectivity and reduce off-target effects.[2][3] this compound is an ideal starting material for building libraries of such compounds.[2]
-
Peptidomimetics: The rigid cyclic structure can be used to mimic peptide turn structures, which is a common strategy for developing protease-resistant and orally bioavailable peptide-based drugs.[9]
-
Intermediate for Complex Molecules: The primary amine serves as a synthetic handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into more complex target molecules.[9][10]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound presents several hazards that require appropriate precautions.
GHS Hazard Classification:
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[11]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[12]
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.[11]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[11][13]
References
- 1. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 33024-60-1 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | 33024-60-1 [amp.chemicalbook.com]
- 9. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. Page loading... [wap.guidechem.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4-Aminotetrahydropyran Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Aminotetrahydropyran hydrochloride is a pivotal building block in contemporary medicinal chemistry, valued for its saturated heterocyclic scaffold. Its solubility is a critical parameter that dictates its utility in synthesis, formulation, and biological screening. This guide provides a comprehensive analysis of the physicochemical principles governing the solubility of this salt in organic solvents. While specific quantitative data is sparse in public literature, this document synthesizes foundational chemical theories with actionable experimental protocols, empowering researchers to accurately determine solubility in their specific applications. We will delve into the molecular characteristics of this compound, predict its behavior in various solvent classes, and provide a robust, self-validating methodology for its quantitative measurement.
Introduction: The Significance of this compound
The tetrahydropyran (THP) moiety is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics. It serves as a metabolically stable, hydrophilic replacement for more labile or lipophilic groups, often improving the pharmacokinetic profile of a drug candidate. This compound (MW: 137.61 g/mol , CAS: 33024-60-1) provides a key entry point for introducing this scaffold, presenting a primary amine for a wide array of synthetic transformations.[1]
As a hydrochloride salt, the compound's physical properties, particularly solubility, are markedly different from its free base form.[2][3] Understanding and quantifying this solubility is not a trivial pursuit; it is a cornerstone for:
-
Reaction Homogeneity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving predictable kinetics and complete conversion.
-
Purification and Crystallization: Selecting appropriate solvent and anti-solvent systems for purification relies on differential solubility.
-
Formulation Development: For pre-clinical studies, creating stable solutions at desired concentrations in pharmaceutically acceptable vehicles is paramount.
-
High-Throughput Screening (HTS): Stock solution preparation in solvents like DMSO is the first step in most screening campaigns.
This guide will first explore the theoretical basis of its solubility and then provide a practical framework for its empirical determination.
Theoretical Framework for Solubility
The solubility of this compound is a function of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is the guiding tenet.
Molecular Structure Analysis
This compound is an ionic compound, existing as an equilibrium between the protonated ammonium cation and the chloride anion. This ionic nature is the dominant factor governing its solubility.
Caption: Key molecular features of this compound influencing solubility.
-
Ionic Nature: As a salt, it has a high lattice energy that must be overcome by the solvent. This requires solvents with a high dielectric constant that can effectively shield the positive (ammonium) and negative (chloride) charges from each other.[4]
-
Hydrogen Bonding: The protonated amine (-NH₃⁺) is a potent hydrogen bond donor. The ether oxygen within the tetrahydropyran ring and the chloride anion are hydrogen bond acceptors.[2][3] Solvents that can participate in hydrogen bonding (protic solvents) will form strong intermolecular interactions, favoring dissolution.
-
Polarity: The ether functional group introduces polarity to the otherwise aliphatic ring structure.
Solvent Classification and Predicted Solubility
Based on the molecular features, we can predict the solubility of this compound in different classes of organic solvents.
| Solvent Class | Representative Solvents | Key Properties | Predicted Solubility |
| Polar Protic | Water, Methanol, Ethanol | High dielectric constant, strong H-bond donors/acceptors | High. These solvents can effectively solvate both the cation and anion through ion-dipole interactions and hydrogen bonding. Water is expected to be an excellent solvent.[3][5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High dielectric constant, H-bond acceptors only | Moderate to High. Solvents like DMSO and DMF are excellent at solvating cations and have high polarity, making them good candidates. Solubility may be lower than in protic solvents as they are less effective at solvating the chloride anion. |
| Low Polarity Ethers | THF, Diethyl Ether | Low dielectric constant, H-bond acceptors | Low to Insoluble. The low polarity is insufficient to overcome the crystal lattice energy of the salt. The ether oxygen can act as a hydrogen bond acceptor, but this interaction is weak. |
| Non-Polar | Hexanes, Toluene | Very low dielectric constant, no H-bonding | Insoluble. These solvents lack any significant interactions with the ionic salt. |
Experimental Determination of Solubility
Given the absence of readily available quantitative data, an empirical approach is necessary. The following protocol describes a robust method for determining the equilibrium solubility of this compound. This method is a self-validating system as it relies on reaching a true equilibrium state.
Principle: The Equilibrium Saturation Method
The principle is to create a saturated solution in the solvent of interest at a controlled temperature.[2][6] By adding an excess of the solid solute to the solvent, the system is allowed to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant is then measured, which corresponds to its solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (purity >97%)
-
Organic solvents of interest (HPLC grade or higher)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL or 20 mL scintillation vials)
-
Magnetic stirrer and stir bars, or a thermostatted shaker
-
Centrifuge with appropriate vial adapters
-
Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV, ELSD, or MS).
Procedure:
-
Preparation of Slurries: a. To a series of labeled vials, add an excess of this compound. A general starting point is ~50-100 mg of solid. The key is to ensure undissolved solid remains at equilibrium. b. Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent to each vial. c. Cap the vials tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatted shaker or on a magnetic stir plate. Maintain a constant temperature (e.g., 25 °C). b. Stir the slurries vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended.[6] Preliminary experiments can be run at 24, 48, and 72 hours to confirm that the measured concentration does not change, thus validating the equilibration time.[2]
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. b. To obtain a clear, particle-free supernatant, either: i. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the supernatant using a chemically compatible syringe filter (0.22 µm). This is often the preferred method to ensure no fine particulates are carried over.
-
Sample Preparation for Analysis: a. Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL). b. Dilute the aliquot quantitatively with a suitable mobile phase or solvent into a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
Quantification: a. Prepare a set of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the diluted sample by a validated HPLC/UPLC method. Since the analyte lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is ideal. c. Construct a calibration curve by plotting the detector response versus concentration. d. Determine the concentration of the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. b. Express the solubility in desired units, such as mg/mL or mol/L.
Solubility (mg/mL) = [Concentration from curve (mg/mL)] x [Dilution Factor]
Conclusion and Field-Proven Insights
As a Senior Application Scientist, my experience underscores that while theoretical predictions are invaluable for initial solvent selection, they are no substitute for meticulous experimental determination. The solubility of an amine salt like this compound can be surprisingly sensitive to minor impurities, such as water content in the organic solvent, which can significantly increase solubility in otherwise poor solvents.
This guide provides the foundational knowledge and a practical, robust protocol for any researcher working with this compound. By understanding the interplay of its ionic and polar nature with solvent properties, and by employing the equilibrium saturation method, scientists can ensure their experimental design is built on a solid foundation of accurate physical data. This diligence at the outset prevents downstream issues in synthesis, purification, and formulation, ultimately accelerating the drug development process.
References
- 1. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 4. caymanchem.com [caymanchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding the Integrity of 4-Aminotetrahydropyran Hydrochloride: A Technical Guide to Stability and Storage
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Aminotetrahydropyran hydrochloride (4-ATHP-HCl), a critical building block in contemporary drug discovery and development. Addressing the needs of researchers, scientists, and drug development professionals, this document delves into the chemical and physical properties of 4-ATHP-HCl, elucidates its potential degradation pathways, and furnishes detailed protocols for robust stability assessment. By integrating field-proven insights with established scientific principles, this guide aims to be an indispensable resource for ensuring the long-term integrity and reliability of this vital chemical intermediate.
Introduction: The Pivotal Role of this compound in Medicinal Chemistry
This compound is a versatile saturated heterocyclic amine that has gained significant traction in the synthesis of novel therapeutic agents. Its tetrahydropyran ring is a favored scaffold in medicinal chemistry, often employed to enhance aqueous solubility, modulate lipophilicity, and improve the pharmacokinetic profile of drug candidates. The hydrochloride salt form of 4-aminotetrahydropyran offers improved handling and solubility characteristics compared to its free base. However, as with many amine hydrochlorides, ensuring the chemical stability of 4-ATHP-HCl is paramount to the success of synthetic campaigns and the quality of the resulting active pharmaceutical ingredients (APIs). This guide provides the foundational knowledge and practical methodologies to maintain the purity and stability of this key synthetic intermediate.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is the first line of defense against its degradation. These properties dictate its handling, storage, and formulation strategies.
| Property | Value | Source |
| Chemical Formula | C₅H₁₂ClNO | --INVALID-LINK--[1] |
| Molecular Weight | 137.61 g/mol | --INVALID-LINK--[1] |
| Appearance | White crystalline powder | --INVALID-LINK--[2] |
| Melting Point | 230-250 °C | --INVALID-LINK--[2] |
| Solubility | Soluble in water | Inferred from hydrochloride salt nature |
| pKa (of conjugate acid) | ~9.63 (Predicted for free amine) | --INVALID-LINK--[3] |
Intrinsic Stability and Potential Degradation Pathways
This compound, while relatively stable under ideal conditions, is susceptible to degradation through several mechanisms. Its key vulnerabilities stem from its hygroscopicity, and the reactivity of the secondary amine and the ether linkage within the tetrahydropyran ring.
Hygroscopicity and Hydrolysis
As a hydrochloride salt, 4-ATHP-HCl is hygroscopic , meaning it readily absorbs moisture from the atmosphere. This absorbed water can act as a medium for chemical reactions and can lead to the dissociation of the salt, potentially impacting its physical and chemical stability. While the ether linkage in the tetrahydropyran ring is generally stable, it can undergo acid-catalyzed cleavage under harsh acidic conditions and elevated temperatures, leading to ring-opening.
Oxidation
The secondary amine functionality in 4-Aminotetrahydropyran is susceptible to oxidation . Oxidizing agents, including atmospheric oxygen over prolonged periods, can lead to the formation of various degradation products. The primary oxidative degradation pathway is likely the formation of the corresponding N-oxide . Further oxidation could potentially lead to the formation of nitrones or other oxygenated species.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. For cyclic ethers, this can involve the formation of radical intermediates, which may lead to ring-opening or the formation of various photolytic degradation products. While specific data for 4-ATHP-HCl is limited, it is prudent to protect it from light to prevent potential degradation.
Thermal Degradation
At elevated temperatures, cyclic amines can undergo thermal degradation . For related cyclic amines like piperazine, ring-opening has been observed at temperatures between 150-165°C. While the melting point of 4-ATHP-HCl is significantly higher, prolonged exposure to high temperatures, even below its melting point, could lead to slow decomposition.
Figure 1: Potential Degradation Pathways of this compound.
Recommended Storage and Handling Conditions
Based on its chemical properties and potential for degradation, the following storage and handling conditions are recommended to maintain the integrity of this compound:
-
Temperature: Store in a cool, dry place. Recommended storage temperatures are typically at room temperature (20-25°C). Always refer to the supplier's specific recommendations on the product label.
-
Atmosphere: Due to its hygroscopic and air-sensitive nature, it is highly recommended to store 4-ATHP-HCl under an inert atmosphere (e.g., argon or nitrogen).
-
Container: Keep the container tightly closed to prevent moisture ingress and exposure to air. Containers should be made of a non-reactive material.
-
Light: Protect from light by storing in an opaque or amber-colored container in a dark location.
-
Incompatibilities: Avoid storage near strong oxidizing agents and strong bases.
Experimental Protocols for Stability Assessment
A robust stability assessment program is crucial for understanding the degradation profile of this compound and for developing stability-indicating analytical methods. This involves subjecting the compound to forced degradation studies under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Forced Degradation (Stress Testing) Protocol
The goal of a forced degradation study is to generate degradation products to a level of 5-20%, which allows for the development and validation of a stability-indicating analytical method.
5.1.1. General Sample Preparation:
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
5.1.2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
At appropriate time points, withdraw samples, dissolve in the mobile phase to a known concentration, and analyze.
-
-
Photostability:
-
Expose a solid sample and a solution sample of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after a specified duration of exposure.
-
Figure 2: Workflow for Forced Degradation Studies of this compound.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the amount of degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
5.2.1. HPLC-UV Method for Purity and Degradation Product Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate the polar parent compound from potentially less polar degradation products.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: A typical gradient could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amine functionality which lacks a strong chromophore.
-
Injection Volume: 10 µL
5.2.2. Method Validation:
The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.
Structural Elucidation of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying and characterizing the structures of the degradation products observed in the HPLC analysis.
-
LC-MS: By coupling the HPLC system to a mass spectrometer, the molecular weight of each degradation product can be determined, providing crucial information for its identification. Fragmentation patterns from tandem MS (MS/MS) can further aid in structural elucidation.
-
NMR: For significant degradation products, isolation via preparative HPLC followed by NMR analysis (¹H, ¹³C, and 2D-NMR) can provide unambiguous structural confirmation.
Data Interpretation and Mass Balance
A critical aspect of stability studies is the concept of mass balance . The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. A significant deviation from 100% may indicate the formation of non-chromophoric or volatile degradation products not detected by the HPLC-UV method, or incomplete elution of degradants from the column.
Conclusion: A Proactive Approach to Stability
Ensuring the stability of this compound is not merely a matter of following storage instructions; it is a proactive endeavor that requires a deep understanding of its chemical nature and a systematic approach to its evaluation. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can safeguard the integrity of this crucial building block, thereby enhancing the reliability and reproducibility of their synthetic processes and contributing to the development of high-quality pharmaceutical products.
References
An In-Depth Technical Guide to the Safety and Hazards of 4-Aminotetrahydropyran Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Aminotetrahydropyran hydrochloride is a valuable building block in medicinal chemistry and drug discovery, prized for its saturated heterocyclic scaffold. As its use in research and development becomes more widespread, a thorough understanding of its safety and hazard profile is imperative for the protection of laboratory personnel and the environment. This technical guide provides a comprehensive overview of the known hazards of this compound, moving beyond standard Safety Data Sheet (SDS) information to offer deeper insights into its toxicological profile, reactivity, and the mechanistic basis of its hazards. Detailed protocols for safe handling, storage, and disposal are provided to empower researchers with the knowledge to mitigate risks effectively.
Introduction: The Utility and Underlying Risks of a Versatile Scaffold
The tetrahydropyran ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability. The addition of an amine functional group, as seen in 4-Aminotetrahydropyran, provides a key reactive handle for further synthetic elaboration. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient reagent in various synthetic protocols.
However, the very features that make this compound synthetically useful—the primary amine and its salt form—are also the source of its principal hazards. Primary amines can be corrosive and irritant, and their salts can release hydrochloric acid upon dissolution in water, contributing to their hazardous nature. This guide will deconstruct the hazards associated with this compound, providing a framework for a comprehensive risk assessment and the implementation of robust safety controls.
Physicochemical Properties and Hazard Profile
A foundational understanding of the physicochemical properties of a compound is essential for anticipating its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | --INVALID-LINK--[1] |
| Molecular Weight | 137.61 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline powder | --INVALID-LINK--[2] |
| Melting Point | 230-250°C | --INVALID-LINK--[2] |
| Solubility | Soluble in water | --INVALID-LINK-- |
| Storage Temperature | Inert atmosphere, Room Temperature | --INVALID-LINK--[2] |
Globally Harmonized System (GHS) Classification
The GHS provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers. --INVALID-LINK--[1]
Toxicological Deep Dive: Beyond the Hazard Statements
Acute Toxicity
-
Oral: The "Harmful if swallowed" classification (H302) indicates that ingestion of relatively small quantities of the substance may cause adverse health effects.
-
Dermal and Inhalation: While not consistently classified by all suppliers, some reports indicate potential for harm upon skin contact (H312) and inhalation (H332). --INVALID-LINK--[1] Given that it is a fine powder, inhalation of dust is a primary exposure route.
Irritation and Corrosivity: A Mechanistic Perspective
The skin and eye irritation associated with this compound is a key hazard. The primary amine group is basic and can disrupt the lipid bilayer of the skin, leading to irritation. Furthermore, as a hydrochloride salt, it can hydrolyze in the presence of moisture (such as on the skin or in the eyes) to release hydrochloric acid, a known corrosive, thereby exacerbating the irritant effect. The "Causes serious eye irritation" (H319) classification underscores the potential for significant damage upon eye contact.
Chronic Toxicity, Mutagenicity, and Carcinogenicity
There is a significant data gap regarding the long-term health effects of this compound. No specific studies on its carcinogenicity, mutagenicity, or reproductive toxicity were identified. However, it is important to consider that some heterocyclic amines are known to be carcinogenic, often after metabolic activation in the body. --INVALID-LINK--[3] While there is no direct evidence to classify this compound as such, the absence of data necessitates a cautious approach, and exposure should be minimized.
Reactivity, Stability, and Incompatibility: Preventing Unforeseen Events
Understanding the chemical reactivity and stability of this compound is fundamental to its safe storage and handling.
Incompatible Materials
-
Strong Oxidizing Agents: As with most amines, this compound can react vigorously with strong oxidizing agents. --INVALID-LINK--[4] Such reactions can be exothermic and may produce hazardous products.
-
Acids: While it is a hydrochloride salt, contact with strong acids should be avoided.
-
Bases: Strong bases will deprotonate the ammonium salt to generate the free amine, 4-Aminotetrahydropyran, which is a flammable liquid. --INVALID-LINK--[5]
Hazardous Decomposition Products
Upon thermal decomposition, this compound is expected to produce toxic and corrosive fumes, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl) gas
Synthesis and Potential Impurities
This compound is often synthesized from tetrahydro-4H-pyran-4-one. --INVALID-LINK-- Depending on the synthetic route, potential impurities could include unreacted starting materials or byproducts from the reduction of an oxime intermediate. While commercial-grade material is typically of high purity, researchers should be aware that lot-to-lot variability could introduce unexpected hazards.
Risk Assessment and Control: A Multi-Layered Approach to Safety
A robust safety protocol for handling this compound is built on the principles of the hierarchy of controls, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment (PPE).
Caption: Hierarchy of Controls for Managing Chemical Hazards.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder that may generate dust should be performed in a certified chemical fume hood to prevent inhalation exposure.
-
Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure or a powder containment hood provides a high level of protection by capturing fine powders at the source.
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound should be developed and readily accessible to all laboratory personnel. This SOP should include specific details on weighing, dissolving, and cleanup procedures.
-
Training: All personnel who will handle this compound must be trained on its specific hazards and the procedures outlined in the SOP. This training should be documented.
-
Designated Area: If possible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes. A face shield should be worn in addition to goggles when handling larger quantities.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A laboratory coat should be worn at all times. For tasks with a higher risk of spills, a chemically resistant apron may be appropriate.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Experimental Protocols: From Benchtop to Waste
The following protocols provide a framework for the safe handling of this compound in a research laboratory setting.
Protocol for Weighing Solid this compound
-
Preparation: Don all required PPE. Ensure a chemical fume hood or ventilated balance enclosure is operational.
-
Staging: Place a weighing paper or boat on the analytical balance.
-
Taring: Tare the balance to zero.
-
Dispensing: In the fume hood or enclosure, carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula.
-
Containment: Once the desired weight is obtained, carefully fold the weighing paper or cover the weigh boat to prevent dust from becoming airborne during transport.
-
Cleanup: Immediately clean any spills on the balance and surrounding surfaces with a damp cloth. Dispose of the cloth as hazardous waste.
Caption: Workflow for Safely Weighing Powdered Reagents.
Protocol for Dissolution
-
Preparation: In a chemical fume hood, place a suitable flask or beaker containing the desired solvent on a stir plate.
-
Addition: Carefully add the weighed this compound to the solvent.
-
Mixing: Begin stirring to facilitate dissolution. Gentle heating may be applied if necessary, but be mindful of the potential for increased vapor pressure of the solvent.
-
Capping: Once dissolved, cap the container to prevent the release of solvent vapors.
Waste Disposal
-
Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weighing papers, gloves) should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. --INVALID-LINK--
Environmental Considerations
Heterocyclic pharmaceuticals can be persistent in the environment and toxic to aquatic organisms. --INVALID-LINK--[6] Therefore, it is critical to prevent the release of this compound into the environment. All waste must be disposed of through a licensed hazardous waste management company.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or release, a swift and informed response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Conclusion: A Commitment to a Culture of Safety
This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility must be balanced with a profound respect for its inherent hazards. By understanding its toxicological and reactivity profiles, implementing robust engineering and administrative controls, and diligently using appropriate personal protective equipment, researchers can safely harness the synthetic potential of this compound. This guide serves as a starting point for a comprehensive safety assessment, and it is incumbent upon each researcher and institution to build upon this foundation with specific, detailed standard operating procedures and a steadfast commitment to a culture of safety in the laboratory.
References
- 1. This compound | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 33024-60-1 [amp.chemicalbook.com]
- 3. [Carcinogenic heterocyclic amines in the environment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Sourcing 4-Aminotetrahydropyran Hydrochloride for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the procurement of high-quality starting materials is a critical, yet often underestimated, determinant of project success. 4-Aminotetrahydropyran hydrochloride (CAS No. 33024-60-1), a versatile building block in medicinal chemistry, is no exception. This guide provides an in-depth technical overview of sourcing this key intermediate, focusing on supplier evaluation, quality control, and practical considerations for its use in a research and development setting.
Understanding this compound: Key Physicochemical Properties
This compound is a white to off-white crystalline solid.[1][2] Its structure, featuring a saturated six-membered heterocyclic ring with an amino substituent, makes it a valuable synthon for introducing the tetrahydropyran motif into drug candidates. This moiety can favorably modulate physicochemical properties such as solubility and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33024-60-1 | [3][4] |
| Molecular Formula | C₅H₁₂ClNO | [2][3] |
| Molecular Weight | 137.61 g/mol | [3][4] |
| Melting Point | 230-250 °C | [1][2] |
| Appearance | White crystalline powder | [1][2] |
| Solubility | Soluble in water. | [5] |
| Storage | Inert atmosphere, Room Temperature | [1][2] |
Commercial Suppliers: A Landscape of Options
A multitude of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, specialized laboratories. The choice of supplier will depend on the scale of the research, purity requirements, and the need for regulatory support.
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Noted Purity/Grade | Website/Contact |
| Sigma-Aldrich (Merck) | AldrichCPR | --INVALID-LINK-- |
| ChemicalBook | Lists multiple suppliers with purities of 98% to 99%. | --INVALID-LINK--[1] |
| Santa Cruz Biotechnology | Research Grade | --INVALID-LINK--[4] |
| ITIC MEDCHEM(SUZHOU) CO.,LTD. | Varies | --INVALID-LINK--[1] |
| Shanghai Boyle Chemical Co., Ltd. | Varies | --INVALID-LINK--[1] |
| MOLBASE | Lists multiple suppliers. | --INVALID-LINK--[6] |
It is crucial to note that while many suppliers list a purity percentage, the analytical methods used to determine this and the impurity profile are of paramount importance. For early-stage research, a purity of >97% may be acceptable. However, for later-stage development and GMP applications, a much more stringent quality control process is required.
Quality Control and Analytical Assessment: Beyond the Purity Percentage
A Certificate of Analysis (CoA) is a critical document that should be requested and scrutinized for every batch of this compound. A comprehensive CoA should provide more than just a purity value.
Essential Components of a Certificate of Analysis
A reliable CoA for this compound should include the following:
-
Identification: Confirmation of the compound's identity using methods such as ¹H NMR and ¹³C NMR spectroscopy. The spectral data should be consistent with the expected structure.
-
Purity Assessment: The purity should be determined by a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC). Gas Chromatography (GC) may also be used.
-
Impurities: The CoA should ideally list any identified impurities and their respective levels. This is crucial as even small amounts of certain impurities can have a significant impact on subsequent reactions or biological assays.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analysis by headspace GC to identify and quantify any solvents remaining from the synthesis and purification process.
-
Elemental Analysis: To confirm the empirical formula.
Common Analytical Techniques for Quality Control
The following diagram illustrates a typical analytical workflow for the quality control of this compound.
Synthesis and Potential Impurities: Understanding the "How"
Knowledge of the synthetic route used to produce this compound is invaluable for anticipating potential impurities. A common synthetic pathway involves the reduction of an oxime precursor.[1]
Potential Impurities to Consider:
-
Starting Material: Residual tetrahydropyran-4-one.
-
Incomplete Reaction Products: The oxime intermediate or other partially reduced species.
-
Byproducts: Formed from side reactions during the reduction step.
-
Catalyst Residues: If a heterogeneous catalyst like Raney Nickel is used, trace amounts may remain.
-
Solvents: Residual solvents from the reaction and purification steps.
Safe Handling and Storage: Ensuring Integrity and Safety
Proper handling and storage are essential to maintain the quality of this compound and to ensure the safety of laboratory personnel.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area, such as a chemical fume hood.[7]
-
Inhalation: Avoid inhaling dust.[7]
-
Contact: Avoid contact with skin and eyes.[7]
Storage Conditions:
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent degradation.[1]
-
Temperature: Store at room temperature in a dry, well-ventilated area.[1][7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]
Conclusion: A Strategic Approach to Sourcing
Sourcing this compound for pharmaceutical research requires a diligent and informed approach. By moving beyond a simple price and purity comparison to a thorough evaluation of supplier reputation, detailed analytical data, and an understanding of the material's synthesis, researchers can significantly enhance the reliability and reproducibility of their experimental results. This strategic approach to procurement is a cornerstone of sound scientific practice and a critical step in the journey of drug discovery and development.
References
- 1. This compound | 33024-60-1 [chemicalbook.com]
- 2. This compound | 33024-60-1 [amp.chemicalbook.com]
- 3. canbipharm.com [canbipharm.com]
- 4. scbt.com [scbt.com]
- 5. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 6. This compound price & availability - MOLBASE [molbase.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Methodological & Application
The Strategic Deployment of 4-Aminotetrahydropyran Hydrochloride in Modern Medicinal Chemistry
Introduction: Beyond a Simple Building Block
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Saturated heterocyclic scaffolds have emerged as indispensable tools for medicinal chemists, offering a pathway to escape the "flatland" of aromatic rings and explore three-dimensional chemical space. Among these, the tetrahydropyran (THP) moiety has garnered significant attention.[1] When functionalized with a reactive handle, such as an amine, it becomes a versatile building block for constructing complex molecular architectures. 4-Aminotetrahydropyran hydrochloride (CAS: 33024-60-1) is one such key intermediate, providing a robust platform for introducing the favorable properties of the THP ring into drug candidates.[2][3]
The tetrahydropyran ring is often employed as a bioisostere for a cyclohexane ring but with distinct advantages. The introduction of an oxygen atom into the six-membered ring reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially forging new, beneficial interactions with biological targets. This strategic substitution can lead to marked improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including enhanced aqueous solubility and metabolic stability. This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations.
Physicochemical Properties and Handling
This compound is typically supplied as a white to off-white crystalline solid.[2] Its hydrochloride salt form confers greater water solubility compared to the free base, which is advantageous for many synthetic and biological applications.[2][4]
| Property | Value | Source |
| CAS Number | 33024-60-1 | [2] |
| Molecular Formula | C₅H₁₂ClNO | [2] |
| Molecular Weight | 137.61 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Predicted pKa (Amine) | 9.63 ± 0.20 | [1] |
| Solubility | Soluble in water | [2][4] |
Note on Handling: As a hydrochloride salt of a primary amine, it is crucial to liberate the free amine in situ before its use in many reactions, such as N-acylations and reductive aminations. This is typically achieved by the addition of a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate. The choice of base will depend on the specific reaction conditions and the tolerance of other functional groups in the molecule.
Applications in Drug Discovery: Case Studies
The utility of the 4-aminotetrahydropyran scaffold is best illustrated through its incorporation into successful drug candidates. The moiety is often introduced to enhance potency, selectivity, and pharmacokinetic properties.
Case Study 1: Gilteritinib (Xospata®)
Gilteritinib is an FDA-approved AXL receptor tyrosine kinase inhibitor used for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation. The synthesis of Gilteritinib involves a key nucleophilic substitution reaction where 4-aminotetrahydropyran is coupled with a chloropyrazine intermediate. The inclusion of the amino-THP substituent was a critical step in optimizing the drug's profile.
Case Study 2: AZD0156
AZD0156 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, which is being investigated as a potential cancer therapeutic to potentiate the efficacy of DNA-damaging agents like olaparib.[5] The synthesis of AZD0156 features the 4-aminotetrahydropyran moiety, which was strategically incorporated to achieve a superior profile with a low predicted clinical dose.[6] An SNAr reaction between a chloroquinoline intermediate and 4-aminotetrahydropyran is a key step in its synthesis.
Case Study 3: PF-06409577
PF-06409577 is an investigational new drug developed as a direct activator of AMP-activated protein kinase (AMPK) for the potential treatment of diabetic nephropathy.[7] The 4-aminotetrahydropyran-containing analogue was designed to balance lipophilicity without adding additional hydrogen bond donors, leading to favorable in vitro properties. The synthesis of this class of compounds has been described to involve a Prins cyclization to form the THP ring.[8]
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the use of this compound in common synthetic transformations.
Protocol 1: General N-Acylation with an Acyl Chloride
This protocol describes a standard procedure for the acylation of 4-aminotetrahydropyran with an acyl chloride to form an amide bond. The use of a non-nucleophilic base is critical to first neutralize the hydrochloride salt and then to scavenge the HCl generated during the reaction.
Diagram of N-Acylation Workflow
Caption: Workflow for N-acylation of 4-aminotetrahydropyran HCl.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2-2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1-0.2 M).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add the base (e.g., TEA, 2.2 eq) dropwise with vigorous stirring. Stir the mixture at 0 °C for 15-30 minutes. Causality Note: The first equivalent of base neutralizes the hydrochloride salt to generate the free amine. The subsequent equivalent will act as a scavenger for the HCl produced during the acylation reaction.
-
Acylation: Slowly add the acyl chloride (1.0 eq), either neat or dissolved in a small amount of anhydrous DCM, to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Self-Validating System: The aqueous washes serve to remove excess base, unreacted acyl chloride (hydrolyzed), and salts, ensuring a cleaner crude product for purification.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated tetrahydropyran.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the reductive amination of 4-aminotetrahydropyran with an aldehyde to form a secondary amine. The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.
Diagram of Reductive Amination Workflow
Caption: Workflow for reductive amination with 4-aminotetrahydropyran HCl.
Materials:
-
This compound (1.1 eq)
-
Aldehyde (1.0 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Optional: Acetic acid (catalytic amount)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq), this compound (1.1 eq), and the solvent (e.g., DCE, approx. 0.1-0.2 M).
-
Base Addition: Add TEA (1.1 eq) to the mixture to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive substrates, a catalytic amount of acetic acid can be added to promote imine formation. Causality Note: The formation of the imine/iminium ion is a crucial prerequisite for the reduction step. Allowing sufficient time for this equilibrium to be established maximizes the yield of the desired secondary amine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Expertise & Experience: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less water-sensitive than other borohydrides and can be added directly to the imine-containing solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to afford the pure secondary amine.
Conclusion
This compound is a strategically valuable building block in medicinal chemistry. Its ability to confer favorable physicochemical properties makes it a popular choice for optimizing lead compounds. The protocols provided herein offer a reliable starting point for the synthetic manipulation of this versatile scaffold, enabling researchers to efficiently incorporate it into their drug discovery programs and explore new frontiers in chemical biology.
References
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 5. The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2 H-pyran-4-yl)-1,3-dihydro-2 H-imidazo[4,5- c]quinolin-2-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4-Aminotetrahydropyran Hydrochloride as a Versatile Building Block in Pharmaceutical Synthesis
Abstract: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently appearing in marketed drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability.[1] 4-Aminotetrahydropyran hydrochloride (CAS: 33024-60-1) is a key heterocyclic building block that provides a robust entry point for introducing this valuable sp³-rich motif into active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth analysis of its chemical reactivity, application notes for core synthetic transformations, and detailed, field-proven protocols for its use in pharmaceutical development.
Introduction: The Strategic Value of the 4-Aminotetrahydropyran Scaffold
The prevalence of saturated heterocycles in modern drug discovery underscores a strategic shift away from flat, aromatic systems towards three-dimensional molecular architectures. The tetrahydropyran ring, in particular, is a highly sought-after structural motif.[1] this compound serves as an ideal starting material for several reasons:
-
Physicochemical Properties: As a hydrochloride salt, it exhibits good solubility in polar and protic solvents, simplifying reaction setup.[3] The underlying free base, 4-aminotetrahydropyran, imparts improved aqueous solubility and a favorable ADME (absorption, distribution, metabolism, and excretion) profile to parent drug molecules.
-
Synthetic Versatility: The primary amine at the C4 position is a versatile functional handle for a wide array of synthetic transformations, including amide bond formation, reductive amination, and N-alkylation.[2]
-
Structural Rigidity: The defined chair conformation of the tetrahydropyran ring introduces a degree of conformational constraint, which can be advantageous for optimizing ligand-receptor binding interactions in drug design.[4][5]
This document will explore the most common and impactful synthetic routes employing this building block.
Core Synthetic Transformations and Mechanistic Considerations
The primary amine of 4-aminotetrahydropyran is the center of its reactivity. As the hydrochloride salt, the amine is protonated (R-NH₃⁺Cl⁻). Therefore, the first step in most reactions is the in situ liberation of the free amine (R-NH₂) using a suitable base. The choice of base is critical and depends on the specific reaction chemistry to avoid side reactions.
References
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 4. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 5. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]
reaction of 4-Aminotetrahydropyran hydrochloride with electrophiles
An In-Depth Guide to the Synthetic Utility of 4-Aminotetrahydropyran Hydrochloride with Electrophiles
Introduction: The Strategic Value of the Tetrahydropyran Scaffold
In the landscape of modern drug discovery, there is an escalating demand for molecules possessing three-dimensional complexity. Saturated heterocyclic scaffolds have emerged as privileged structures, offering access to novel chemical space beyond traditional flat, aromatic systems. Among these, the tetrahydropyran ring is a frequently encountered motif in marketed pharmaceuticals, valued for its favorable physicochemical properties, including improved solubility and metabolic stability.[1] 4-Aminotetrahydropyran, in particular, serves as a versatile and sp³-rich building block for the synthesis of diverse compound libraries.[2][3][4]
This guide focuses on the hydrochloride salt of 4-aminotetrahydropyran, a stable, crystalline solid that is more convenient to handle and store than its volatile free-base counterpart.[5] We will explore its fundamental reactivity, which is dominated by the nucleophilic primary amine. The key to unlocking its synthetic potential lies in the liberation of this amine in situ, enabling a host of powerful bond-forming reactions with various electrophiles. This document provides detailed protocols and the scientific rationale for four cornerstone reactions: N-acylation, N-alkylation, reductive amination, and N-sulfonylation.
Reagent Profile and Handling Considerations
Before embarking on synthesis, a thorough understanding of the starting material is paramount. The hydrochloride salt form dictates specific handling and reaction setup requirements.
Physicochemical Properties
A summary of the key properties for both the hydrochloride salt and the parent free amine is provided below for easy reference.
| Property | This compound | 4-Aminotetrahydropyran (Free Base) |
| Molecular Formula | C₅H₁₂ClNO | C₅H₁₁NO |
| Molecular Weight | 137.61 g/mol [6] | 101.15 g/mol [7][8] |
| Appearance | White to off-white solid/crystalline powder[5] | Colorless to pale yellow liquid[9] |
| Solubility | Soluble in water and polar solvents like methanol.[5][9] | Soluble in polar solvents.[9] |
| CAS Number | 33024-60-1[6] | 38041-19-9[7] |
The Critical Role of the Base: Liberating the Nucleophile
The primary amine in this compound is protonated, rendering it non-nucleophilic. For any reaction with an electrophile to occur, this amine must be deprotonated to its free base form. This is the most crucial experimental parameter.
-
Causality: A stoichiometric amount of base is required simply to neutralize the hydrochloride salt. Many reactions (e.g., with acyl chlorides or sulfonyl chlorides) generate an additional equivalent of acid (HCl) as a byproduct, which will quench the newly formed product or unreacted starting material. Therefore, at least two equivalents of base are often necessary.
-
Choosing a Base: The choice of base depends on the specific reaction.
-
Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common, non-nucleophilic organic bases used in acylation and sulfonylation.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for N-alkylation reactions, particularly in polar aprotic solvents like DMF or acetonitrile.
-
Pyridine: Can serve as both a base and a solvent, especially in sulfonylation reactions.
-
Safety and Handling
-
4-Aminotetrahydropyran (Free Base): Classified as a flammable and corrosive liquid.[10] It can cause serious eye damage and is harmful if swallowed.[7][10]
-
This compound: Harmful if swallowed and causes skin and serious eye irritation.[6]
-
Precautions: Always handle these chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Keep away from ignition sources.[10][11]
Core Application I: N-Acylation for Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[12][13] N-acylation of 4-aminotetrahydropyran with electrophilic acylating agents like acyl chlorides or anhydrides provides robust and direct access to a wide array of amide derivatives.
Protocol: N-Acylation with an Acyl Chloride
This protocol describes a general procedure for the synthesis of N-(tetrahydropyran-4-yl) amides.
Principle: The liberated 4-aminotetrahydropyran acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction. A base is added to neutralize the hydrochloride salt and the HCl generated during the reaction.
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Solvent and Base Addition: Suspend the solid in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (2.2 eq) and stir the suspension for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Add the acyl chloride (1.05 eq) dropwise to the stirred suspension. A precipitate of triethylamine hydrochloride may form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure amide product.
Caption: Workflow for N-Acylation of 4-Aminotetrahydropyran HCl.
Core Application II: N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical method for forming carbon-nitrogen bonds.[14] While effective, a primary challenge is controlling the reaction to prevent overalkylation, where the desired secondary amine product reacts further to form a tertiary amine or even a quaternary ammonium salt.[15] Careful selection of stoichiometry and reaction conditions is key to maximizing the yield of the mono-alkylated product.
Protocol: Mono-N-Alkylation with an Alkyl Bromide
This protocol provides a general method for reacting 4-aminotetrahydropyran with an activated alkyl halide.
Principle: The free amine, generated by an inorganic base, performs an Sₙ2 reaction on the alkyl halide, displacing the halide and forming a new C-N bond. Using a solid-supported base and a slight excess of the amine can favor mono-alkylation.
Materials:
-
This compound
-
Alkyl bromide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.2 eq), potassium carbonate (3.0 eq), and the alkyl bromide (1.0 eq).
-
Solvent Addition: Add acetonitrile or DMF to the flask (approx. 0.3 M concentration based on the alkyl bromide).
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the disappearance of the alkyl bromide by TLC or LC-MS. The reaction may take 4-24 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic solids and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water (3x) to remove any remaining salts and DMF. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired secondary amine.
Caption: General workflow for N-Alkylation with an alkyl halide.
Core Application III: Reductive Amination
Reductive amination is a highly reliable and versatile method for N-alkylation that elegantly circumvents the issue of overalkylation.[15][16] The reaction proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild, selective reducing agent.[17][18]
Protocol: Reductive Amination with an Aldehyde
This protocol details the reaction using sodium triacetoxyborohydride (STAB), a preferred reagent for this transformation.
Principle: The reaction is initiated by the condensation of the amine and aldehyde to form an iminium ion. STAB is a mild hydride donor that selectively reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde, preventing the formation of unwanted alcohol byproducts.[15][17] Weakly acidic conditions, often self-generated or aided by additives like acetic acid, facilitate the imine-forming dehydration step.
Materials:
-
This compound
-
Aldehyde (e.g., 4-Fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (TEA) or DIPEA
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.1 eq) and the aldehyde (1.0 eq) in DCE or DCM (approx. 0.2 M).
-
Base Addition: Add triethylamine (1.1 eq) to liberate the free amine and stir for 5 minutes.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.3 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by LC-MS until the starting materials are consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Caption: Key steps in the Reductive Amination pathway.
Core Application IV: N-Sulfonylation for Sulfonamide Synthesis
Sulfonamides are a cornerstone functional group in medicinal chemistry, famously represented by the class of antibacterial "sulfa drugs." The reaction of 4-aminotetrahydropyran with sulfonyl chlorides provides direct access to this important pharmacophore.
Protocol: N-Sulfonylation with a Sulfonyl Chloride
This procedure is analogous to N-acylation but forms a more stable S-N bond.
Principle: The nucleophilic amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. As with acylation, a base is required to scavenge the generated HCl and neutralize the starting amine salt.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)
-
Pyridine (can act as solvent and base) or DCM and TEA
-
1 M aqueous hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine (approx. 0.3 M) in a round-bottom flask. (Alternatively, suspend in DCM and add 2.2 eq of TEA).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Electrophile Addition: Add the sulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 3-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2-3x, to remove pyridine), water (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Caption: Workflow for N-Sulfonylation of 4-Aminotetrahydropyran HCl.
Conclusion
This compound is a powerful and versatile building block for introducing a medicinally relevant, sp³-rich scaffold into target molecules. Mastery of its reactivity hinges on the fundamental principle of liberating the free amine from its salt form with a suitable base. By applying the robust and reliable protocols for N-acylation, N-alkylation, reductive amination, and N-sulfonylation detailed in this guide, researchers can efficiently generate diverse libraries of novel compounds for applications in drug discovery and beyond. The inherent stability of the hydrochloride salt, combined with the predictable reactivity of the parent amine, ensures its continued prominence in the synthetic chemist's toolkit.
References
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 6. This compound | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine [sigmaaldrich.com]
- 8. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 10. Page loading... [guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amine alkylation - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
Application Note & Protocol: Strategic N-Alkylation of 4-Aminotetrahydropyran Hydrochloride for Drug Discovery
Abstract
This document provides a comprehensive guide to the N-alkylation of 4-aminotetrahydropyran hydrochloride, a pivotal transformation in modern medicinal chemistry. The tetrahydropyran (THP) scaffold is a privileged structural motif found in numerous pharmaceuticals, valued for its ability to enhance physicochemical properties such as solubility and metabolic stability.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, step-by-step protocols, and the scientific rationale behind experimental choices for the successful synthesis of N-alkylated 4-aminotetrahydropyran derivatives.
Introduction: The Strategic Importance of the 4-Aminotetrahydropyran Scaffold
The 4-aminotetrahydropyran moiety is a cornerstone in the design of contemporary therapeutics.[1] Its saturated heterocyclic structure frequently imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties to drug candidates.[2] The secondary amine of 4-aminotetrahydropyran serves as a versatile synthetic handle, enabling the introduction of diverse substituents to modulate pharmacological activity, target selectivity, and pharmacokinetic profiles. Consequently, the N-alkylation of this core structure is a fundamental step in the synthesis of a vast array of bioactive molecules.[3][4]
A primary challenge in the N-alkylation of this compound is that the amine is protonated as a salt, rendering it non-nucleophilic. Therefore, the initial and critical step in any N-alkylation protocol is the liberation of the free amine, which can be achieved in situ or in a separate step using a suitable base. The judicious selection of the base, solvent, and alkylating agent is paramount for achieving high reaction yields and product purity.
Core Synthetic Strategies for N-Alkylation
The two predominant methods for the N-alkylation of 4-aminotetrahydropyran are direct alkylation with electrophiles like alkyl halides and reductive amination with carbonyl compounds.
Direct Alkylation with Alkyl Halides
This classic SN2 reaction involves the nucleophilic attack of the free amine on an alkyl halide or a similar electrophile bearing a good leaving group (e.g., tosylate, mesylate). The reaction is typically conducted in the presence of a base to neutralize the hydrohalic acid formed during the reaction, thereby maintaining the amine in its free, nucleophilic state.[5][6]
Mechanism of Direct Alkylation:
Figure 1: Workflow for Direct Alkylation.
Key Considerations for Direct Alkylation:
-
Choice of Base: The selection of a suitable base is critical. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and can be easily removed during aqueous workup. Organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are also frequently used, particularly when a homogeneous reaction in a non-aqueous medium is desired. The base should be sufficiently strong to deprotonate the ammonium salt but not so basic as to induce side reactions.
-
Solvent Selection: The choice of solvent is dictated by the solubility of the reactants and the desired reaction temperature. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are often employed as they effectively dissolve the amine salt and stabilize the SN2 transition state.
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. While alkyl iodides are the most reactive, they can be less stable and more costly. Alkyl bromides often represent a good compromise between reactivity and stability.
Reductive Amination
Reductive amination is a highly efficient and versatile method for constructing C-N bonds.[7][8] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by the in situ reduction of this intermediate to the corresponding amine.[9][10]
Mechanism of Reductive Amination:
Figure 2: Workflow for Reductive Amination.
Key Considerations for Reductive Amination:
-
Choice of Reducing Agent: The selection of the reducing agent is paramount for the success of the reaction. Mild and selective reducing agents are preferred to prevent the reduction of the starting carbonyl compound.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective reagent for this transformation due to its mild nature and tolerance of a wide range of functional groups.[11][12] The rate of reduction of the iminium ion by NaBH(OAc)₃ is significantly faster than the reduction of aldehydes or ketones.[11] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation are also employed.[13]
-
pH Control: The formation of the imine/enamine intermediate is generally favored under mildly acidic conditions (pH 4-6), which facilitates the dehydration step. However, the presence of the free amine is necessary for the initial nucleophilic attack on the carbonyl. Thus, careful pH control is often required. The use of this compound can be advantageous as it can serve as its own acid catalyst.
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination as they are relatively non-polar and aid in the removal of water.[11][13]
Detailed Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Protocol 1: Direct N-Alkylation using an Alkyl Bromide and K₂CO₃
This protocol provides a general method for the N-alkylation of this compound with a reactive alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), potassium carbonate (2.5 eq), and DMF.
-
Stir the resulting suspension at room temperature for 15 minutes to facilitate the in situ formation of the free amine.
-
Add the alkyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 4-aminotetrahydropyran.
Table 1: Example Reaction Conditions for Direct Alkylation
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| 1-Bromobutane | Cs₂CO₃ | MeCN | 80 | 12 | 70-80 |
| Ethyl bromoacetate | Et₃N | DCM | 25 | 6 | 80-90 |
Protocol 2: Reductive Amination using an Aldehyde and NaBH(OAc)₃
This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde via reductive amination.
Materials:
-
This compound
-
Aldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.2 eq) and the aldehyde (1.0 eq) in dichloromethane (DCM).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note that this addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Example Reaction Conditions for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Expected Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 4 | 90-98 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 12 | 85-95 |
| Isobutyraldehyde | NaBH₃CN | MeOH | 6 | 75-85 |
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Conversion | Insufficient base (direct alkylation). | Add more base. |
| Incomplete imine formation (reductive amination). | Add a catalytic amount of acetic acid. | |
| Low reactivity of the alkylating agent. | Switch to a more reactive halide (e.g., bromide to iodide) or increase the reaction temperature. | |
| Formation of Dialkylated Product | Excess alkylating agent used. | Use a 1:1 stoichiometry of amine to alkylating agent. |
| High reaction temperature. | Lower the reaction temperature. | |
| Reaction Stalls | Deactivation of the reducing agent. | Ensure anhydrous conditions for reductive amination. |
| Poor solubility of reactants. | Select a more suitable solvent or increase the reaction temperature. |
Conclusion
The N-alkylation of this compound is a crucial transformation in the synthesis of compounds with pharmaceutical potential. Both direct alkylation and reductive amination are robust and versatile methods for achieving this. The choice between these methods depends on the specific substrates, the desired product, and the available reagents. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can efficiently synthesize a diverse range of N-alkylated 4-aminotetrahydropyran derivatives.
References
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application of 4-Aminotetrahydropyran Hydrochloride in the Synthesis of DPP-IV Inhibitors: A Technical Guide
Introduction: The Strategic Importance of the Aminotetrahydropyran Scaffold in Modern Antidiabetics
Dipeptidyl peptidase-IV (DPP-IV) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus.[1][2] By preventing the degradation of incretin hormones like GLP-1 and GIP, these agents enhance glucose-dependent insulin secretion, representing a highly effective therapeutic strategy.[1] Within this class of drugs, molecules incorporating a substituted aminotetrahydropyran moiety, such as the once-weekly inhibitor Omarigliptin, have demonstrated significant clinical advantages.[3][4] The tetrahydropyran ring is not merely a passive scaffold; its three-dimensional structure is critical for achieving the desired selectivity and efficacy, presenting unique and complex synthetic challenges.[5]
This technical guide provides an in-depth analysis of the synthesis of the pivotal aminotetrahydropyran core of advanced DPP-IV inhibitors. While direct utilization of 4-aminotetrahydropyran hydrochloride as a starting material for these complex, stereochemically rich targets is not prominently featured in mainstream academic literature, we will first dissect the well-established, state-of-the-art asymmetric syntheses that construct this core from acyclic precursors. Subsequently, we will explore the chemical utility and potential applications of this compound as a versatile building block in medicinal chemistry, providing a comprehensive perspective for researchers and drug development professionals.
Part 1: De Novo Asymmetric Synthesis of the Omarigliptin Tetrahydropyran Core
The synthesis of Omarigliptin's core, (2R,3S,5R)-5-amino-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-ol, is a masterclass in modern asymmetric synthesis, designed to precisely control three stereocenters. The prevailing strategies in the literature do not start with a pre-formed aminotetrahydropyran ring but rather construct it from simpler, acyclic starting materials. This approach is necessary to install the specific cis and trans relationships between the substituents on the ring, which are paramount for biological activity.
Causality Behind the Synthetic Strategy: Why Build from Scratch?
Starting with a simple, commercially available molecule like this compound would seem intuitive. However, this starting material lacks the necessary stereochemical information and substitution patterns required for potent DPP-IV inhibitors like Omarigliptin. The key synthetic challenges are:
-
Stereocontrol: Establishing the precise (2R, 3S, 5R) stereochemistry is non-trivial. Building the ring from acyclic precursors allows for the sequential and controlled introduction of each chiral center.
-
Substitution Pattern: Omarigliptin possesses a 2-aryl group, a 3-amino group (which becomes a hydroxyl group in the key intermediate), and a 5-amino group. A simple 4-aminotetrahydropyran does not provide a straightforward handle for introducing these substituents with the correct spatial arrangement.
A prominent and efficient manufacturing route for a key intermediate of Omarigliptin involves an asymmetric Henry reaction followed by a tandem nitro-Michael/lactolization/dehydration sequence.[3] This pathway exemplifies the strategic advantages of a de novo ring construction.
Visualizing the Synthetic Workflow
The following workflow diagram illustrates the key transformations in the asymmetric synthesis of the Omarigliptin tetrahydropyran core intermediate.
Caption: Asymmetric synthesis of the Omarigliptin pyranol intermediate.
Detailed Experimental Protocol: Asymmetric Synthesis of the Tetrahydropyranol Intermediate
This protocol is a synthesis of methodologies described in the literature for educational and illustrative purposes.[3]
Step 1: Asymmetric Henry (Nitroaldol) Reaction
-
Rationale: This step establishes the first key stereocenter. The use of a chiral catalyst ensures the formation of the desired (R)-enantiomer of the nitroaldol product, which dictates the stereochemistry of the final molecule.
-
Procedure:
-
To a solution of 2,5-difluorobenzaldehyde (1.0 eq) and nitromethane (1.2 eq) in an appropriate solvent (e.g., toluene), add a chiral copper-bisoxazoline catalyst (0.05 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or HPLC for the consumption of the aldehyde.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aq. NH4Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (R)-1-(2,5-difluorophenyl)-2-nitroethanol. This product is often used in the next step without further purification.
-
Step 2: One-Pot Nitro-Michael/Lactolization/Dehydration
-
Rationale: This elegant tandem reaction sequence efficiently constructs the tetrahydropyran ring. The nitroaldol product undergoes a Michael addition to acrolein, followed by an intramolecular cyclization (lactolization) and subsequent dehydration to form the dihydropyran intermediate. This one-pot process is highly atom-economical.
-
Procedure:
-
Dissolve the crude nitroaldol product from Step 1 in a suitable solvent (e.g., THF).
-
Add a catalytic amount of a base (e.g., DBU) to initiate the Michael addition.
-
Slowly add acrolein (1.1 eq) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction for 12-24 hours, monitoring the formation of the dihydropyran product.
-
Upon completion, the reaction is worked up by partitioning between water and an organic solvent. The organic phase is dried and concentrated to yield the crude (2R,3S)-2-(2,5-difluorophenyl)-3-nitro-3,4-dihydro-2H-pyran.
-
Step 3: Hydroboration-Oxidation
-
Rationale: This step reduces the double bond of the dihydropyran and installs a hydroxyl group with a specific stereochemistry, leading to the desired tetrahydropyranol intermediate.
-
Procedure:
-
Dissolve the dihydropyran intermediate in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C and add a solution of borane-THF complex (BH3·THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.
-
After stirring for another 1-2 hours, the product is extracted, and the organic layer is dried and concentrated. Purification by column chromatography or crystallization yields the key tetrahydropyranol intermediate.
-
| Step | Key Reagents | Purpose | Typical Yield |
| 1 | 2,5-Difluorobenzaldehyde, Nitromethane, Chiral Catalyst | Asymmetric C-C bond formation, sets first stereocenter | High |
| 2 | Acrolein, DBU | Tandem ring formation (Michael addition, cyclization) | Good |
| 3 | BH3·THF, NaOH, H2O2 | Stereoselective reduction and hydroxylation | Good to High |
Part 2: this compound as a Synthetic Building Block
While not a direct precursor in the documented syntheses of complex DPP-IV inhibitors like Omarigliptin, this compound is a valuable building block in medicinal chemistry due to its saturated heterocyclic structure and primary amine functionality.
Properties and Reactivity
This compound is a water-soluble, crystalline solid.[6] The primary amine group is the main site of reactivity, allowing for a variety of chemical transformations.
Caption: Common reactions of 4-aminotetrahydropyran.
Protocol: General Amide Coupling Reaction
This protocol illustrates a standard method for utilizing this compound in the synthesis of amide derivatives, a common linkage in pharmaceutical compounds.
-
Rationale: Amide bond formation is a fundamental transformation in drug discovery. The hydrochloride salt of the amine must first be neutralized to the free base to enable its nucleophilic attack on an activated carboxylic acid.
-
Procedure:
-
Free Base Generation: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), and stir for 15-30 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM). Add a coupling agent such as HATU (1.1 eq) or EDC·HCl (1.1 eq) along with an additive like HOBt (1.1 eq). Stir for 15-20 minutes to form the activated ester.
-
Coupling: Add the solution of the activated carboxylic acid to the free amine solution from step 1.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, wash the reaction mixture with aqueous solutions (e.g., 1N HCl, saturated NaHCO3, brine) to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by crystallization.
-
Self-Validating Systems and Trustworthiness
The protocols described are designed to be self-validating. For instance, in the amide coupling protocol:
-
In-process Controls: The reaction progress can be reliably monitored by LC-MS, allowing for clear determination of the endpoint. The disappearance of starting materials and the appearance of the product with the expected mass-to-charge ratio confirms the transformation.
-
Characterization: The final product's identity and purity are confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This ensures that the desired molecule has been synthesized to a high degree of purity.
Conclusion
The aminotetrahydropyran scaffold is a privileged motif in modern DPP-IV inhibitors, contributing significantly to their pharmacological profiles. While the direct application of this compound as a starting material for highly substituted, stereochemically complex inhibitors like Omarigliptin is not the preferred strategy in documented syntheses, understanding the de novo asymmetric routes provides invaluable insight into the chemical intricacies of their manufacture. These multi-step syntheses, featuring powerful reactions like the asymmetric Henry and tandem cyclizations, highlight the necessity of building complex scaffolds from the ground up to achieve precise stereocontrol.
Concurrently, this compound remains a useful and versatile building block for a wide range of applications in medicinal chemistry. Its primary amine offers a reliable handle for derivatization through well-established reactions, enabling the exploration of chemical space in drug discovery programs. The protocols and strategic insights provided herein are intended to equip researchers and drug development professionals with a comprehensive understanding of the synthesis and application of this important chemical entity.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9173859B2 - Uses of DPP IV inhibitors - Google Patents [patents.google.com]
- 3. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
Application Notes and Protocols: Synthetic Routes to Prepare 4-Aminotetrahydropyran Derivatives
Introduction
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target engagement.[1] Specifically, 4-aminotetrahydropyran derivatives are of significant interest due to their presence in a variety of biologically active molecules and their utility as versatile building blocks in drug discovery.[2] The rigid, three-dimensional nature of the THP ring allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets.[2] This guide provides a comprehensive overview of key synthetic strategies for accessing these valuable compounds, complete with detailed protocols and mechanistic insights to aid researchers in their synthetic endeavors.
Strategic Approaches to the Synthesis of 4-Aminotetrahydropyran Derivatives
Several robust synthetic routes have been established for the preparation of 4-aminotetrahydropyran derivatives. The choice of a particular method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The most prominent strategies include:
-
Reductive Amination of Tetrahydropyran-4-one: A straightforward and widely used method.
-
Nucleophilic Ring-Opening of 4,5-Epoxy Alcohols: Offers access to functionalized derivatives.[3]
-
Mitsunobu Reaction of 4-Hydroxytetrahydropyran: Allows for the introduction of various nitrogen nucleophiles with inversion of stereochemistry.[4][5][6][7][8]
-
Prins Cyclization: A powerful tool for constructing the tetrahydropyran ring system.[9][10][11]
This document will focus on providing detailed protocols for the first three methodologies, which are broadly applicable in a drug discovery setting.
Method 1: Reductive Amination of Tetrahydropyran-4-one
Reductive amination is arguably the most direct and common method for the synthesis of 4-aminotetrahydropyran.[12] The reaction proceeds via the in situ formation of an imine or enamine from tetrahydropyran-4-one and an amine, which is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a popular choice due to its mildness and broad functional group tolerance.[12]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred over harsher reagents like sodium borohydride as it is less likely to reduce the ketone starting material before imine formation. Its mild acidity can also catalyze imine formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reagents and facilitate easy workup.[12]
-
Stoichiometry: A slight excess of the amine and reducing agent is often used to drive the reaction to completion.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of tetrahydropyran-4-one.
Detailed Protocol: Synthesis of N-Boc-4-aminotetrahydropyran
This protocol describes the synthesis of the tert-butoxycarbonyl (Boc)-protected 4-aminotetrahydropyran, a versatile intermediate for further functionalization.
Materials:
-
Tetrahydropyran-4-one
-
Ammonium acetate
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Di-tert-butyl dicarbonate (Boc₂O)[13]
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reductive Amination:
-
To a solution of tetrahydropyran-4-one (1.0 g, 10.0 mmol) in anhydrous DCM (50 mL) is added ammonium acetate (3.85 g, 50.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature for 16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 30 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give crude 4-aminotetrahydropyran.
-
-
N-Boc Protection:
-
The crude 4-aminotetrahydropyran is dissolved in DCM (50 mL).
-
Triethylamine (2.1 mL, 15.0 mmol) is added, followed by the dropwise addition of a solution of Boc₂O (2.4 g, 11.0 mmol) in DCM (10 mL) at 0 °C.[13]
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction mixture is washed with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-aminotetrahydropyran as a white solid.
-
Table 1: Representative Reagent Quantities and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Tetrahydropyran-4-one | 100.12 | 10.0 | 1.0 g |
| Ammonium acetate | 77.08 | 50.0 | 3.85 g |
| Sodium triacetoxyborohydride | 211.94 | 15.0 | 3.18 g |
| Di-tert-butyl dicarbonate | 218.25 | 11.0 | 2.4 g |
| Product | Expected Yield | ~70-85% |
Method 2: Nucleophilic Ring-Opening of 4,5-Epoxy Alcohols
The ring-opening of epoxides with nitrogen nucleophiles is a powerful method for the synthesis of β-amino alcohols.[14][15][16] When applied to 4,5-epoxy alcohols, intramolecular cyclization can be promoted to form 4-hydroxymethyl-substituted 4-aminotetrahydropyran derivatives. This strategy allows for the introduction of functionality at the 4-position beyond just the amino group.
Causality Behind Experimental Choices:
-
Regioselectivity: The ring-opening of epoxides can proceed via either an Sₙ1 or Sₙ2 mechanism, and the regioselectivity is influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.[14] Lewis acids are often employed to activate the epoxide and promote regioselective attack of the nucleophile.[14][17]
-
Nucleophile: A variety of nitrogen nucleophiles can be used, including ammonia, primary and secondary amines, and azides followed by reduction. The choice of nucleophile will determine the final substitution on the nitrogen atom.
-
Solvent: Aprotic polar solvents such as THF or acetonitrile are typically used to avoid interference with the reaction.
Reaction Scheme: Epoxide Ring-Opening and Cyclization
Caption: General scheme for the synthesis of 4-aminotetrahydropyran derivatives via epoxide ring-opening.
Detailed Protocol: Synthesis of a 4-Substituted 4-Aminotetrahydropyran Derivative
This protocol outlines a general procedure for the synthesis of a 4-aminotetrahydropyran derivative from a suitable 4,5-epoxy alcohol.
Materials:
-
4,5-Epoxy alcohol
-
Benzylamine
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Acetonitrile, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 4,5-epoxy alcohol (1.0 equiv) in anhydrous acetonitrile is added Yb(OTf)₃ (0.1 equiv).
-
Benzylamine (1.2 equiv) is added, and the reaction mixture is stirred at 50 °C for 12 hours.
-
The reaction is cooled to room temperature and quenched with saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 4-benzylamino-tetrahydropyran derivative.
Table 2: Reagent Roles in Epoxide Ring-Opening
| Reagent | Role | Rationale |
| 4,5-Epoxy alcohol | Substrate | Provides the carbon backbone for the THP ring. |
| Benzylamine | Nucleophile | Introduces the amino functionality. |
| Yb(OTf)₃ | Lewis Acid Catalyst | Activates the epoxide for nucleophilic attack. |
Method 3: Mitsunobu Reaction of 4-Hydroxytetrahydropyran
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including amines, with inversion of stereochemistry.[4][5][6][7] This is particularly useful for the synthesis of chiral 4-aminotetrahydropyran derivatives from the corresponding chiral 4-hydroxytetrahydropyran. The reaction typically employs a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5]
Causality Behind Experimental Choices:
-
Reagents: The combination of triphenylphosphine and DEAD/DIAD activates the alcohol, forming a good leaving group that is subsequently displaced by the nitrogen nucleophile in an Sₙ2 fashion.[5][6]
-
Nitrogen Nucleophile: Acidic nitrogen nucleophiles such as phthalimide or hydrazoic acid are often used.[4][6] The resulting phthalimide or azide can then be converted to the primary amine.
-
Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction.[5]
-
Temperature: The reaction is typically initiated at low temperature (0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction.[5]
Mitsunobu Reaction and Subsequent Deprotection
Caption: Two-step sequence for the synthesis of 4-aminotetrahydropyran via the Mitsunobu reaction.
Detailed Protocol: Synthesis via Mitsunobu Reaction with Phthalimide
Materials:
-
4-Hydroxytetrahydropyran
-
Triphenylphosphine (PPh₃)
-
Phthalimide
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrazine monohydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Mitsunobu Reaction:
-
To a solution of 4-hydroxytetrahydropyran (1.0 equiv), triphenylphosphine (1.2 equiv), and phthalimide (1.2 equiv) in anhydrous THF at 0 °C is added DIAD (1.2 equiv) dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in DCM and washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to give N-(tetrahydropyran-4-yl)phthalimide.
-
-
Deprotection (Gabriel Synthesis):
-
The N-(tetrahydropyran-4-yl)phthalimide (1.0 equiv) is dissolved in ethanol.
-
Hydrazine monohydrate (5.0 equiv) is added, and the mixture is heated to reflux for 4 hours.
-
The reaction is cooled to room temperature, and the resulting precipitate (phthalhydrazide) is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in DCM and washed with water and brine.
-
The organic layer is dried and concentrated to afford 4-aminotetrahydropyran.
-
Conclusion
The synthetic routes outlined in this guide represent robust and versatile methods for the preparation of 4-aminotetrahydropyran derivatives. The choice of a specific route will be dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently access a wide range of these valuable building blocks for application in drug discovery and development.
References
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 3. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. rroij.com [rroij.com]
- 15. researchgate.net [researchgate.net]
- 16. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Coupling of 4-Aminotetrahydropyran Hydrochloride in Medicinal Chemistry
Abstract
The tetrahydropyran (THP) motif is a privileged scaffold in modern drug discovery, prized for its ability to improve aqueous solubility and metabolic stability while providing a three-dimensional vector for molecular exploration.[1][2][3] 4-Aminotetrahydropyran hydrochloride serves as a crucial building block for introducing this sp³-rich fragment into lead compounds. This guide provides an in-depth exploration of two fundamental coupling strategies—amide bond formation and reductive amination—offering researchers, scientists, and drug development professionals the technical insights and detailed protocols necessary for the successful incorporation of this valuable synthon. The causality behind experimental choices, self-validating protocol design, and authoritative citations are central to this document, ensuring both scientific integrity and practical applicability.
Introduction: The Strategic Value of the 4-Aminotetrahydropyran Scaffold
The imperative to move beyond flat, aromatic structures in drug design has positioned saturated heterocyclic systems like the tetrahydropyran ring at the forefront of medicinal chemistry.[3] The 4-aminotetrahydropyran moiety, in particular, offers a versatile handle for derivatization, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. Its utility is underscored by its presence in numerous advanced drug candidates and approved pharmaceuticals.[4][5]
This document details robust and reproducible protocols for the two most common and powerful transformations involving 4-aminotetrahydropyran: amide coupling and reductive amination. A critical preliminary step for both reactions is the in situ neutralization of the hydrochloride salt to liberate the nucleophilic free amine, a detail explicitly addressed in the following protocols.
Core Experimental Consideration: Liberation of the Free Amine
4-Aminotetrahydropyran is typically supplied as a hydrochloride salt for enhanced stability and handling. However, the protonated ammonium salt is not nucleophilic and will not participate in coupling reactions. Therefore, the addition of a non-nucleophilic base is a mandatory first step in any coupling procedure.
Choice of Base:
-
For Amide Coupling: Tertiary amines such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. They are sufficiently basic to deprotonate the ammonium salt but are sterically hindered, which prevents them from competing with the primary amine in reacting with the activated carboxylic acid.[6]
-
For Reductive Amination: The choice of base can be more flexible, and often the reaction conditions are buffered. If a hydrochloride salt of the amine is used, a base like sodium acetate may be included.
Amide Bond Formation: Forging a Stable Linkage
The formation of an amide bond is one of the most reliable and frequently utilized reactions in medicinal chemistry.[7] The reaction involves the activation of a carboxylic acid partner, followed by nucleophilic attack from the 4-aminotetrahydropyran. We will focus on a widely adopted method using a uronium-based coupling reagent, HATU.
Mechanism of HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts a carboxylic acid into a reactive O-acylisourea intermediate.[8] The reaction proceeds through several key steps:
-
Activation: The carboxylate, formed by the deprotonation of the carboxylic acid by a base (e.g., DIPEA), attacks HATU to form a highly reactive acyl-oxy-aminium intermediate.[6]
-
Active Ester Formation: This intermediate rapidly rearranges to form a more stable active ester.
-
Nucleophilic Attack: The liberated 4-aminotetrahydropyran attacks the carbonyl carbon of the active ester.
-
Amide Formation: The tetrahedral intermediate collapses to form the thermodynamically stable amide bond and releases a urea byproduct.[9]
The use of HATU is often favored due to its high reactivity, which leads to fast reaction times, high yields, and minimal racemization when coupling chiral carboxylic acids.
Workflow for HATU-Mediated Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Coupling
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]
-
In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF and add the remaining portion of DIPEA (1.0 eq) to generate the free amine.
-
Add the solution of the free amine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
| Parameter | Recommended Value | Rationale |
| Amine Stoichiometry | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the potentially more valuable carboxylic acid. |
| HATU Stoichiometry | 1.1 - 1.2 eq | Ensures efficient activation of the carboxylic acid.[11] |
| Base Stoichiometry | 3.0 eq | 1.0 eq to neutralize the amine HCl salt, 2.0 eq for the HATU coupling mechanism.[8] |
| Solvent | Anhydrous DMF, DCM | Aprotic, polar solvents that are effective at solvating the reactants. |
| Temperature | 0 °C to Room Temp | Mild conditions are sufficient and minimize potential side reactions. |
Reductive Amination: Forming a C-N Single Bond
Reductive amination is a powerful method for forming carbon-nitrogen single bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[12] This two-step, one-pot process is highly efficient and offers an alternative to direct alkylation, which can be prone to over-alkylation.[13]
Mechanism of Reductive Amination with Sodium Triacetoxyborohydride
The reaction proceeds via two main stages:
-
Imine/Iminium Ion Formation: The amine nitrogen of 4-aminotetrahydropyran attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine. In the weakly acidic conditions often employed, the imine is protonated to form a more electrophilic iminium ion.[12]
-
Reduction: A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), delivers a hydride to the iminium ion, which is reduced much more rapidly than the starting carbonyl compound.[14] This selectivity is key to the success of the one-pot procedure.[15][16]
STAB is an ideal reagent for this transformation because it is a mild reducing agent, tolerant of the slightly acidic conditions required for imine formation, and does not reduce the starting aldehyde or ketone at an appreciable rate.[14]
Workflow for Reductive Amination
References
- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. growingscience.com [growingscience.com]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Sodium triacetoxyborohydride [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Aminotetrahydropyran Hydrochloride in Fragment-Based Drug Discovery
Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and rational pathway to novel therapeutics.[1][2] This approach methodically builds potent drug candidates from low molecular weight fragments that bind to biological targets with high ligand efficiency.[3][4] In contrast to high-throughput screening (HTS), FBDD explores chemical space more effectively with smaller libraries, often yielding higher quality starting points for optimization.[5][6][7]
A critical evolution in FBDD is the increasing emphasis on three-dimensional (3D) scaffolds.[8] Historically, fragment libraries have been dominated by flat, aromatic systems. While effective, this has left vast regions of sp³-rich chemical space underexplored.[5] Molecules with greater 3D character are known to possess improved physicochemical properties, such as better solubility, and can form more specific and complex interactions with protein targets, potentially leading to enhanced selectivity and novelty.[8][9]
It is within this context that 4-aminotetrahydropyran hydrochloride emerges as a fragment of significant strategic value. Its saturated, non-planar tetrahydropyran (THP) ring provides an excellent sp³-rich scaffold.[10][11] The THP motif itself is a privileged structure in medicinal chemistry, recognized as a bioisostere of cyclohexane but with lower lipophilicity and an embedded ether oxygen that can act as a hydrogen bond acceptor. The addition of a primary amine provides a crucial interaction point and a versatile synthetic handle for subsequent fragment evolution. This document serves as a comprehensive guide for researchers, detailing the properties, applications, and detailed experimental protocols for effectively utilizing this compound in FBDD campaigns.
Physicochemical Profile and Strategic Value
The utility of this compound in an FBDD context is rooted in its ideal physicochemical properties, which align well with the empirical "Rule of Three" often used for fragment library design.[5][12]
| Property | Value | Significance in FBDD |
| CAS Number | 33024-60-1[13][14][15] | Unique identifier for sourcing and data management. |
| Molecular Formula | C₅H₁₂ClNO[14][15] | Indicates the elemental composition. |
| Molecular Weight | 137.61 g/mol [14][15] | Complies with the "Rule of Three" (MW ≤ 300 Da), ensuring efficient exploration of chemical space.[5] |
| Structure (SMILES) | NC1CCOCC1.Cl[14] | Represents a non-planar, sp³-rich scaffold. |
| Hydrogen Bond Donors | 1 (from NH₂) | Adheres to the "Rule of Three" (≤ 3), contributing to good membrane permeability.[12] |
| Hydrogen Bond Acceptors | 2 (from O and N) | Provides multiple points for directed interaction with the protein target. |
| Solubility | High in aqueous buffers | The hydrochloride salt form significantly enhances water solubility, which is critical for biophysical screening assays.[14] |
| 3D Character | High (non-planar) | Offers access to complex binding pockets often missed by flat fragments, increasing the potential for novel hits.[8][9] |
The strategic value of this fragment is threefold:
-
Scaffold Diversity: It introduces valuable 3D character into a fragment library, moving beyond the common flat aromatics.[5][8]
-
Interaction Potential: The ether oxygen provides a hydrogen bond accepting vector, while the primary amine can act as a hydrogen bond donor or engage in salt-bridge interactions.
-
Synthetic Tractability: The primary amine serves as a robust and well-understood functional group for subsequent chemical elaboration, facilitating the "fragment growing" phase of hit-to-lead development.[10][11]
Caption: High-level workflow of a Fragment-Based Drug Discovery campaign.
Application Notes: Screening & Hit Validation
The low-affinity nature of fragment binding necessitates the use of highly sensitive biophysical techniques.[6] this compound is well-suited for screening by several primary methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for FBDD, capable of detecting weak binding events directly.[16]
-
Protein-Observed NMR: Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) are considered the gold standard.[17][18] Binding of a fragment to an ¹⁵N-labeled protein causes chemical shift perturbations (CSPs) for specific amino acid residues at the binding site. This not only confirms binding but also maps the interaction site on the protein surface.[12][19]
-
Ligand-Observed NMR: Methods such as Saturation Transfer Difference (STD) and WaterLOGSY are also effective.[12] These experiments detect binding by observing its effect on the fragment's NMR signals, making them high-throughput and not requiring protein labeling.
-
-
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technology that measures changes in mass on a sensor surface as molecules bind.[20][21] It is ideal for both primary screening and detailed kinetic characterization of fragment hits.[22][23] A key advantage is its ability to determine not only the binding affinity (Kᴅ) but also the association (kₐ) and dissociation (kₑ) rates, providing deep insight into the binding event.[24]
-
X-ray Crystallography: While often used for structural validation of hits from other methods, high-throughput crystallographic screening is also a viable primary screening strategy.[25][26] It provides unambiguous, high-resolution 3D information on how the fragment binds to the target, revealing the precise binding mode and key interactions.[6][27] This structural information is invaluable for guiding the subsequent structure-based design and optimization of the hit.[3][28]
Caption: Strategies for evolving a fragment hit into a lead compound.
Detailed Experimental Protocols
The following protocols provide a framework for utilizing this compound in an FBDD campaign.
Protocol 1: Primary Screening by Protein-Observed ¹H-¹⁵N HSQC NMR
-
Objective: To identify if this compound binds to the target protein and to map the binding site.
-
Materials:
-
¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O).
-
Stock solution of this compound (e.g., 100 mM in D₂O).
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
-
-
Methodology:
-
Protein Preparation: Express and purify the target protein using ¹⁵N-enriched minimal media to achieve isotopic labeling.[17] Confirm protein stability and correct folding via NMR and other biophysical methods.[18]
-
Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC reference spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.
-
Fragment Addition: Add a defined concentration of this compound to the protein sample. A typical final fragment concentration for screening is 200 µM to 1 mM.
-
Test Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under identical conditions as the reference.
-
Data Analysis: Overlay the reference and test spectra. A "hit" is identified by Chemical Shift Perturbations (CSPs), where specific peaks have shifted their position upon fragment addition.[19]
-
Causality Insight: Shifts occur because the fragment binding alters the local chemical environment of nearby amino acid residues. The magnitude of the shift can be correlated with proximity to the binding site.
-
-
Hit Deconvolution (if screening mixtures): If screening pools of fragments, individual components of the hit pool must be tested separately to identify the active binder.[17]
-
Affinity Titration (Hit Validation): To confirm the hit and estimate the dissociation constant (Kᴅ), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. Plot the CSPs against the fragment concentration and fit the data to a binding isotherm.[12]
-
Protocol 2: Hit Validation and Kinetic Analysis by SPR
-
Objective: To orthogonally validate the NMR hit and determine its binding affinity (Kᴅ) and kinetics.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 dextran chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified target protein.
-
Serial dilutions of this compound in running buffer.
-
Running buffer (e.g., HBS-EP+).
-
-
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling. Aim for a low immobilization density to avoid mass transport limitations.[21] A reference flow cell should be prepared (activated and blocked) to subtract non-specific binding.
-
Assay Development:
-
Solvent Correction: Create a calibration curve for different concentrations of DMSO (if used as a co-solvent) to correct for bulk refractive index effects.
-
Regeneration Scouting: Test different mild solutions (e.g., low pH glycine, high salt) to find a condition that removes the bound fragment without denaturing the immobilized protein.[21]
-
-
Kinetic/Affinity Analysis:
-
Inject a series of increasing concentrations of this compound over the target and reference flow cells. A typical concentration range for a fragment might be 10 µM to 2 mM.
-
Include several buffer-only injections for double referencing.
-
-
Data Processing: Subtract the reference channel signal and the buffer blank signals from the active channel data.[24]
-
Data Analysis: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for steady-state affinity, or kinetic models) to determine the Kᴅ, kₐ, and kₑ values.
-
Trustworthiness Check: A good fit and random distribution of residuals validate the chosen binding model. The results should be independent of the protein immobilization density.
-
-
Protocol 3: Structural Elucidation by X-ray Crystallography
-
Objective: To determine the high-resolution 3D structure of the protein-fragment complex.
-
Materials:
-
High-purity (>95%), concentrated target protein.
-
Crystallization screening kits.
-
This compound.
-
Cryoprotectant.
-
Synchrotron X-ray source.
-
-
Methodology:
-
Protein Crystallization: Screen for crystallization conditions for the apo-protein (protein alone) using vapor diffusion (sitting or hanging drop) methods. Optimize initial hits to obtain diffraction-quality crystals.[27]
-
Fragment Soaking: Transfer the apo-crystals into a solution containing the crystallization buffer supplemented with 1-10 mM this compound. The high solubility of the hydrochloride salt is advantageous here. Allow soaking for a period ranging from minutes to hours.
-
Alternative: Co-crystallization, where the fragment is mixed with the protein prior to setting up crystallization trials, can also be attempted.
-
-
Cryo-protection and Data Collection: Briefly soak the crystal in a cryoprotectant solution (often the soaking solution plus glycerol or ethylene glycol) and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.[25]
-
Structure Determination: Process the diffraction data. Solve the structure using molecular replacement with the known apo-protein structure. Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound this compound fragment.[27]
-
Refinement and Validation: Build the fragment into the density and refine the protein-fragment complex structure. The final model provides atomic-level detail of the binding mode, including key hydrogen bonds and other interactions.
-
Self-Validation: The quality of the final electron density map and refinement statistics (R-work/R-free) serve to validate the correctness of the determined structure.
-
-
Conclusion
This compound is more than just another small molecule; it is a strategic tool for the modern medicinal chemist. Its inherent three-dimensionality, favorable physicochemical properties, and synthetic versatility make it an exemplary fragment for inclusion in any FBDD library. By providing access to sp³-rich chemical space, it enhances the probability of identifying novel, high-quality hits against a wide range of biological targets. The detailed protocols provided herein offer a robust framework for researchers to successfully screen, validate, and structurally characterize hits derived from this valuable scaffold, paving the way for the efficient development of next-generation therapeutics.
References
- 1. rroij.com [rroij.com]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. Fragment-Based Drug Discovery - Proteopedia, life in 3D [proteopedia.org]
- 4. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 5. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]
- 7. Fragment-Based Drug Discovery: Key Advances and Applications | Technology Networks [technologynetworks.com]
- 8. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. This compound | 33024-60-1 [chemicalbook.com]
- 14. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 15. This compound | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. ovid.com [ovid.com]
- 23. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 26. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Application Notes and Protocols: Large-Scale Synthesis of 4-Aminotetrahydropyran Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Aminotetrahydropyran Scaffolds in Modern Drug Discovery
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of marketed drugs.[1] Its three-dimensional nature provides access to a greater chemical space compared to flat aromatic rings, which is increasingly recognized as a key feature for developing novel therapeutics.[2] Among its derivatives, 4-aminotetrahydropyran and its analogues are particularly valuable building blocks.[1][3][4][5] The amino group serves as a crucial handle for introducing a wide range of functionalities, enabling the synthesis of diverse compound libraries for screening and the development of potent and selective drug candidates.[2][3][4] These compounds are key intermediates in the synthesis of inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-4), which are important in the treatment of type 2 diabetes.[6]
This document provides a comprehensive guide to the large-scale synthesis of 4-aminotetrahydropyran hydrochloride, a common salt form that enhances stability and handling. The protocols detailed herein are designed for scalability, safety, and efficiency, addressing the challenges often encountered when transitioning from laboratory-scale to industrial production.
Synthetic Strategy: Reductive Amination as the Cornerstone
Several synthetic routes to 4-aminotetrahydropyran have been reported.[7] However, for large-scale production, reductive amination of tetrahydro-4H-pyran-4-one stands out as a robust and economically viable strategy.[7][8][9] This approach involves the reaction of a ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[8]
The key advantages of this strategy include:
-
Convergent Synthesis: It allows for the rapid construction of the target molecule from readily available starting materials.
-
High Atom Economy: The reaction is inherently efficient, minimizing waste.
-
Process Safety: Modern reductive amination protocols utilize safer and more selective reducing agents, mitigating the risks associated with highly reactive hydrides.[10]
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound from tetrahydro-4H-pyran-4-one using ammonium formate as the amine source and palladium on carbon as the catalyst for hydrogenation.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Ammonium formate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Diethyl ether
-
Celite®
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and inert gas inlet/outlet
-
Hydrogenation apparatus (e.g., Parr hydrogenator or equivalent)
-
Filtration apparatus (e.g., Buchner funnel, filter press)
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in methanol.[7] To this solution, add an aqueous solution of ammonium formate (9.3 eq).[7] Stir the mixture until all solids are dissolved.
-
Catalyst Addition: Carefully add 10% palladium on carbon (catalyst loading can be optimized, a starting point is ~1.2 g per 1 g of ketone) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (a pressure of 90 psi can be used, but should be optimized for the specific equipment) and stir the mixture vigorously at room temperature.[7][11] The reaction is typically complete overnight.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to confirm the consumption of the starting material.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[7][11] Wash the filter cake with methanol to ensure complete recovery of the product.
-
Work-up and Salt Formation: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.[7] To the resulting residue, add ethanol followed by the slow addition of concentrated hydrochloric acid.[7]
-
Crystallization and Isolation: Distill off the solvent under reduced pressure to induce crystallization.[7] The resulting solid can be collected by filtration, washed with a cold, non-polar solvent like diethyl ether, and dried under vacuum to yield this compound.[7]
Process Optimization and Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
| Parameter | Laboratory Scale | Large Scale Consideration | Rationale & Impact |
| Solvent | Methanol/Water | Consider alternative solvent systems like ethanol or isopropanol. | Methanol has toxicity concerns. Ethanol and isopropanol are generally safer for large-scale handling. Solvent choice also impacts reaction kinetics and product solubility. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Catalytic hydrogenation (H₂/Pd/C) is preferred. | Borohydride reagents can be expensive and generate stoichiometric boron waste. Catalytic hydrogenation is more atom-economical and cost-effective for large-scale operations.[8][10] |
| Temperature Control | Room Temperature | Utilize jacketed reactors with precise temperature control. | Reductive amination can be exothermic.[12] Proper temperature management is crucial to prevent side reactions and ensure process safety. |
| Catalyst Handling | Open to air (briefly) | Use of enclosed systems and proper grounding to prevent ignition of flammable solvents. | Palladium on carbon can be pyrophoric. Strict safety protocols for handling and filtration are mandatory. |
| Purification | Recrystallization | Multi-stage crystallization or alternative purification methods like salt swaps. | Achieving high purity on a large scale may require more sophisticated purification strategies to remove impurities effectively. |
| Waste Management | Standard disposal | Implement solvent recovery and waste treatment protocols. | Minimizing environmental impact and reducing disposal costs are critical for sustainable manufacturing. |
Mechanistic Insights: The Reductive Amination Pathway
The reductive amination of a ketone proceeds through a two-step sequence: the formation of an iminium ion followed by its reduction.
Caption: Mechanism of reductive amination.
Initially, the amine (in this case, ammonia generated from ammonium formate) attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion. The iminium ion is then reduced by the hydride source (in this case, hydrogen gas activated by the palladium catalyst) to yield the final amine product. The use of a slightly acidic medium, often provided by the ammonium salt itself, can facilitate the dehydration step.[10]
Conclusion
The large-scale synthesis of this compound via reductive amination of tetrahydro-4H-pyran-4-one is a well-established and efficient process. By carefully selecting reagents, optimizing reaction conditions, and implementing robust safety and handling procedures, this valuable building block can be produced in high yield and purity to meet the demands of the pharmaceutical industry. The insights and protocols provided in this document serve as a comprehensive guide for researchers and process chemists involved in the development and manufacturing of amine-containing active pharmaceutical ingredients.
References
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 6. CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound | 33024-60-1 [chemicalbook.com]
- 12. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Aminotetrahydropyran Hydrochloride
Welcome to the technical support center for the purification of 4-aminotetrahydropyran hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Recovery or Failure to Crystallize After Reaction Work-up
Question: I've completed the synthesis of this compound, but upon attempting to isolate the product, I'm experiencing very low yields, or the product is oiling out instead of crystallizing. What's going wrong?
Answer: This is a common issue that can stem from several factors related to solvent choice, pH, and the presence of impurities.
Causality and Solution:
-
Improper Solvent System for Precipitation/Crystallization: this compound is a salt, making it highly polar and generally soluble in polar solvents like water and lower alcohols (e.g., methanol, ethanol).[1][2][3] It is typically insoluble in non-polar organic solvents. "Oiling out" often occurs when the solvent polarity is not optimal for inducing crystallization.
-
Protocol: A common and effective method for crystallization is to dissolve the crude product in a minimal amount of a hot polar solvent in which it is soluble (like ethanol or methanol) and then either cool it down or add a non-polar "anti-solvent" (like diethyl ether, toluene, or n-butyl alcohol) until turbidity is observed, followed by cooling.[4] A patent describes a successful recrystallization using ethanol and toluene.[4]
-
Expert Tip: The rate of cooling and addition of the anti-solvent is critical. Rapid cooling or fast addition of the anti-solvent can lead to the formation of an oil or very fine, impure crystals. Try a slower cooling rate in an insulated bath or add the anti-solvent dropwise with vigorous stirring.
-
-
Incorrect pH: The hydrochloride salt is stable at an acidic pH. If the reaction work-up leaves the solution neutral or basic, the free amine form of 4-aminotetrahydropyran may be present. The free amine is a liquid at room temperature and more soluble in organic solvents, which will prevent the crystallization of the hydrochloride salt.[5]
-
Troubleshooting Step: Before crystallization, ensure the solution is acidic. You can test the pH with litmus paper or a pH meter. If necessary, add a solution of HCl in a suitable solvent (e.g., 4 N HCl in dioxane or concentrated HCl) to ensure the complete formation of the hydrochloride salt.[6][7]
-
-
Presence of Water: While the hydrochloride salt is soluble in water, excessive water in your crystallization solvent system (if using organic solvents) can sometimes lead to the formation of a syrup or oil, especially in the presence of other impurities.
-
Solution: Ensure your organic solvents are anhydrous, particularly if you are performing a crystallization from a solvent mixture. If your crude product is wet with water, it may be beneficial to dissolve it in a solvent like ethanol and dry the solution with a drying agent like anhydrous sodium sulfate before concentrating and recrystallizing.
-
Issue 2: Product Discoloration (Yellow or Brown Tint)
Question: My final this compound product is not a pure white crystalline solid but has a yellow or brown hue. What causes this and how can I fix it?
Answer: Discoloration is typically due to the presence of oxidized impurities or residual starting materials and by-products. Amines, in general, are susceptible to air oxidation, which can form colored impurities.[8]
Causality and Solution:
-
Oxidation: The free amine form is prone to oxidation. This can happen during the reaction, work-up, or even storage if exposed to air and light for extended periods.
-
Preventative Measures: During the synthesis and work-up, it can be beneficial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]
-
Purification Step: A recrystallization step is often sufficient to remove these colored impurities. For more persistent color, treatment with activated carbon can be effective.
-
Activated Carbon Protocol:
-
Dissolve the discolored product in a suitable hot solvent (e.g., ethanol).
-
Add a small amount of activated carbon (typically 1-2% by weight of your compound).
-
Stir the mixture at an elevated temperature for 10-15 minutes.
-
Filter the hot solution through a pad of Celite to remove the carbon.
-
Proceed with the crystallization of the purified filtrate.
-
-
-
-
Residual Impurities: Incomplete reaction or side reactions can lead to colored by-products.
-
Solution: Ensure the reaction has gone to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC).[9] If the discoloration is due to a significant amount of an impurity, column chromatography may be necessary, although it is less common for the purification of this highly polar salt.
-
Issue 3: Presence of Residual Catalyst in the Final Product
Question: I've synthesized this compound via catalytic hydrogenation (e.g., using Raney Nickel or Pd/C). How can I be sure all the catalyst is removed, and what should I do if I suspect contamination?
Answer: Residual heavy metal catalysts are a significant concern, especially for pharmaceutical applications. Proper filtration is key to their removal.
Causality and Solution:
-
Inefficient Filtration: Catalysts like Raney Nickel and Palladium on Carbon are heterogeneous and should be removed by filtration.[4][7] However, very fine particles can pass through standard filter paper.
-
Best Practice Protocol: The most effective way to remove these catalysts is by filtering the reaction mixture through a pad of Celite (diatomaceous earth).
-
Prepare a small plug of cotton or glass wool at the bottom of a filter funnel.
-
Add a layer of sand (approx. 0.5 cm).
-
Add a layer of Celite (approx. 2-3 cm).
-
Gently tap the funnel to pack the Celite.
-
Pre-wet the Celite pad with the reaction solvent.
-
Carefully pour the reaction mixture onto the Celite pad.
-
Wash the pad with fresh solvent to ensure all the product is collected.
-
-
Expert Tip: Never let the Celite pad run dry during filtration, as this can cause cracking and allow catalyst particles to pass through.
-
-
Confirmation of Removal: If you suspect catalyst contamination, you can use analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to test for trace amounts of the metal. For a qualitative in-house check, a dark or greyish appearance of your otherwise white product can be an indicator of residual catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for the recrystallization of this compound?
A1: The choice of solvent is crucial for effective purification. Based on its properties and literature, here are some recommended systems:
| Solvent System | Rationale & Use Case |
| Ethanol/Toluene | A patent describes this as a successful system.[4] Ethanol dissolves the polar salt, while the addition of non-polar toluene reduces the solubility, inducing crystallization. |
| Ethanol/Diethyl Ether | A classic polar/non-polar combination. The high volatility of ether makes it easy to remove from the final product. |
| Methanol/Dichloromethane | Methanol is a good solvent for the salt, and dichloromethane can act as the anti-solvent. |
| Water | While soluble in water, recrystallization from water alone can be difficult due to high solubility. It might be used for an initial purification step, followed by recrystallization from an organic solvent system. |
Q2: How can I assess the purity of my final product?
A2: A combination of analytical methods should be used to confirm the purity and identity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing purity. The presence of unexpected signals can indicate impurities.
-
Melting Point: A sharp melting point range close to the literature value (around 230-250 °C) is a good indicator of purity.[10] Impurities will typically broaden and depress the melting point range.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to determine the percentage purity of your sample.[4] For the volatile free amine, GC is suitable. For the non-volatile salt, HPLC is a better choice.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups.[7]
Q3: What are the optimal storage conditions for this compound?
A3: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere if possible.[10] This minimizes exposure to moisture and atmospheric oxygen, preventing degradation and discoloration.
Q4: My synthesis resulted in a very low yield. What are the common synthetic pitfalls to be aware of?
A4: Low yields in the synthesis of this compound can often be traced back to the reaction conditions.[11]
-
Catalyst Activity: Ensure your hydrogenation catalyst (e.g., Raney Nickel, Pd/C) is active.
-
Hydrogen Pressure: For hydrogenations, maintaining the recommended pressure is crucial for driving the reaction to completion.[6]
-
Reaction Time: Some syntheses require extended reaction times (e.g., overnight or even several days).[6][7] Monitor the reaction by TLC or another suitable method to determine the optimal reaction time.[11]
-
Ammonia Source: In reductive amination reactions, an excess of the ammonia source (like ammonium formate) is often required.[4][7]
Visualizing the Purification Workflow
The following diagram outlines a general workflow for the purification of this compound after a typical synthesis.
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting purification problems.
References
- 1. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 2. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 3. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 4. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 5. 4-氨基四氢吡喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 33024-60-1 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 10. This compound | 33024-60-1 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4-Aminotetrahydropyran Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-Aminotetrahydropyran Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. By understanding the root causes of impurity formation, you can optimize your process, improve yield, and ensure the highest quality of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis.
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities typically originate from specific steps in the synthesis. The key impurities to monitor are:
-
Unreacted Starting Material: Residual Tetrahydro-4H-pyran-4-one.
-
Over-alkylation Product: The secondary amine dimer, N,N-bis(tetrahydro-2H-pyran-4-yl)amine.
-
Reduction Byproduct: Tetrahydropyran-4-ol, formed by the direct reduction of the starting ketone.
-
Process-Related Impurities: Residual protecting groups (e.g., Boc) or byproducts from their cleavage, such as tert-butylated species.[1]
Q2: My reductive amination step is sluggish and forming a significant amount of tetrahydropyran-4-ol. What's wrong?
A2: This is a classic case of competitive reduction. It indicates that your reducing agent is reducing the starting ketone faster than the imine intermediate. This is common when using strong reducing agents like sodium borohydride (NaBH₄) without careful control of reaction conditions.[2] To resolve this, consider switching to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce the protonated imine.[2][3]
Q3: I am observing a significant amount of a higher molecular weight impurity in my mass spectrometry analysis. What is it likely to be?
A3: This is very likely the N,N-bis(tetrahydro-2H-pyran-4-yl)amine, or "dimer" impurity. It forms when the desired product, 4-aminotetrahydropyran, acts as a nucleophile and reacts with another molecule of the imine intermediate. This is a common side reaction in reductive aminations.[2] Controlling stoichiometry and reaction conditions is key to minimizing its formation.
Q4: After Boc-deprotection with HCl, my final product has a yellowish tint and is difficult to purify. What could be the cause?
A4: The acidic deprotection of the Boc group generates a tert-butyl cation intermediate.[1] This reactive carbocation can lead to side reactions, including alkylation of the amine product or other nucleophilic species present, which can result in colored impurities. Ensuring a clean, high-purity Boc-protected intermediate is crucial. If issues persist, consider using scavengers to trap the tert-butyl cation.[1][4]
Q5: How can I effectively remove the dimer impurity during purification?
A5: The dimer impurity has different polarity and solubility compared to the desired hydrochloride salt. Recrystallization is the most effective method. Experiment with different solvent systems, such as ethanol/toluene or methanol/diethyl ether, to find conditions where the desired product crystallizes selectively, leaving the more soluble dimer in the mother liquor.[5] If co-crystallization is an issue, column chromatography of the free base before salt formation may be necessary.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed analysis and protocols to address specific challenges in the synthetic workflow.
Guide 1: Reductive Amination - Minimizing Key Byproducts
The conversion of Tetrahydro-4H-pyran-4-one to 4-aminotetrahydropyran is the cornerstone of this synthesis and the primary source of critical impurities.
Problem: Low yield and formation of Tetrahydropyran-4-ol and N,N-bis(tetrahydro-2H-pyran-4-yl)amine.
Root Cause Analysis: The reductive amination is a tandem reaction involving the formation of an imine (or enamine) intermediate, followed by its reduction. The success of this step hinges on the relative rates of imine formation versus ketone reduction and the subsequent reaction of the product amine.
-
Tetrahydropyran-4-ol Formation: Occurs when the reducing agent reacts directly with the starting ketone. This is favored by highly reactive hydrides (e.g., NaBH₄) and conditions that do not favor imine formation (e.g., incorrect pH).[2][6]
-
Dimer (Secondary Amine) Formation: The desired primary amine product can react with the imine intermediate, leading to a secondary amine after reduction. This is favored by high concentrations of the primary amine product and extended reaction times.
Workflow for Reductive Amination and Impurity Control
Caption: Reductive amination pathway and formation of key impurities.
Troubleshooting & Optimization Protocol:
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for its selectivity and effectiveness under mildly acidic conditions that favor imine formation.[2][3]
Optimized Protocol using NaBH(OAc)₃:
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Tetrahydro-4H-pyran-4-one (1.0 equiv.) and an ammonia source (e.g., ammonium acetate, 5-10 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equiv.) to maintain a weakly acidic pH, which promotes imine formation.[3] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to control any exotherm.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting ketone and the formation of the product should be tracked.
-
Work-up: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The resulting free base can then be converted to the hydrochloride salt and purified by recrystallization.
| Reducing Agent | Typical Conditions | Pros | Cons |
| NaBH(OAc)₃ | Anhydrous DCE, THF; Acetic acid catalyst | High selectivity for imine, mild conditions.[3] | Moisture sensitive, relatively expensive.[6] |
| NaCNBH₃ | Methanol; pH 6-7 | Good selectivity, water-tolerant.[3] | Highly toxic (cyanide byproduct).[3] |
| H₂/Catalyst | Pd/C, Raney Ni; Methanol/Water | Cost-effective for large scale, clean. | May require high pressure, potential for over-reduction.[7] |
| NaBH₄ | Methanol, Ethanol | Inexpensive, readily available. | Poor selectivity, often reduces ketone.[2][6] |
Guide 2: Boc-Protection & Deprotection Pitfalls
For many applications, the primary amine is protected, commonly with a tert-butoxycarbonyl (Boc) group, and deprotected in the final step.
Problem: Incomplete reactions, residual protected amine, or formation of tert-butylated byproducts.
Root Cause Analysis:
-
Incomplete Protection: Can result from insufficient Boc₂O, weak base, or steric hindrance. This leads to carrying unreacted amine forward.
-
Di-Boc Formation: Over-protection can occur under harsh conditions, although it is less common for secondary amines.
-
Incomplete Deprotection: Insufficient acid or reaction time will leave Boc-protected amine in the final product, which can be difficult to remove.
-
tert-Butylation: The key challenge in deprotection is the formation of a reactive tert-butyl cation (t-Bu⁺). This electrophile can alkylate the desired amine product or other nucleophiles, leading to impurities.[1]
// Nodes Start [label="4-Aminotetrahydropyran\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; BocProtected [label="Boc-Protected Amine", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="4-Aminotetrahydropyran HCl\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="t-Butyl Byproducts", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete [label="Residual Boc-Amine", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> BocProtected [label=" Boc₂O, Base\n(e.g., TEA, DCM)"]; BocProtected -> FinalProduct [label=" HCl in Dioxane/MeOH\n(Deprotection)"]; BocProtected -> Incomplete [label=" Incomplete\nReaction", style=dashed, color="#5F6368"]; FinalProduct -> SideProduct [label=" t-Bu⁺ Attack", style=dashed, color="#EA4335"]; }
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
managing the stability of 4-Aminotetrahydropyran hydrochloride in solution
Welcome to the technical support center for 4-Aminotetrahydropyran hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions compared to its free base form, a critical attribute for many experimental applications.[1] However, the amine and ether functionalities within its cyclic structure present potential stability challenges. Understanding and controlling the factors that influence its degradation in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of potential stability issues and offers practical solutions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Both acidic and basic conditions can potentially catalyze hydrolysis of the ether linkage or promote other degradation pathways. The protonated amine in the hydrochloride salt is generally more stable, but extreme pH values should be avoided.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
Light Exposure: Photodegradation can occur in light-sensitive compounds, leading to the formation of impurities.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly if trace metal ions are present.[1]
-
Solvent: The choice of solvent can impact stability. While aqueous solutions are common, interactions with certain organic solvents could potentially lead to degradation.
Q2: What is the recommended way to prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve the solid this compound in a high-purity solvent, such as ultrapure water or a buffer with a slightly acidic to neutral pH (e.g., pH 4-7). The hydrochloride salt form is generally more soluble in water than its free base.[1] It is advisable to prepare solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it in a tightly sealed container, protected from light, at a low temperature (e.g., 2-8°C).
Q3: How can I tell if my this compound solution has degraded?
A3: Visual inspection may sometimes reveal degradation (e.g., color change, precipitation), but often, degradation is not visible. The most reliable way to assess the stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These methods can separate the parent compound from any degradation products, allowing for quantification of the remaining active ingredient.
Q4: Are there any known incompatibilities with other common lab reagents?
A4: Yes, this compound is incompatible with strong oxidizing agents and strong acids. Contact with strong bases will deprotonate the amine, forming the free base which may have different solubility and stability characteristics.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or poor experimental results | Degradation of the this compound solution. | 1. Verify Solution Integrity: Analyze the solution using HPLC or UPLC to check for the presence of degradation products. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 3. Optimize Storage: If storage is unavoidable, store aliquots at -20°C or -80°C and protect from light. Perform a quick stability check on a thawed aliquot before use. |
| Change in solution color or formation of precipitate | Significant degradation or change in solubility. | 1. Discard the Solution: Do not use a solution that has changed in appearance. 2. Review Preparation Protocol: Ensure the correct solvent and pH were used. The free base may precipitate at higher pH. 3. Investigate Incompatibilities: Check for potential reactions with other components in your experimental mixture. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | 1. Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under stress conditions (acid, base, oxidation, heat, light). This will help in tracking and identifying the impurity peaks. 2. Use a Stability-Indicating Method: Ensure your analytical method can resolve the parent compound from all potential degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and products, which is a critical step in developing a stability-indicating analytical method.[5]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Ultrapure Water
-
HPLC or UPLC system with a PDA/UV detector and ideally a mass spectrometer (MS)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ultrapure water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable UPLC-MS or HPLC-UV method to assess the extent of degradation and identify degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Aim for 5-20% degradation for optimal method validation.[5]
Protocol 2: Development of a Stability-Indicating UPLC-UV Method
Objective: To establish a UPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
UPLC system with a PDA detector
-
A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm) is a good starting point.
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B
-
-
Detection Wavelength: As this compound lacks a strong chromophore, low UV (e.g., 200-220 nm) or detection by mass spectrometry is recommended.
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using the degradation samples generated in Protocol 1 to demonstrate specificity.
Visualizing Degradation Pathways and Workflows
References
- 1. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 2. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 3. This compound | 33024-60-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Substitution on Tetrahydropyrans
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic substitution reactions on tetrahydropyran (THP) rings. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing a logical path from problem to solution.
Question 1: I am observing low to no yield of my desired substituted tetrahydropyran. What are the likely causes and how can I fix it?
Answer:
Low or no product formation is a common but solvable issue. The root cause typically falls into one of three categories: the leaving group, the reaction conditions, or steric hindrance. A systematic approach is the most effective way to diagnose the problem.
Causality Analysis:
-
Poor Leaving Group Activation: The most frequent culprit is an insufficiently reactive leaving group. Hydroxyl groups, for instance, are notoriously poor leaving groups and must be activated prior to substitution.[1][2] Their conversion into sulfonates (tosylates, mesylates) or halides dramatically increases reactivity.[3] The relative reactivity of common leaving groups generally follows the trend of I > Br > OTs > OMs > Cl > F, which correlates with the stability of the departing anion (weaker bases are better leaving groups).[4][5]
-
Suboptimal Solvent Choice: The solvent plays a critical role in dictating the reaction mechanism and rate.[6]
-
For S_N2 Reactions: Polar aprotic solvents (e.g., Acetone, DMF, DMSO, Acetonitrile) are ideal.[7][8] They solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive.[7]
-
For S_N1 Reactions: Polar protic solvents (e.g., water, ethanol, methanol) are preferred as they can stabilize the carbocation intermediate. However, they can also solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing S_N2 reactions.[8]
-
-
Steric Hindrance: S_N2 reactions are highly sensitive to steric bulk at the electrophilic carbon and adjacent positions.[8] If your THP substrate is heavily substituted near the reaction center, the nucleophile may be physically blocked from performing the required backside attack. In such cases, an S_N1 pathway, if accessible, may be more viable.
Troubleshooting Workflow:
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low-yield reactions.
Question 2: My reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?
Answer:
Achieving high stereoselectivity in THP substitutions is paramount, particularly in pharmaceutical synthesis. The stereochemical outcome is almost entirely dependent on whether the reaction proceeds via an S_N1 or S_N2 mechanism.[9]
Mechanistic Dichotomy:
-
S_N2 Pathway: This mechanism involves a backside attack by the nucleophile, leading to a single transition state and a complete inversion of stereochemistry at the electrophilic carbon.[9] This is typically the desired pathway for stereospecific synthesis.
-
S_N1 Pathway: This pathway involves the formation of a planar or near-planar oxocarbenium ion intermediate after the leaving group departs.[9][10] The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (racemization or diastereomerization).[9]
Caption: S_N1 vs. S_N2 pathways and stereochemical outcomes.
Controlling the Mechanism:
The key to controlling stereoselectivity is to control the reaction mechanism. Solvent choice is your most powerful tool here.
-
To Favor S_N2 (Inversion): Use nonpolar or polar aprotic solvents. These solvents do not stabilize the oxocarbenium ion intermediate required for the S_N1 pathway.[6][10] Trichloroethylene has been identified as a particularly effective nonpolar solvent for promoting S_N2 selectivity in glycosylation reactions on THP-like structures.[6][10]
-
To Favor S_N1 (Mixture): Use polar protic solvents. These solvents excel at stabilizing the charged intermediate, favoring the S_N1 pathway.[6][10]
| Solvent Type | Examples | Effect on Nucleophile | Effect on Intermediate | Favored Pathway | Stereochemical Outcome |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Minimally solvated, highly reactive | Intermediate destabilized | S_N2 | Inversion of configuration |
| Nonpolar | Toluene, Trichloroethylene | Poorly solvated | Intermediate destabilized | S_N2 | Inversion of configuration |
| Polar Protic | H₂O, EtOH, MeOH | Heavily solvated, less reactive | Intermediate stabilized | S_N1 | Racemization / Diastereomerization |
Frequently Asked Questions (FAQs)
Question 3: What is the anomeric effect, and how does it influence reactivity at the C2 position?
Answer:
The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency for a heteroatomic substituent at the anomeric carbon (C2 in THP) to favor an axial orientation, even though this is sterically more hindered than the equatorial position.[11]
This preference arises from a stabilizing hyperconjugation interaction. An electron lone pair from the endocyclic oxygen atom (the ring oxygen) donates into the antibonding (σ) orbital of the C-X bond (where X is the substituent).[12] This interaction is only possible when the lone pair orbital and the C-X σ orbital are anti-periplanar (180°), a geometry that occurs when the substituent is in the axial position. This stabilization is estimated to be worth 4-8 kJ/mol.[11]
Caption: The anomeric effect stabilizes the axial conformer.
Impact on Reactivity: The anomeric effect influences the ground state conformation of your substrate. For a substitution reaction, the leaving group will preferentially occupy the axial position. This pre-organization can facilitate S_N2 reactions, which require an axial leaving group for optimal backside attack by the nucleophile to yield the equatorial product.
Question 4: How do I choose the best leaving group for my reaction?
Answer:
The choice of leaving group is a balance between reactivity and stability of the starting material. The fundamental principle is that a good leaving group is the conjugate base of a strong acid .[5] This means the departing group is stable on its own and does not readily re-react.
Here is a comparison of commonly used leaving groups for substitutions on saturated carbons.
| Leaving Group (LG) | Formula | Conjugate Acid | pKa of Conj. Acid | C-X Bond Energy (kJ/mol) | Relative Rate |
| Iodide | I⁻ | HI | -10 | ~213-240 | Fastest |
| Bromide | Br⁻ | HBr | -9 | ~285 | Fast |
| Tosylate | TsO⁻ | TsOH | -2.8 | N/A | Fast |
| Mesylate | MsO⁻ | MsOH | -1.9 | N/A | Fast |
| Chloride | Cl⁻ | HCl | -7 | ~327 | Slow |
| Fluoride | F⁻ | HF | 3.2 | ~485 | Slowest |
| Hydroxide | OH⁻ | H₂O | 15.7 | ~460 | Does not leave |
Data compiled from sources.[4]
Practical Recommendations:
-
For High Reactivity: Iodides and bromides are excellent choices.[4] If starting from an alcohol, conversion to a tosylate or triflate is often the most efficient route to a highly reactive substrate.[3]
-
For Moderate Reactivity/Stability: Chlorides are common and cost-effective but may require more forcing conditions (higher temperatures).[4]
-
Avoid: Fluorides and hydroxides are very poor leaving groups for standard S_N1/S_N2 reactions due to strong C-X bonds and the high basicity of the departing anion.[1][4] Hydroxyl groups MUST be activated.
Experimental Protocol: Activation of a Hydroxyl Group on the THP Ring via Tosylation
This protocol details the conversion of a secondary alcohol on a THP ring to a p-toluenesulfonate (tosylate), an excellent leaving group for subsequent nucleophilic substitution.
Materials:
-
Tetrahydropyran-4-ol (or other hydroxylated THP substrate)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous) or Triethylamine (TEA) with DMAP (cat.)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the THP-alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add anhydrous pyridine (2.0-3.0 eq) to the solution. Alternative: Use triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq) portion-wise to the stirred solution at 0 °C. The reaction may become cloudy as pyridinium hydrochloride salt precipitates.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aq. NaHCO₃, and finally brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
References
- 1. Leaving group - Wikipedia [en.wikipedia.org]
- 2. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anomeric effect - Wikipedia [en.wikipedia.org]
- 12. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions with 4-Aminotetrahydropyran hydrochloride
A Guide to Preventing and Troubleshooting Side Reactions for Researchers, Scientists, and Drug Development Professionals.
Introduction
4-Aminotetrahydropyran is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated to enhance the physicochemical properties of lead compounds, such as solubility.[1] It is typically supplied as a hydrochloride salt (4-aminotetrahydropyran HCl) for improved stability and handling.[2][3] However, this salt form introduces specific challenges during chemical synthesis. The amine's nucleophilicity is masked, and its liberation must be carefully controlled to prevent a cascade of potential side reactions.
This guide provides in-depth, field-proven insights into the common issues encountered when using 4-aminotetrahydropyran hydrochloride. It is structured in a question-and-answer format to directly address the practical challenges you face at the bench, moving beyond simple protocols to explain the chemical reasoning behind each troubleshooting step.
Understanding the Starting Material: The Hydrochloride Salt
The primary challenge in using this compound stems from its very nature as an ammonium salt. The amine nitrogen is protonated, rendering it non-nucleophilic and unable to participate in reactions like acylation or alkylation.
Key Concept: The Acid-Base Equilibrium
Before any reaction can occur, the free amine must be liberated in situ by the addition of a base. The choice and stoichiometry of this base are critical.
Caption: Acid-base equilibrium of 4-aminotetrahydropyran HCl.
Troubleshooting Guide: Common Side Reactions
This section addresses specific problems encountered during common synthetic transformations.
Section 1: Acylation and Amide Coupling Reactions
Amide bond formation is one of the most frequent applications for this amine.[4][] Reactions are typically performed with acyl chlorides, acid anhydrides, or carboxylic acids using coupling agents.
Q1: My amide coupling reaction with an acyl chloride is not working. I've added my amine hydrochloride, acyl chloride, and solvent, but TLC/LC-MS shows only starting materials.
Probable Cause: You have not liberated the nucleophilic free amine. The protonated amine hydrochloride cannot attack the electrophilic acyl chloride.
Solution: The addition of a non-nucleophilic base is essential. At least two equivalents of base are required: one to neutralize the HCl salt and a second to scavenge the HCl generated during the acylation reaction.[6][7]
Recommended Bases for Acylation:
| Base | Equivalents | Advantages | Considerations |
| Triethylamine (TEA) | 2.1 - 2.5 | Common, inexpensive, effective scavenger. | Can be difficult to remove under vacuum. The resulting triethylammonium chloride salt may complicate purification. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | 2.1 - 2.5 | Sterically hindered and non-nucleophilic. | Higher boiling point than TEA. More expensive. |
| Pyridine | 2.1 - 3.0 | Can also act as a catalyst in some cases. | Can be nucleophilic itself, leading to side products. Strong odor. |
Experimental Protocol: Standard Acylation with an Acyl Chloride
-
To a stirred solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (N₂ or Ar), add triethylamine (2.2 eq) at 0 °C.
-
Allow the mixture to stir for 10-15 minutes.
-
Slowly add a solution of the acyl chloride (1.05 eq) in the same solvent.
-
Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the amine is consumed.
-
Upon completion, proceed with a standard aqueous workup to remove the ammonium salts and excess base.
Q2: My acylation reaction is complete, but I have a significant, less polar byproduct. What could it be?
Probable Cause: Over-acylation. If the acylating agent is highly reactive or if a non-hindered base like pyridine is used in excess, a diacyl-imide species can form. This is less common with secondary amines but can occur under harsh conditions. More likely, if using a coupling agent like DCC or EDCI with a carboxylic acid, side reactions with the coupling agent can occur.
Solution:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the acylating agent.
-
Slow Addition: Add the acylating agent slowly at a low temperature (0 °C) to control the reaction rate and dissipate heat.[]
-
Base Selection: Use a hindered base like DIPEA, which is less likely to participate in side reactions.
Caption: Troubleshooting workflow for a common acylation problem.
Section 2: N-Alkylation Reactions
Direct alkylation with alkyl halides is a common method for synthesizing secondary or tertiary amines. However, it is notoriously difficult to control.
Q1: I am trying to perform a mono-alkylation with an alkyl halide, but I am getting a mixture of the starting amine, the desired secondary amine, and a di-alkylated quaternary ammonium salt.
Probable Cause: Over-alkylation is a classic side reaction. The product of the first alkylation (the secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event that is competitive with, or even faster than, the first.[8][9]
Solutions to Promote Mono-alkylation:
-
Use Excess Amine: Employ a large excess (5-10 equivalents) of 4-aminotetrahydropyran. This statistically favors the alkyl halide encountering a primary amine over the newly formed secondary amine. This is only practical if the amine is inexpensive and readily available.
-
Slow Addition: Add the alkylating agent (0.8-0.95 equivalents) very slowly to a solution of the amine and base at a controlled temperature. This keeps the instantaneous concentration of the alkyl halide low.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation by reducing the rate of the second alkylation more significantly.
Caption: Reaction pathway illustrating competitive over-alkylation.
Section 3: Reductive Amination
Reductive amination is a powerful and controllable alternative to direct alkylation for preparing secondary and tertiary amines.[10] It involves the reaction of the amine with a ketone or aldehyde to form an imine (or enamine) intermediate, which is then reduced in the same pot.
Q1: My reductive amination is giving me a low yield of the desired product, and I'm recovering my starting amine. I'm also seeing a byproduct corresponding to the alcohol of my starting carbonyl.
Probable Cause: This points to two potential issues:
-
Inefficient Imine Formation: The equilibrium between the amine/carbonyl and the imine/water may not favor the imine. This can be an issue with sterically hindered reactants or unfavorable pH.
-
Premature Carbonyl Reduction: The reducing agent is reducing the starting aldehyde or ketone faster than it reduces the formed imine. This is common with powerful reducing agents like sodium borohydride (NaBH₄).[11]
Solution:
-
Optimize Imine Formation:
-
pH Control: Imine formation is typically optimal under weakly acidic conditions (pH 4-6). You can add a mild acid like acetic acid.
-
Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium toward the imine.
-
-
Choose a Selective Reducing Agent: Use a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose and is highly effective in one-pot reductive aminations.[11]
Experimental Protocol: One-Pot Reductive Amination with NaBH(OAc)₃
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or DCM.
-
Add a weak acid, such as acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, as the reaction can be exothermic.
-
Stir at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 4-24 hours).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and proceed with extraction.
Frequently Asked Questions (FAQs)
Q: How should I properly store this compound? A: It should be stored in a cool, dry place under an inert atmosphere.[12][13] The compound is hygroscopic, and moisture absorption can affect reaction stoichiometry and performance.
Q: Do I need to worry about the ether oxygen on the tetrahydropyran ring participating in side reactions? A: Under most standard conditions for amide coupling, alkylation, and reductive amination, the tetrahydropyran ether is robust and non-reactive. It does not require a protecting group.[14] Extreme acidic conditions (e.g., strong Lewis acids) could potentially lead to ring-opening, but this is not a concern in the vast majority of applications.
Q: What is the best way to purify the final product away from ammonium salt byproducts? A: Purification can often be achieved through a combination of techniques.[15]
-
Aqueous Workup: A standard aqueous wash with water or brine will remove the bulk of water-soluble salts like triethylammonium chloride. A wash with a dilute acid can remove unreacted basic starting materials, while a wash with a dilute base (like NaHCO₃) can remove acidic impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final, neutral amine product from any remaining starting materials or byproducts.
-
Recrystallization or Distillation: If the final product is a solid, recrystallization can be a highly effective purification method. If it is a sufficiently volatile liquid, distillation can be used.
References
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. This compound | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. This compound | 33024-60-1 [amp.chemicalbook.com]
- 13. This compound CAS#: 33024-60-1 [m.chemicalbook.com]
- 14. agroipm.cn [agroipm.cn]
- 15. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in 4-Aminotetrahydropyran Hydrochloride Reactions
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 4-Aminotetrahydropyran Hydrochloride. This guide is designed to provide researchers and drug development professionals with in-depth, field-proven insights into controlling and improving the regioselectivity of reactions involving this versatile scaffold. The 4-aminotetrahydropyran motif is a cornerstone in modern medicinal chemistry, frequently appearing in bioactive molecules and marketed drugs.[1] However, its successful functionalization is often challenged by issues of regioselectivity.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Understanding the Core Challenge: The Reactivity of 4-Aminotetrahydropyran
4-Aminotetrahydropyran presents two primary sites for reaction: the nucleophilic nitrogen of the amino group and the C-H bonds of the tetrahydropyran (THP) ring. The hydrochloride salt form adds another layer of complexity, as the amine is protonated, rendering it non-nucleophilic until a base is introduced.[2][3] The primary challenge lies in directing the reaction to the desired position—most commonly the nitrogen atom for N-alkylation or N-arylation—while preventing unwanted side reactions such as C-alkylation, overalkylation, or reactions involving the THP ring itself.[4][5][6]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, common issues encountered during the functionalization of this compound in a question-and-answer format.
Q1: My N-alkylation reaction is yielding a mixture of N-alkylated and C-alkylated products. How can I enhance selectivity for the nitrogen atom?
This is a classic regioselectivity problem arising from the competing nucleophilicity of the amine and potential enamine/enolate-type reactivity of the ring under certain conditions.[7] Control over this competition is paramount and can be achieved by carefully tuning reaction parameters.
Causality and Strategic Solutions:
The key is to maximize the nucleophilicity of the amine while minimizing pathways that lead to C-alkylation. The choice of base, solvent, and temperature are critical levers.
-
Base Selection: A non-nucleophilic base is essential. Its primary role is to deprotonate the ammonium salt to liberate the free, nucleophilic amine without competing in the alkylation reaction.[8] Strong, sterically hindered bases like DBU (1,8-Diazabicycloundec-7-ene) or weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over smaller, more nucleophilic bases. The use of excess amine as the base can also lead to overalkylation.[9]
-
Solvent Effects: The solvent plays a crucial role in stabilizing reactants and transition states.[10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for N-alkylation. They effectively solvate the cation of the base (e.g., K⁺) but do not form strong hydrogen bonds with the amine nucleophile, leaving its lone pair highly available for reaction.[10]
-
Protic Solvents (e.g., Ethanol, Water): These solvents can solvate the amine through hydrogen bonding, reducing its nucleophilicity and potentially slowing the desired N-alkylation rate, which may allow competing side reactions to occur.[10][11]
-
-
Temperature Control: Lower temperatures generally favor the kinetically controlled product, which is often the N-alkylated product due to the higher intrinsic nucleophilicity of the amine. Running reactions at 0 °C or even lower initially can significantly improve regioselectivity.
Table 1: Influence of Reaction Parameters on N- vs. C-Alkylation
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation (Undesired) | Rationale |
| Base | K₂CO₃, Cs₂CO₃, DBU | NaH, LDA, n-BuLi | Non-nucleophilic bases deprotonate the ammonium salt without competing. Strong, non-hindered bases can promote C-deprotonation.[12][13] |
| Solvent | DMF, DMSO, CH₃CN | THF, Diethyl Ether | Polar aprotic solvents enhance the nucleophilicity of the free amine.[10] |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures (>80 °C) | Lower temperatures favor the kinetic product (N-alkylation). Higher temperatures can provide the activation energy for less favorable pathways. |
| Alkylating Agent | Alkyl iodides, bromides, tosylates | Highly reactive agents (e.g., triflates) | More reactive electrophiles can be less selective. |
Workflow Diagram: Optimizing for N-Alkylation
Caption: Workflow for regioselective N-alkylation.
Q2: I am attempting a mono-N-alkylation, but the reaction proceeds to form a significant amount of the di-alkylated product. How can I prevent this?
Overalkylation is a common issue when the mono-alkylated product is similarly or more reactive than the starting amine.[9] Controlling this requires a strategic approach focused on stoichiometry and, most robustly, the use of an orthogonal protecting group.
Strategic Solutions:
-
Strict Stoichiometric Control: Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent. Adding the alkylating agent slowly via a syringe pump to a cooled solution of the amine can help maintain a low concentration of the electrophile, favoring reaction with the more abundant starting material.
-
Protecting Group Strategy: This is the most reliable method for ensuring mono-alkylation. By temporarily "capping" the nitrogen with a protecting group, you can perform other desired transformations and then remove it. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of installation and clean, acidic removal conditions that are orthogonal to many reaction types.
Experimental Protocol: Boc-Protection of this compound
-
Setup: Suspend this compound (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or a 1:1 mixture of Dioxane and Water.
-
Base Addition: Add a base such as Triethylamine (TEA, 2.5 eq.) or Sodium Bicarbonate (NaHCO₃, 3.0 eq.) to neutralize the hydrochloride and liberate the free amine.
-
Boc Anhydride Addition: To the stirred suspension, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) either neat or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Perform an aqueous workup to remove excess base and salts. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which can often be used without further purification.
After subsequent reactions, the Boc group is typically removed with a strong acid like Trifluoroacetic Acid (TFA) in DCM or HCl in Dioxane.[14][15]
Diagram: Protecting Group Workflow for Mono-alkylation
Caption: Protecting group strategy for selective functionalization.
Q3: I am trying to perform a C-H functionalization on the THP ring, but the reaction is unselective. How can I direct the reaction to a specific carbon?
Directing C-H functionalization on a saturated heterocycle like tetrahydropyran is a significant challenge due to the similar reactivity of the various methylene groups.[16][17] Recent advances in catalysis, particularly using palladium, have enabled highly stereoselective and regioselective C-H arylation at the γ-methylene position (C3/C5) of aminotetrahydropyrans.[4][5][6]
Strategic Solution: Directed C-H Activation
The key to this transformation is the use of a transient directing group (TDG). The primary amine of the substrate reacts reversibly with an aldehyde-containing TDG to form an imine in situ. This imine then coordinates to the palladium catalyst, positioning it in close proximity to the γ-C-H bonds and facilitating selective activation and subsequent coupling with an aryl halide.[4]
-
Catalytic System: A typical system involves a palladium(II) source like Pd(OAc)₂, a transient directing group (e.g., 2-hydroxy-4,6-dimethylbenzaldehyde), a ligand (e.g., a pyridone ligand), and a silver salt oxidant/halide scavenger (e.g., AgTFA).[4][6]
-
Reaction Conditions: These reactions are often run at elevated temperatures (e.g., 120-130 °C) in a high-boiling polar solvent like hexafluoroisopropanol (HFIP).[4]
This advanced methodology allows for the synthesis of highly substituted aminotetrahydropyrans that would be difficult to access through traditional methods.[5][6]
Frequently Asked Questions (FAQs)
-
Q: How does the hydrochloride salt form affect the reactivity? A: The hydrochloride salt protonates the amine, forming an ammonium ion (R-NH₃⁺Cl⁻). This positively charged species is not nucleophilic. The free amine must be generated by adding a stoichiometric amount of base before it can participate in reactions like N-alkylation or acylation.[2][3] Careful control of pH is therefore critical.[9][18][19]
-
Q: Should I isolate the free amine or generate it in situ? A: For most applications, generating the free amine in situ is more convenient and efficient. 4-Aminotetrahydropyran is a relatively volatile and potentially air-sensitive liquid,[20] and isolating it can lead to material loss. Adding a suitable base (like K₂CO₃ or Et₃N) directly to a suspension of the hydrochloride salt in the reaction solvent is a standard and effective procedure.
-
Q: Which amine protecting groups are best for 4-aminotetrahydropyran? A: The choice depends on the desired downstream chemistry (orthogonal strategy).
-
Boc (tert-butyloxycarbonyl): Excellent general-purpose protecting group. Stable to a wide range of conditions (e.g., basic hydrolysis, hydrogenation) but easily removed with acid (TFA, HCl).[14][15]
-
Cbz (Carboxybenzyl): Stable to acidic conditions but removed by catalytic hydrogenation. Useful if you need to perform acid-catalyzed reactions elsewhere in the molecule.
-
Fmoc (Fluorenylmethyloxycarbonyl): Stable to acid and hydrogenation but removed under mild basic conditions (e.g., piperidine in DMF). Commonly used in peptide synthesis.
-
-
Q: How critical is solvent choice for regioselectivity? A: Extremely critical. As discussed in Q1, polar aprotic solvents (DMF, DMSO) are generally superior for N-alkylation as they enhance the amine's nucleophilicity.[10] In some cases, solvent choice can completely switch the regioselectivity of a reaction. For instance, some catalytic systems show different N- vs. C-alkylation profiles depending on the solvent's coordinating ability.[21][22]
References
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. This compound | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chapter 24 – Amines and Heterocycles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 13. researchgate.net [researchgate.net]
- 14. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. vapourtec.com [vapourtec.com]
- 17. Factors influencing the regioselectivity of the oxidation of asymmetric secondary amines with singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Ammonium Hydroxide in pH Control of Analytical Mixtures [eureka.patsnap.com]
- 19. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 20. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
best practices for handling and weighing 4-Aminotetrahydropyran hydrochloride
Welcome to the technical support guide for 4-Aminotetrahydropyran hydrochloride. This document provides researchers, scientists, and drug development professionals with expert guidance, troubleshooting protocols, and frequently asked questions to ensure accurate and reproducible handling of this valuable chemical intermediate. Due to its physicochemical properties, particularly its tendency to absorb atmospheric moisture and accumulate static charge, precise handling is paramount for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the salt form of 4-Aminotetrahydropyran.[1] As a white crystalline solid, the hydrochloride salt form enhances its water solubility compared to its free base, making it a versatile building block in medicinal chemistry and organic synthesis.[2] Its structure is valued in the development of novel therapeutic agents.[3] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO | [1][4] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | White crystalline powder | [2][4] |
| Melting Point | 230-250 °C | [4] |
| Storage Temperature | Room temperature, in an inert atmosphere | [4][5] |
Q2: Why is this compound particularly challenging to handle and weigh?
The primary challenges stem from two common properties of amine hydrochloride salts:
-
Hygroscopicity: The compound readily absorbs moisture from the atmosphere.[6] This absorption can lead to clumping, inaccurate mass measurements (as you are weighing water along with the compound), and potential degradation over time.[7]
-
Electrostatic Charge: As a fine, dry powder, it is highly prone to accumulating static electricity during handling (e.g., scooping, transferring).[8] This electrostatic charge causes particles to repel each other, making them "fly away," and to cling to surfaces like spatulas and weigh boats.[9] It also creates forces that interfere with the sensitive electronics of an analytical balance, leading to drifting and inaccurate readings.[10][11]
Q3: What are the recommended storage conditions for this compound?
To maintain its integrity, the compound must be protected from atmospheric moisture. The recommended storage protocol is to keep it in a tightly sealed container in a dry and cool place.[12] For long-term storage or for highly sensitive applications, storing the container within a desiccator containing a drying agent or in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is best practice.[13]
Q4: What are the primary safety considerations when working with this compound?
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[12][14] All handling of the powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[4][15]
Troubleshooting Guide: Weighing & Handling Issues
This section addresses specific problems you may encounter during your experiments.
Problem: The reading on my analytical balance is unstable, drifting, or even showing a negative value after adding the powder.
-
Underlying Cause: This is a classic symptom of electrostatic interference. The charged powder on the weigh boat exerts an electrostatic force on the balance pan, which the instrument cannot distinguish from mass.[10] As the charge slowly dissipates, the reading drifts.
-
Immediate Solutions:
-
Use an Ionizer: The most effective solution is to neutralize the static charge. Use an anti-static gun to treat the container, spatula, and weigh boat before and during weighing.[16][17] Alternatively, placing a U-ionizer around the balance can create a static-free weighing environment.[10]
-
Use Anti-Static Weigh Boats: If an ionizer is unavailable, use an anti-static weigh boat or a container made of metal (e.g., an aluminum foil boat), which helps to dissipate charge more effectively than plastic.[18]
-
Increase Humidity: Ensure the laboratory's relative humidity is between 45% and 60%.[10] While this helps dissipate static, it presents a trade-off due to the compound's hygroscopic nature. This solution is only viable if the weighing process is rapid.
-
Problem: The powder is "jumping" off the spatula and clinging to surfaces, making transfer difficult and causing loss of material.
-
Underlying Cause: This is a physical manifestation of strong electrostatic charging. The particles are repelling each other and are attracted to any oppositely charged surface.[9]
-
Immediate Solutions:
-
Neutralize Everything: Use an ionizer on your tools, the primary container, and the receiving vessel.[10][17]
-
Change Your Tools: Avoid plastic spatulas. A metal spatula may help, but sometimes a glass Pasteur pipette (used inverted) can be effective for transferring small quantities of highly static powders.[9]
-
Weigh by Difference: Tare the sealed source vial, transfer an approximate amount of powder to your receiving container, and re-weigh the sealed source vial. The difference in mass is the amount transferred. This method minimizes the time the powder is exposed to the environment and static-generating surfaces.[9]
-
Prepare a Stock Solution: If precise small quantities are repeatedly needed, the most reliable method is to weigh a larger, more manageable amount of the powder (e.g., >100 mg) and dissolve it in a suitable solvent to a known concentration.[9] Subsequent experiments can then use volumetric aliquots of the stock solution.
-
Problem: My experimental results are inconsistent, especially when using a newly opened bottle versus an older one.
-
Underlying Cause: This issue strongly suggests that the compound has absorbed atmospheric water, altering its effective concentration. The older bottle has likely been exposed to ambient air more frequently.
-
Immediate Solutions:
-
Dry the Reagent: Before use, dry the required amount of the compound under high vacuum for several hours.[7] Gentle heating can be applied, but ensure the temperature remains well below the compound's decomposition point.
-
Quantify Water Content: For GMP-regulated environments or highly sensitive assays, the water content should be quantified using Karl Fischer titration.[19] This value can then be used to correct the mass of the compound to obtain the true mass of the anhydrous material.
-
Work in a Controlled Atmosphere: For maximum precision, perform all manipulations inside a glove box with a low-humidity, inert atmosphere.[20]
-
Problem: The compound is not dissolving completely in my aqueous solvent, even though it is a hydrochloride salt.
-
Underlying Cause: While the hydrochloride salt is more soluble than the free base, its solubility is not infinite.[21] Another possibility is salt disproportionation, where the hydrochloride salt converts to the less soluble free base form, particularly if the solution's pH rises.[22]
-
Immediate Solutions:
-
Aid Dissolution: Use sonication or gentle heating (37°C) to help dissolve the compound.[23]
-
Verify Solvent Choice: Confirm that the chosen solvent and concentration are appropriate. While water-soluble, it also shows good solubility in solvents like DMSO.[23]
-
Control pH: If disproportionation is suspected, ensure the pH of your solution is sufficiently acidic to maintain the protonated (salt) form of the amine. Preparing the solution in a weakly acidic buffer instead of pure water can prevent this issue.[22]
-
Experimental Protocols
Protocol 1: Standard Operating Procedure for Routine Weighing
This protocol is for applications where minor variations due to static or humidity are tolerable.
-
Preparation: Place a clean, anti-static weigh boat on the analytical balance and tare.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Transfer: Quickly open the container and use a clean metal spatula to transfer the desired amount of powder to the weigh boat. Minimize the time the stock bottle is open.
-
Weighing: Close the balance door and record the mass once the reading stabilizes.
-
Sealing: Immediately and tightly seal the stock bottle. Wrap the cap with paraffin film for extra protection against humidity.
Protocol 2: High-Precision Weighing Protocol for Static & Hygroscopic Samples
This protocol is essential for quantitative analysis, preparing standards, or dose-response experiments.
-
Environment Control: Ensure the weighing is performed in an area with controlled humidity (45-60%) or inside a glove box.
-
Preparation: Place a metal or anti-static weighing vessel on the analytical balance.
-
Deionization: Use an anti-static gun to neutralize the weighing vessel, the spatula, and the exterior of the stock container.
-
Tare: Close the balance doors and tare the vessel.
-
Transfer: Open the stock container. If the powder appears clumped, do not use it for high-precision work until it has been dried under vacuum. Use the neutralized spatula to transfer the powder into the tared vessel. Dispense the powder slowly and in the center of the vessel to minimize contact with the sides.
-
Re-Deionize: If the balance reading is unstable, briefly pass the ionizer over the open balance chamber without disturbing the vessel.
-
Measure: Close the doors and wait for the reading to stabilize for at least 15-30 seconds before recording the mass.
-
Post-Weighing: Tightly seal the stock bottle and store it in a desiccator.
Workflow Visualizations
Diagram 1: Decision Workflow for Handling Procedures
This diagram helps in selecting the appropriate handling protocol based on the experiment's sensitivity to weighing errors.
Caption: Decision workflow for selecting the appropriate weighing protocol.
Diagram 2: High-Precision Weighing Workflow
This diagram illustrates the key steps for accurate weighing, incorporating anti-static measures.
References
- 1. This compound | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 33024-60-1 [amp.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. tutorchase.com [tutorchase.com]
- 7. How To [chem.rochester.edu]
- 8. Electrostatic Troubleshooting in Powder Handling - PowderTechnology info [powdertechnology.info]
- 9. reddit.com [reddit.com]
- 10. mt.com [mt.com]
- 11. Electrostatic Effects in Powder Handling - PowderTechnology info [powdertechnology.info]
- 12. fishersci.com [fishersci.com]
- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 14. Page loading... [wap.guidechem.com]
- 15. fishersci.com [fishersci.com]
- 16. labsup.net [labsup.net]
- 17. Using an Ionizer to Reduce Static Electricity during Weighing [adamequipment.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. reddit.com [reddit.com]
- 21. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
Technical Support Center: Synthesis and Work-up of 4-Aminotetrahydropyran Hydrochloride
Welcome to the technical support center for the synthesis of 4-aminotetrahydropyran hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
This compound is a crucial intermediate in medicinal chemistry, often utilized for its saturated heterocyclic scaffold in the development of novel therapeutics.[1][2][3] The most prevalent synthetic routes involve the reductive amination of tetrahydro-4H-pyran-4-one or the reduction of its corresponding oxime.[2][4] A common strategy also involves the use of a tert-butyloxycarbonyl (Boc) protecting group, which requires an additional deprotection step.[5][6][7] This guide will address potential issues in these synthetic pathways, with a strong focus on the critical work-up and purification procedures.
Common Synthetic Pathways: A Visual Overview
To provide a clear understanding of the primary synthetic routes, the following diagram illustrates the key transformations.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: From Reaction Quench to Pure Product
This section addresses specific issues that may arise during the work-up and purification of this compound.
Problem 1: The product oils out or fails to crystallize after HCl addition.
-
Question: I've completed the reaction and, after adding HCl, my product is a persistent oil or remains in solution instead of precipitating as a white solid. What should I do?
-
Answer: This is a common issue often related to residual solvents, impurities, or the presence of water. Here's a systematic approach to induce crystallization:
-
Ensure Anhydrous Conditions: The hydrochloride salt's solubility can be significantly affected by water. Ensure your solvents are dry, especially during the HCl addition step. If water was used in the work-up, it must be thoroughly removed.
-
Solvent Selection for Precipitation: The choice of solvent for the HCl addition and subsequent precipitation is critical. While ethereal solvents like diethyl ether or methyl tert-butyl ether (MTBE) are often used as anti-solvents, a mixture of solvents can be more effective. A common practice is to dissolve the crude amine in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol and then add a solution of HCl in a less polar solvent like dioxane or diethyl ether.[4][6]
-
Concentration and Solvent Swapping: If the product remains an oil, concentrate the solution under reduced pressure to remove the initial solvent. Then, redissolve the residue in a small amount of a different solvent system, such as ethanol/toluene, and attempt to precipitate the salt by cooling or adding an anti-solvent.[8]
-
Scratching and Seeding: If the oil persists, try scratching the inside of the flask with a glass rod at the air-solvent interface. This can create nucleation sites for crystal growth. If you have a small amount of solid product from a previous batch, "seeding" the supersaturated solution can induce crystallization.
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can sometimes break up the oil and encourage solidification.
-
Problem 2: The isolated product is off-white or colored.
-
Question: My final product is not the expected white crystalline solid but has a yellow or brown tint. What are the likely impurities and how can I remove them?
-
Answer: Color in the final product often indicates the presence of residual reagents, byproducts, or degradation products.
-
Source of Color:
-
Reductive Amination: If using a borohydride-based reducing agent, boron-containing byproducts can sometimes be colored. Residual starting material or imine intermediate can also contribute to color.
-
Catalytic Hydrogenation: If using a palladium or nickel catalyst, trace amounts of the metal may contaminate the product.[2][4]
-
General Degradation: Amines can be susceptible to air oxidation over time, leading to colored impurities.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for removing colored impurities. A good recrystallization solvent system should dissolve the product when hot but have low solubility when cold. Common solvent systems for this compound include ethanol/diethyl ether, isopropanol/hexanes, or methanol/dichloromethane.[9][10]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol), add a small amount of activated carbon (charcoal), and heat the mixture gently. The activated carbon will adsorb many colored impurities. Hot filter the mixture to remove the carbon and then proceed with crystallization.
-
Filtration through a Short Plug of Silica Gel: If the impurities are significantly less polar than the product, you can dissolve the crude material in a suitable solvent and pass it through a short plug of silica gel, eluting with a polar solvent like methanol. This can be a quick way to remove non-polar colored impurities.
-
-
Problem 3: Low yield after work-up and purification.
-
Question: My final isolated yield of this compound is significantly lower than expected. Where could I be losing my product?
-
Answer: Low yields can result from incomplete reactions or losses during the work-up and purification steps. Here’s a checklist to diagnose the issue:
-
Reaction Completion: Ensure the reaction has gone to completion by using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reagents.
-
Extraction Inefficiency: If an aqueous work-up is performed, ensure the pH of the aqueous layer is appropriate for extracting the free amine into the organic phase. The free amine is more soluble in organic solvents at a basic pH. After extraction, the hydrochloride salt is typically formed in an organic solvent.
-
Product Solubility during Precipitation/Crystallization: The hydrochloride salt has some solubility even in anti-solvents. Avoid using excessive volumes of solvent during crystallization. Cooling the crystallization mixture to a low temperature (e.g., 0-5 °C) before filtration can help maximize the recovery of the solid product.[8]
-
Filtration Losses: Ensure the correct filter paper porosity is used to avoid losing fine crystals. Wash the collected solid with a minimal amount of cold anti-solvent to remove soluble impurities without dissolving a significant amount of the product.
-
Volatility of the Free Amine: 4-Aminotetrahydropyran as a free base can be somewhat volatile. When concentrating the solution of the free amine, avoid excessive heat or prolonged exposure to high vacuum. It is often preferable to convert it to the non-volatile hydrochloride salt as early as is practical in the work-up sequence.
-
Experimental Protocols: Best Practices
Protocol 1: Reductive Amination and Work-up
This protocol provides a generalized procedure for the reductive amination of tetrahydro-4H-pyran-4-one.
-
Reaction Setup: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one and an ammonium source (e.g., ammonium acetate or ammonium formate) in a suitable solvent like methanol.[4]
-
Addition of Reducing Agent: Cool the mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise.[11][12][13]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quenching and Extraction: Carefully quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl) until gas evolution ceases. Basify the mixture with an aqueous base (e.g., NaOH) and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Salt Formation and Precipitation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in a non-polar solvent (e.g., 4 M HCl in dioxane) dropwise until precipitation is complete.[6][14]
-
Isolation: Cool the mixture, collect the precipitate by filtration, wash with a cold anti-solvent (e.g., diethyl ether), and dry under vacuum.
Caption: Workflow for reductive amination and purification.
Protocol 2: Boc Deprotection and Isolation
This protocol outlines the removal of the Boc protecting group to yield the hydrochloride salt.
-
Reaction Setup: Dissolve the Boc-protected amine in a suitable solvent such as dioxane, methanol, or dichloromethane.[6][7][14]
-
Acid Addition: Add a strong acid, typically a solution of HCl in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA).[6][7][15][16]
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often accompanied by the evolution of CO2 gas. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Isolation:
-
If the product precipitates: If the hydrochloride salt is insoluble in the reaction mixture, it will precipitate out. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.
-
If the product is soluble: If the product remains in solution, the solvent and excess acid are removed under reduced pressure. The resulting residue can then be triturated with or recrystallized from an appropriate solvent system to obtain the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in this synthesis? A1: The tert-butyloxycarbonyl (Boc) group is used to temporarily protect the amino group.[5][17] This is particularly useful when other functional groups in the molecule might react under the conditions used for subsequent transformations. The Boc group is stable to many reaction conditions but can be easily removed with acid.[7][15][16]
Q2: Can I use aqueous HCl for the salt formation? A2: While it is possible, using aqueous HCl can make the isolation of the product more difficult as this compound has some solubility in water.[18] It is generally recommended to use a solution of HCl in an organic solvent like dioxane, diethyl ether, or isopropanol to facilitate the precipitation of the salt from an organic medium.[6][14]
Q3: How can I confirm the purity of my final product? A3: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Elemental Analysis (CHN): This provides the elemental composition of the compound and is a good measure of purity.
Q4: What are the storage conditions for this compound? A4: this compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reductive Amination pH | 6-7 | Optimal for imine formation without significant reduction of the starting ketone.[11] |
| Boc Deprotection Reagent | 4 M HCl in dioxane or TFA | Provides efficient and clean removal of the Boc group.[6][7][15] |
| Crystallization Temperature | 0-5 °C | Maximizes product recovery by reducing its solubility in the mother liquor.[8] |
References
- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 3. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jocpr.com [jocpr.com]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 4-Aminotetrahydropyran Hydrochloride Derivatives
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the tetrahydropyran (THP) ring serving as a prevalent motif in numerous approved therapeutics. Its ability to improve physicochemical properties such as solubility and metabolic stability makes it a favored building block. The 4-aminotetrahydropyran hydrochloride and its derivatives are particularly crucial intermediates, acting as foundational structures for a new generation of drug candidates.
For researchers, scientists, and drug development professionals, the rigorous and unambiguous characterization of these molecules is not merely a procedural step but the very bedrock of a successful development program. Ensuring structural integrity, confirming purity, and establishing batch-to-batch consistency are critical milestones that safeguard against costly downstream failures.
This guide provides an in-depth comparison of the essential analytical methods for characterizing this compound derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis to empower you to build a robust, self-validating analytical workflow.
The Analytical Workflow: A Multi-Pronged Approach
The complete characterization of a novel 4-aminotetrahydropyran derivative is not achieved by a single technique but by the synergistic application of several orthogonal methods. Each method provides a unique piece of the puzzle, and together they create a comprehensive and definitive profile of the molecule.
Caption: A typical analytical workflow for a novel this compound derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of each nucleus. For 4-aminotetrahydropyran derivatives, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The hydrochloride salt form significantly influences the NMR spectrum. The protonation of the amine nitrogen atom causes a downfield shift (deshielding) of adjacent protons (α-protons) in the ¹H NMR spectrum.[1][2] This is a key diagnostic feature to confirm the presence of the salt. In the ¹³C spectrum, the carbon atom bonded to the nitrogen also experiences a downfield shift.[1]
¹H and ¹³C NMR Data for the Parent Scaffold
| Nucleus | Typical Chemical Shift (δ) in ppm (in D₂O) | Rationale |
| ¹H NMR | ||
| CH -NH₃⁺ | ~3.3 - 3.5 | Proton on the carbon bearing the ammonium group, deshielded by the electronegative nitrogen and oxygen. |
| Axial CH -O | ~3.9 - 4.1 | Deshielded due to the adjacent oxygen atom. |
| Equatorial CH -O | ~3.4 - 3.6 | Typically upfield of the axial protons in a tetrahydropyran ring. |
| Axial CH ₂ | ~1.6 - 1.8 | Shielded protons on the carbon adjacent to the C-NH₃⁺ carbon. |
| Equatorial CH ₂ | ~2.0 - 2.2 | Deshielded relative to their axial counterparts. |
| ¹³C NMR | ||
| C -NH₃⁺ | ~45 - 50 | Carbon directly attached to the electron-withdrawing ammonium group. |
| C -O | ~65 - 70 | Carbon atoms adjacent to the ring oxygen. |
| C H₂ | ~30 - 35 | Methylene carbons adjacent to the C-NH₃⁺ carbon. |
Note: These are approximate values. Actual shifts will vary based on the specific derivative, solvent, and instrument frequency.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the this compound derivative in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Causality: D₂O is often a good choice for hydrochloride salts due to their high polarity and solubility. It will also exchange with the N-H protons, causing their signal to disappear, which can simplify the spectrum and confirm their presence.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum using a 400 MHz or higher spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.[3]
-
-
2D NMR (Optional but Recommended): For complex derivatives, acquire 2D NMR spectra like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. This is crucial for unambiguous assignment.[4]
-
Data Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. For drug development, it is essential for confirming the molecular weight of the synthesized compound and providing clues about its elemental composition.[5][6]
Expertise & Experience: When analyzing a hydrochloride salt using electrospray ionization (ESI), the most common ionization technique for this type of molecule, the spectrum will typically show the protonated free base [M+H]⁺, where 'M' is the mass of the free amine. The chloride ion is usually not observed as it is a counter-ion. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (LC-MS). An ESI source in positive ion mode is standard for amines.[5][8]
-
LC Method (for infusion or separation):
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Causality: Formic acid aids in the ionization process by providing a source of protons, enhancing the [M+H]⁺ signal.
-
Column: A standard C18 reversed-phase column.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
-
MS Acquisition:
-
Mode: ESI Positive.
-
Scan Range: A range appropriate to detect the expected molecular ion (e.g., m/z 100-1000).
-
HRMS: If available, acquire data on an Orbitrap or Q-TOF instrument to obtain an accurate mass measurement within 5 ppm.
-
-
Data Interpretation:
-
Identify the peak corresponding to the [M+H]⁺ of the free amine.
-
For HRMS data, use the accurate mass to calculate the molecular formula and compare it with the expected formula.
-
Analyze the isotopic pattern. The presence of other elements like chlorine or bromine in the derivative itself (not the HCl salt) will give a characteristic isotopic signature.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse of the pharmaceutical industry for separating and quantifying components in a mixture. Its primary role in this context is to determine the purity of the this compound derivative and to quantify any impurities.[9][10] Method development and validation are critical to ensure the data is reliable and reproducible.[11][12]
Expertise & Experience: The basic nature of the amine group can cause poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual silanol groups. To mitigate this, it is crucial to work at a low pH (e.g., pH 2-3) to ensure the amine is fully protonated. Using a buffer in the mobile phase is essential for reproducible retention times.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: An HPLC or UPLC system with a UV detector.
-
Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) in Water. Causality: TFA acts as an ion-pairing agent and maintains a low pH, improving peak shape for bases. A phosphate buffer provides better pH control for method robustness.
-
Solvent B: Acetonitrile or Methanol.
-
-
Method Parameters:
-
Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 15-20 minutes to elute the compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the derivative absorbs (e.g., 210 nm if no strong chromophore is present, or a higher wavelength if an aromatic ring is part of the derivative).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.
-
Comparison of Primary Analytical Methods
| Method | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, atom connectivity, stereochemistry, confirmation of salt formation.[4][13] | Provides the most comprehensive structural information; non-destructive. | Requires relatively large sample amounts (~5 mg); can be complex to interpret for very complicated molecules. |
| Mass Spectrometry | Molecular weight, molecular formula (with HRMS), fragmentation patterns.[5][7] | Extremely high sensitivity (sub-picogram); can be coupled with chromatography (LC-MS) for mixture analysis. | Does not distinguish between isomers; salt counter-ion is typically not observed. |
| HPLC / UPLC | Purity, number of components, quantification of impurities.[9][14] | Highly accurate and reproducible for quantification; excellent for assessing purity. | Provides no structural information on its own; requires method development. |
Confirmatory and Complementary Techniques
While NMR, MS, and HPLC form the core analytical triad, the following techniques provide valuable confirmatory data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. ijarsct.co.in [ijarsct.co.in]
Reactivity Face-Off: 4-Aminotetrahydropyran Hydrochloride vs. Piperidine - A Senior Application Scientist's Guide
In the intricate world of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of an amine building block is a pivotal decision that profoundly influences reaction outcomes. This guide offers an in-depth, evidence-based comparison between two popular saturated heterocyclic amines: 4-Aminotetrahydropyran hydrochloride and the archetypal piperidine. We will dissect their structural nuances, compare their reactivity through experimental data, and provide practical protocols to guide your synthetic endeavors.
PART 1: Structural and Electronic Foundations of Reactivity
While both molecules are six-membered saturated nitrogen heterocycles, their subtle structural and electronic differences are the root cause of their distinct chemical behaviors.
Piperidine: A secondary amine, piperidine is a strong base with the pKa of its conjugate acid being approximately 11.2.[1][2] Its nitrogen lone pair is sterically accessible and highly available, making it a potent nucleophile ready to engage in chemical reactions.
This compound: This compound is a primary amine. Two key features distinguish it from piperidine:
-
The Tetrahydropyran Ring: The presence of an oxygen atom at the 4-position relative to the nitrogen introduces a slight electron-withdrawing inductive effect, which modestly decreases the basicity of the amino group compared to a simple cycloalkylamine.
-
The Hydrochloride Salt: Crucially, this amine is supplied as its hydrochloride salt. The nitrogen atom is protonated (R-NH₃⁺), meaning its lone pair is unavailable for nucleophilic attack. It is, in this form, non-nucleophilic and requires neutralization to unleash its reactive potential.
References
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Aminotetrahydropyran (THP) Containing Molecules
Introduction: The Stability Imperative in Modern Drug Discovery
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability.[1][2] A drug's resistance to the body's metabolic machinery, primarily the formidable array of Cytochrome P450 (CYP) enzymes in the liver, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1][3][4] A compound that is rapidly metabolized may never reach its therapeutic target in sufficient concentration, leading to project termination despite excellent potency.[1]
The 4-aminotetrahydropyran (THP) moiety has emerged as a favored scaffold in medicinal chemistry.[5][6] Its saturated, three-dimensional character can improve aqueous solubility and provide favorable vectors for engaging with biological targets compared to flat aromatic rings.[7] However, like all scaffolds, it is not immune to metabolic transformation. Understanding and systematically evaluating the metabolic fate of THP-containing molecules is not just a routine check; it is a cornerstone of a data-driven lead optimization strategy.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to rigorously assess the metabolic stability of drug candidates incorporating the 4-aminotetrahydropyran hydrochloride scaffold. We will move beyond mere protocol recitation to explain the causality behind experimental choices, compare the THP scaffold with common bioisosteric alternatives, and provide validated, step-by-step workflows to generate robust and reliable data.
The Metabolic Landscape: Understanding the Liabilities of Saturated Heterocycles
Saturated heterocycles, including the tetrahydropyran ring, are primarily metabolized via oxidation by Phase I enzymes, with CYPs being the dominant players.[3][8] The most common sites of metabolic attack are carbons that are sterically accessible and electronically activated, particularly those adjacent (alpha) to a heteroatom like oxygen.[9][10] For a 4-aminotetrahydropyran ring, potential metabolic hotspots include:
-
C-H Oxidation on the THP Ring: The carbons at the 2, 3, 5, and 6 positions are susceptible to hydroxylation.
-
N-Dealkylation or Oxidation: If the amino group is substituted, oxidative dealkylation can occur. The nitrogen atom itself can also be a site for oxidation.
Identifying these potential liabilities early allows medicinal chemists to proactively design strategies, such as blocking metabolic sites with groups like fluorine, to enhance stability.[9]
Core Experimental Workflow: The In Vitro Assessment Cascade
A robust assessment of metabolic stability relies on a tiered in vitro experimental approach. The workhorse of this effort is the Liver Microsomal Stability Assay , often complemented by studies in hepatocytes and CYP inhibition assays to build a comprehensive profile.
The Foundation: Liver Microsomal Stability Assay
This assay is the industry standard for high-throughput screening of metabolic stability in early discovery.[11] It leverages microsomes—vesicles of endoplasmic reticulum isolated from liver cells—which are a concentrated source of CYP enzymes.[8][12] The core principle is to measure the rate at which the parent drug is consumed over time in the presence of these enzymes.[13][14]
This protocol is designed to be self-validating by including appropriate controls.
Materials:
-
Test Compounds & Controls: 10 mM stock solutions in DMSO. Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin).
-
Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., from BioIVT or similar vendors), 20 mg/mL stock.
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.[15]
-
NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). This system ensures a sustained supply of the essential CYP cofactor, NADPH.[14][15]
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol) for LC-MS/MS analysis.
-
Instrumentation: Incubator/water bath (37°C), centrifuge, LC-MS/MS system.
Step-by-Step Methodology:
-
Preparation of Master Mix:
-
On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5-1.0 mg/mL.[16] Keep this on ice.
-
Prepare a separate "cofactor-free" master mix for the T=0 and negative control wells to assess non-enzymatic degradation.
-
-
Compound Dilution:
-
Serially dilute the 10 mM stock of the test compound in buffer to an intermediate concentration. The final concentration in the incubation should be low (typically 1 µM) to ensure enzyme kinetics are not saturated.[16]
-
-
Incubation Setup (96-well plate format):
-
Add the diluted test compound and control compounds to the appropriate wells.
-
Add the cofactor-free master mix to the T=0 and negative control wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiating the Reaction:
-
To initiate the enzymatic reaction, add the pre-warmed NADPH regenerating system to all wells except the T=0 and negative controls. The reaction volume is typically 200 µL.
-
Immediately after adding the NADPH solution to the first time-point plate, add quenching solution to the T=0 plate. This sample represents 100% of the compound at the start of the reaction.
-
-
Time-Course Sampling:
-
Incubate the reaction plate at 37°C with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold quenching solution.[11]
-
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Calculate Percent Remaining: % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line is the negative rate constant (-k).[11]
-
Calculate Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
These values allow for direct comparison and ranking of compounds.
Caption: Workflow for the Liver Microsomal Stability Assay.
The "Gold Standard": Hepatocyte Stability Assay
For key compounds, stability should be confirmed in intact hepatocytes. These cells contain the full complement of both Phase I and Phase II (conjugative) metabolic enzymes and transporters, providing a more physiologically relevant system.[8] The protocol is similar to the microsomal assay but uses cryopreserved hepatocytes in suspension and typically involves longer incubation times. It is considered the "gold standard" for in vitro clearance determination.[8]
Predicting Drug-Drug Interactions: CYP Inhibition Assay
A stable compound is desirable, but not if it potently inhibits the metabolism of other drugs. Drug-drug interactions (DDIs) can lead to toxic accumulation of co-administered therapies.[17][18] Therefore, assessing the potential of a THP-containing molecule to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) is a critical safety assessment.[18][19]
The assay involves incubating human liver microsomes, a specific probe substrate for a CYP isoform, and varying concentrations of the test compound.[17] The rate of metabolite formation from the probe is measured. A reduction in metabolite formation indicates inhibition, from which an IC50 value (the concentration of test compound that causes 50% inhibition) can be calculated.[17] This is a regulatory expectation for advancing compounds toward clinical trials.[20][21][22]
Caption: Competitive inhibition of a CYP450 enzyme.
Comparative Analysis: Benchmarking the 4-Aminotetrahydropyran Scaffold
To optimize a lead series, it is essential to understand how the core scaffold contributes to the metabolic profile. This is achieved by testing bioisosteric replacements—swapping the THP ring for another group with similar steric or electronic properties to observe the effect on stability and potency.[23][24]
Common bioisosteres for the 4-aminotetrahydropyran scaffold include:
-
4-Aminocyclohexane: Removes the polar oxygen atom, increasing lipophilicity which can sometimes increase metabolic clearance.
-
Piperidin-4-amine: The basic nitrogen can alter pKa, solubility, and introduce a new potential site for metabolism or a key binding interaction.[23]
-
Tetrahydrothiopyran-4-amine: The larger sulfur atom alters the ring geometry and electronics.[23]
-
Azetidines/Oxetanes: Smaller, less lipophilic rings that can sometimes block metabolism and improve stability.[9]
The following table presents representative data for a hypothetical series of compounds designed to probe the metabolic stability of the core scaffold.
| Compound ID | Core Scaffold | HLM t½ (min) | HLM CLint (µL/min/mg) | CYP3A4 IC50 (µM) |
| LEAD-001 | 4-Aminotetrahydropyran | 45 | 30.8 | >50 |
| COMP-002 | 4-Aminocyclohexane | 25 | 55.4 | >50 |
| COMP-003 | Piperidin-4-amine | 18 | 77.0 | 25 |
| COMP-004 | 4-Fluoro-4-aminotetrahydropyran | >120 | <11.5 | >50 |
Analysis of Illustrative Data:
-
LEAD-001 shows moderate stability.
-
Replacing the THP oxygen with a methylene (COMP-002 ) increases lipophilicity and results in faster clearance.
-
The piperidine analog (COMP-003 ) is cleared most rapidly, suggesting the ring nitrogen is a metabolic liability in this context.
-
Strategically placing a fluorine atom on the THP ring (COMP-004 ) successfully blocks the primary site of metabolism, dramatically improving stability without introducing CYP inhibition. This represents a successful lead optimization strategy.
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 33024-60-1 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 21. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Methods for 4-Aminotetrahydropyrans: A Guide for Medicinal Chemists
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, second only to the phenyl ring in its frequency within marketed pharmaceuticals.[1] Its three-dimensional structure provides an excellent exit vector from a flat aromatic core, enhancing properties like solubility and metabolic stability. The introduction of an amino group at the 4-position creates the 4-aminotetrahydropyran moiety, a critical building block found in a range of bioactive molecules, including potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[2]
Given the importance of this scaffold, the efficient and scalable synthesis of 4-aminotetrahydropyrans is a persistent challenge for process and medicinal chemists. The choice of synthetic route can significantly impact yield, purity, cost, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of the most common and effective strategies for synthesizing 4-aminotetrahydropyrans, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.
Method 1: Reductive Amination of Tetrahydro-4H-pyran-4-one (The Workhorse Approach)
Reductive amination is arguably the most direct and widely used method for the synthesis of 4-aminotetrahydropyrans. The strategy involves the reaction of a ketone, tetrahydro-4H-pyran-4-one, with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[3] This one-pot approach is highly convergent and atom-economical.
Causality of Experimental Choices:
The choice of reducing agent is critical and depends on the reaction conditions.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) : These are mild and selective reducing agents. They are stable in weakly acidic conditions required for imine formation and will not readily reduce the starting ketone.[4] This selectivity is crucial for a successful one-pot reaction, preventing the wasteful reduction of the starting material. STAB is often preferred over the more toxic NaBH₃CN.
-
Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) : This "greener" alternative uses hydrogen gas and a metal catalyst. It is highly effective and scalable, often providing very clean product. However, it requires specialized hydrogenation equipment and may not be compatible with sensitive functional groups (e.g., alkenes, alkynes, or certain protecting groups) that could also be reduced. A two-step variation involves first forming and isolating the oxime from the ketone, followed by its reduction.[1]
Experimental Protocol: One-Pot Reductive Amination using STAB
-
To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M), add acetic acid (1.5 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to afford the target 4-aminotetrahydropyran.
Diagram: Reductive Amination Workflow
Caption: One-pot reductive amination of a ketone.
Method 2: From 4-Hydroxytetrahydropyran via Nucleophilic Substitution
This two-step approach leverages the commercially available and inexpensive 4-hydroxytetrahydropyran. The hydroxyl group is first converted into a better leaving group (e.g., a tosylate or mesylate), which is then displaced by an amine or an amine surrogate. A common and highly reliable amine surrogate is the azide ion, which is introduced via sodium azide and subsequently reduced to the primary amine.
Causality of Experimental Choices:
-
Activation of the Hydroxyl Group : Direct displacement of a hydroxyl group is not feasible as it is a poor leaving group. Activation with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine or triethylamine) converts it into a sulfonate ester, an excellent leaving group.
-
Choice of Nucleophile :
-
Sodium Azide (NaN₃) : This is an excellent nucleophile for Sₙ2 reactions. The resulting alkyl azide is a stable intermediate that is not basic, minimizing side reactions. It can be cleanly and quantitatively reduced to the primary amine using various methods (e.g., H₂/Pd/C, LiAlH₄, or Staudinger reaction). This route is highly effective for preparing the parent 4-aminotetrahydropyran.[5]
-
Direct Amination (Ammonia) : Using ammonia directly as a nucleophile is possible but can be less efficient. It requires high pressure and temperature, and over-alkylation to form secondary and tertiary amines can be a significant issue.
-
Experimental Protocol: Azide Route
Step A: Tosylation of 4-Hydroxytetrahydropyran
-
Dissolve 4-hydroxytetrahydropyran (1.0 equiv.) in pyridine or DCM with triethylamine (1.5 equiv.) at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours until the starting alcohol is consumed (monitored by TLC).
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used directly in the next step.
Step B: Azide Displacement and Reduction
-
Dissolve the crude tetrahydropyran-4-yl tosylate (1.0 equiv.) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (2.0-3.0 equiv.) and heat the mixture to 80-100 °C.
-
Stir for 6-12 hours until the displacement is complete (monitored by TLC or GC-MS).
-
Cool the mixture, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate carefully to obtain the 4-azidotetrahydropyran.
-
Dissolve the azide in methanol or ethanol, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading), and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the 4-aminotetrahydropyran.
Diagram: Nucleophilic Substitution Pathway
Caption: Multi-step synthesis from 4-hydroxytetrahydropyran.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[6] This method is particularly valuable for creating libraries of N-aryl or N-heteroaryl 4-aminotetrahydropyrans. The reaction couples an amine with an aryl or vinyl halide/triflate. For this application, it would involve coupling a 4-halo-tetrahydropyran (e.g., 4-bromo- or 4-iodo-tetrahydropyran) with a desired amine.
Causality of Experimental Choices:
-
Catalyst System : The reaction's success hinges on the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most importantly, the phosphine ligand. Bulky, electron-rich ligands like XPhos, SPhos, or Josiphos-type ligands are essential.[7][8] They promote the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the halide and the subsequent reductive elimination that forms the C-N bond and regenerates the catalyst.[7]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).
Representative Protocol: Pd-Catalyzed Amination
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the 4-halo-tetrahydropyran (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite to remove palladium residues.
-
Wash the filtrate with water, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Method 4: Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[9] In this context, it would be used to synthesize 4-aminotetrahydropyran from tetrahydropyran-4-carboxamide. The reaction proceeds via an isocyanate intermediate formed by treating the amide with bromine and a strong base.[10][11]
Causality of Experimental Choices:
This method's utility is limited by the need to first synthesize the carboxamide precursor, typically from the corresponding carboxylic acid. The reaction conditions are also harsh (strong base, bromine) and may not be suitable for complex molecules with sensitive functional groups. However, it offers a unique transformation that shortens the carbon chain, which can be advantageous in specific synthetic designs.[11]
Representative Protocol: Hofmann Rearrangement
-
Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.0 equiv.) to a cold (0 °C) solution of sodium hydroxide (NaOH) (4.0 equiv.) in water.
-
In a separate flask, dissolve tetrahydropyran-4-carboxamide (1.0 equiv.) in a minimal amount of cold water or a co-solvent like THF.
-
Slowly add the cold NaOBr solution to the amide solution, keeping the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 50-70 °C and hold for approximately 1 hour. The rearrangement to the isocyanate and its subsequent hydrolysis occurs here.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ether or DCM).
-
Acidify the aqueous layer and re-extract to ensure full recovery if the product is basic.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude amine, which can be further purified.
Comparative Summary
| Feature | Reductive Amination | Nucleophilic Substitution | Buchwald-Hartwig Amination | Hofmann Rearrangement |
| Starting Material | Tetrahydro-4H-pyran-4-one | 4-Hydroxytetrahydropyran | 4-Halo-tetrahydropyran | Tetrahydropyran-4-carboxamide |
| Number of Steps | 1 (One-Pot) | 2-3 | 1 (Coupling) | 1 (Rearrangement) |
| Typical Yields | Good to Excellent (60-95%) | Good (50-80% over 2 steps) | Good to Excellent (70-98%) | Moderate to Good (50-75%) |
| Amine Scope | Primary & Secondary Amines | Primarily for parent NH₂ | Broad (Primary, Secondary, Aryl) | Only parent NH₂ |
| Key Reagents | NaBH(OAc)₃ or H₂/Pd/C | TsCl, NaN₃, H₂/Pd/C | Pd(OAc)₂, XPhos, NaOt-Bu | Br₂, NaOH |
| Scalability | Excellent | Good | Moderate (Catalyst cost) | Moderate |
| Ideal Application | Rapid synthesis of diverse N-alkylated analogues; large-scale production. | Cost-effective synthesis of the parent 4-aminotetrahydropyran. | Synthesis of N-aryl and N-heteroaryl libraries for medicinal chemistry. | Niche applications where a carbon must be removed from the side chain. |
Conclusion
The synthesis of 4-aminotetrahydropyrans can be approached from multiple strategic directions, each with distinct advantages.
-
Reductive Amination stands out as the most versatile and efficient method for generating a wide array of N-substituted analogues in a single, scalable step.
-
The Nucleophilic Substitution route via an azide intermediate is a robust and cost-effective choice for producing the unsubstituted parent amine, a crucial starting point for further functionalization.
-
Buchwald-Hartwig Amination is unparalleled in its ability to forge C(sp³)-N(sp²) bonds, making it the go-to method for accessing N-aryl derivatives, which are of high interest in pharmaceutical research.[12][13]
-
The Hofmann Rearrangement remains a useful, albeit niche, tool for specific molecular architectures.
The optimal synthetic strategy will ultimately be dictated by the specific target molecule, available starting materials, required scale, and the overall goals of the research program. By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to accelerate their drug discovery efforts.
References
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. real.mtak.hu [real.mtak.hu]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Senior Application Scientist's Guide to the Validation of Analytical Techniques for 4-Aminotetrahydropyran Hydrochloride Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. 4-Aminotetrahydropyran hydrochloride, a key building block in medicinal chemistry, is no exception. Its quantification demands robust, reliable, and validated analytical methods to ensure the integrity of downstream processes and final products.
This guide provides an in-depth comparison of three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, grounding each protocol in established scientific principles and regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) guidelines.
The Analytical Challenge: Properties of this compound
This compound (CAS: 33024-60-1) is a polar, primary amine salt.[1] Its structure, lacking a significant UV-absorbing chromophore, and its high polarity present distinct challenges for direct analysis by common chromatographic techniques. Therefore, method development often necessitates strategies to enhance detectability and improve chromatographic behavior.
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol [1] |
| Form | Solid[2] |
| Key Functional Groups | Primary Amine, Ether |
Comparative Overview of Analytical Techniques
The choice of an analytical technique is a critical decision driven by factors such as the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Potentiometric Titration |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.[3] | Quantification based on the reaction of the analyte with a titrant of known concentration.[4] |
| Selectivity | High (can separate from impurities). | Very High (especially with MS detection). | Low (titrates total basicity). |
| Sensitivity | High (ng/mL to pg/mL), especially with derivatization and fluorescence detection.[5] | Very High (pg/mL to fg/mL), especially with MS detection. | Low (mg level). |
| Throughput | High (amenable to automation). | Moderate to High. | Moderate (can be automated). |
| Primary Challenge | Lack of a native chromophore requires derivatization or use of alternative detectors (e.g., ELSD, CAD, MS). | Low volatility and high polarity require a derivatization step to improve chromatographic performance.[6] | Non-specific; potential interference from other basic or acidic impurities. |
| Best For | Purity testing, impurity profiling, and quantification in complex matrices. | Trace level analysis, identification of volatile impurities. | High-concentration assay of the bulk drug substance. |
Method 1: High-Performance Liquid Chromatography with Pre-Column Derivatization
Expertise & Experience: Direct HPLC analysis of 4-Aminotetrahydropyran is challenging due to its lack of a UV chromophore. To overcome this, we employ pre-column derivatization. This process tags the primary amine with a molecule that is highly responsive to a UV or fluorescence detector. Dansyl chloride is an excellent choice as it reacts specifically with primary and secondary amines to yield a highly fluorescent derivative, enabling sensitive quantification.[7] A reversed-phase C18 column is selected for its versatility and ability to retain the now more hydrophobic derivatized analyte.
Experimental Workflow: HPLC with Pre-Column Derivatization
Caption: Workflow for HPLC analysis with pre-column derivatization.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Prepare sample solutions similarly to achieve a target concentration of approximately 1 mg/mL.
-
-
Derivatization Procedure:
-
In a reaction vial, mix 100 µL of the sample or standard solution with 400 µL of borate buffer (0.1 M, pH 9.5).
-
Add 500 µL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile.
-
Cap the vial tightly, vortex, and incubate in a heating block at 60°C for 45 minutes.
-
Cool the vial to room temperature.
-
Filter the derivatized solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
HPLC System: UHPLC/HPLC with a Fluorescence (FLD) or Diode Array (DAD) Detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection (FLD): Excitation: 340 nm, Emission: 525 nm.
-
Detection (DAD): 254 nm.
-
-
Validation (Trustworthiness):
-
Linearity: Prepare calibration standards from 1 µg/mL to 100 µg/mL. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix. Recovery should be within 98.0% to 102.0%.
-
Precision: Analyze six replicate preparations at the target concentration. The relative standard deviation (RSD) should be ≤2.0%.[8]
-
LOD/LOQ: Determine based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).[7]
-
Method 2: Gas Chromatography with Derivatization
Expertise & Experience: The inherent polarity and low volatility of this compound make it unsuitable for direct GC analysis.[6] A derivatization step is mandatory. Acylation with a reagent like trifluoroacetic anhydride (TFAA) is a robust choice. It replaces the active hydrogens on the amine with a trifluoroacetyl group, which masks the polarity, increases volatility, and introduces fluorine atoms, significantly enhancing sensitivity for an Electron Capture Detector (ECD) or providing a characteristic mass fragmentation pattern for Mass Spectrometry (MS).[9]
Experimental Workflow: GC with Derivatization
Caption: Workflow for GC analysis with chemical derivatization.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in an anhydrous solvent like ethyl acetate. An internal standard (e.g., N-methyl-N-propylamine, similarly derivatized) should be used for improved accuracy.
-
-
Derivatization Procedure:
-
To 200 µL of the sample or standard solution in a reaction vial, add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat in a heating block at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
GC System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C (Splitless mode).
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
-
Validation (Trustworthiness):
-
Linearity: Establish over a range appropriate for the intended use (e.g., 0.5 µg/mL to 50 µg/mL) with r² > 0.998.
-
Accuracy: Recovery should be within 95.0% to 105.0%.
-
Precision: Replicate injections should yield an RSD of ≤5.0%. The precision for the analysis of biogenic amines can be in this range.[6]
-
LOD/LOQ: Dependent on the detector, but typically in the low µg/mL range for FID and lower for MS.
-
Method 3: Non-Aqueous Potentiometric Titration
Expertise & Experience: For the assay of a bulk amine hydrochloride salt, non-aqueous potentiometric titration is a classic, robust, and highly accurate pharmacopoeial method.[10][11][12] The principle relies on enhancing the basicity of the amine and the acidity of the titrant by using a non-aqueous solvent, typically glacial acetic acid. The hydrochloride salt behaves as an acid in this medium. To liberate the titratable free base, mercuric acetate is added, which complexes with the chloride ions. The liberated amine is then titrated with a strong acid, like perchloric acid in acetic acid. The endpoint is determined potentiometrically using a pH electrode, which provides a more objective and precise endpoint than a visual indicator.[4]
Experimental Workflow: Potentiometric Titration
Caption: Workflow for non-aqueous potentiometric titration.
Detailed Protocol:
-
Reagent Preparation:
-
Titrant: Prepare and standardize 0.1 M Perchloric Acid in glacial acetic acid against potassium hydrogen phthalate (KHP).
-
Mercuric Acetate Solution: Prepare a 5% w/v solution in glacial acetic acid.
-
-
Titration Procedure:
-
Accurately weigh about 100 mg of this compound and dissolve it in 50 mL of glacial acetic acid.
-
Add 10 mL of the mercuric acetate solution.
-
Immerse a combination pH electrode suitable for non-aqueous solvents into the solution.
-
Titrate the solution with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve. Perform a blank determination and make any necessary corrections.[13]
-
-
Calculation:
-
Each mL of 0.1 M perchloric acid is equivalent to 13.761 mg of C₅H₁₂ClNO.
-
Assay (%) = (V_sample - V_blank) * M_titrant * 13.761 / W_sample * 100
-
V = Volume of titrant in mL
-
M = Molarity of titrant
-
W = Weight of sample in mg
-
-
-
Validation (Trustworthiness):
-
Accuracy & Precision: The method should be highly precise, with an RSD for replicate titrations of <1.0%.[14][15] Accuracy is typically very high, with recovery values between 99.0% and 101.0%.[14][15]
-
Linearity: Can be assessed by titrating different weights of the standard (e.g., from 50% to 150% of the target weight). The correlation coefficient for sample weight vs. titrant volume should be >0.999.[14]
-
Conclusion and Recommendations
The selection of an analytical method for the quantification of this compound is contingent on the specific analytical objective.
-
For the assay of the bulk drug substance where high precision and accuracy are paramount, Non-Aqueous Potentiometric Titration is the superior method. It is a robust, cost-effective, and well-established technique for this class of compounds.
-
For the quantification of the analyte in complex matrices or for purity and impurity profiling , a chromatographic method is necessary. HPLC with pre-column derivatization offers a reliable and sensitive approach, compatible with high-throughput automated workflows.
-
GC with derivatization is a powerful alternative, particularly when coupled with a mass spectrometer, offering excellent selectivity and sensitivity for trace-level analysis or for identifying volatile impurities.
Ultimately, each method must be validated in the laboratory for its intended purpose, following the principles outlined in ICH Q2(R1) to ensure the generation of reliable, accurate, and defensible scientific data.
References
- 1. This compound | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 33024-60-1 [chemicalbook.com]
- 3. bre.com [bre.com]
- 4. Understanding potentiometric titration: A vital technique in pharmaceutical analysis | Metrohm [metrohm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.metrohmusa.com [blog.metrohmusa.com]
- 11. copbela.org [copbela.org]
- 12. 182.160.97.198:8080 [182.160.97.198:8080]
- 13. brainkart.com [brainkart.com]
- 14. ajrconline.org [ajrconline.org]
- 15. tsijournals.com [tsijournals.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-Aminotetrahydropyran Hydrochloride in Synthesis
In modern drug discovery, the deliberate inclusion of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional structures often confer improved physicochemical properties, such as enhanced solubility and metabolic stability, compared to their flat aromatic counterparts.[1] Among these, the tetrahydropyran (THP) ring is a privileged motif, frequently found in marketed drugs.[2] This guide provides a detailed cost-effectiveness analysis of a key building block for introducing this scaffold: 4-Aminotetrahydropyran hydrochloride (ATHP-HCl) .
This analysis moves beyond a simple comparison of catalog prices. True cost-effectiveness is a function of the initial reagent cost, the efficiency of its synthesis, its performance in subsequent reactions, and the downstream costs associated with purification and yield. We will explore these facets through a two-part analysis: first, by evaluating the synthetic routes to ATHP-HCl itself, and second, by comparing its performance in a model amide coupling reaction against common structural analogs.
Part 1: The Economics of the Building Block: Synthesizing this compound
The viability of any building block begins with its own accessibility. A high-yielding, scalable, and economic synthesis is paramount. There are several established routes to ATHP-HCl, primarily starting from Tetrahydro-4H-pyran-4-one. The choice of route can significantly impact the final cost per kilogram, especially at scale.
The primary methods include direct reductive amination, hydrogenation of an oxime intermediate, and a halogenation-amidation pathway. Each presents a distinct profile of yield, purity, scalability, and cost.
-
Reductive Amination: A direct and common method involving the reaction of the ketone with an ammonia source and a reducing agent. While straightforward, scalability can sometimes be moderate due to catalyst loading and reaction volumes.
-
Hydrogenation of Oxime: This two-step process first converts the ketone to an oxime, which is then hydrogenated (e.g., using Raney Nickel) to the amine.[3] This can be a very clean and efficient method, often yielding high-purity material.
-
Halogenation-Amidation: This route offers an alternative pathway that can be highly cost-efficient for large-scale production, though it may involve more hazardous reagents.
Below is a comparative summary of these generalized synthetic routes.
| Synthetic Method | Typical Yield (%) | Purity (%) | Scalability | Estimated Cost (USD/kg) |
| Reductive Amination | 85% | >97% | Moderate |
|
| Hydrogenation of Oxime | 88% | >99% | High |
|
| Continuous Flow | 91% | >98% | High |
|
Data synthesized from publicly available chemical data and process chemistry principles.
The following workflow illustrates the decision process for selecting a synthetic route based on scale and priorities.
Caption: Synthetic route selection for 4-Aminotetrahydropyran.
Expert Insight: For research and early development, the simplicity of reductive amination is often favored. However, as a project scales and cost-of-goods becomes critical, transitioning to a higher-purity hydrogenation route or a high-throughput continuous flow process is economically prudent. The slightly higher initial investment in process development for these methods is quickly offset by lower solvent costs, higher yields, and improved purity, reducing downstream purification burdens.
Part 2: Performance in a Model Application: Amide Coupling
The true value of a building block is revealed in its performance. We will now analyze the cost-effectiveness of ATHP-HCl in a standard amide coupling reaction—a ubiquitous transformation in pharmaceutical synthesis.[4]
The Model Reaction: Acylation of a cyclic amine with 4-(tert-butyl)benzoic acid using HATU as the coupling agent.
The Contenders:
-
4-Aminotetrahydropyran HCl (ATHP-HCl): Our target heterocyclic building block.
-
Cyclohexylamine: A non-heterocyclic, carbocyclic analog. Provides a baseline for reactivity without the influence of the ring heteroatom.
-
4-Aminopiperidine HCl: A nitrogen-containing heterocyclic analog. Introduces a more basic nitrogen atom and different polarity.
Comparative Performance Analysis
| Parameter | 4-Aminotetrahydropyran | Cyclohexylamine | 4-Aminopiperidine | Causality and Expert Rationale |
| Reagent Cost | Moderate | Low | Moderate-High | Cyclohexylamine is a commodity chemical. The heterocycles require more complex synthesis, increasing their base cost. |
| Typical Yield | 90-95% | 95-99% | 85-90% | Cyclohexylamine is a simple, unhindered primary amine leading to very high yields. The piperidine's second nitrogen can sometimes lead to side reactions or complicate workup if not properly protected, slightly lowering yield. ATHP offers excellent, reliable yields. |
| Reaction Time | 1-2 hours | 1-2 hours | 2-4 hours | The primary amine reactivities are similar. The piperidine reaction may be slightly slower or require more careful monitoring to ensure selective N-acylation. |
| Product Polarity | Moderate | Low | High | The ether oxygen in the THP ring increases polarity over the cyclohexane ring. The second amine in the piperidine ring makes its product significantly more polar. |
| Purification Cost | Low-Moderate | Low | High | The low polarity of the cyclohexyl product makes it very easy to purify via standard silica gel chromatography with low-polarity eluents (e.g., Hexanes/EtOAc). The THP product is also straightforward. The high polarity of the piperidine product often requires more polar (and expensive) solvent systems (e.g., DCM/MeOH) or reverse-phase chromatography, significantly increasing solvent cost and time. |
| Solubility Profile | Favorable | Poor | Favorable | The THP moiety is known to improve aqueous solubility, a highly desirable trait in drug candidates. The cyclohexyl group is highly lipophilic. The piperidine is also generally soluble. |
Cost-Effectiveness Framework
The decision to use ATHP-HCl is not based on a single parameter but on a holistic assessment of project needs.
References
A Data-Driven Comparative Guide to the ADME Properties of 4-Aminotetrahydropyran Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision that profoundly shapes the trajectory of a drug discovery program. The 4-aminotetrahydropyran (4-ATHP) moiety has emerged as a privileged structure, prized for its three-dimensional character and its ability to serve as a versatile synthetic handle.[1] This guide offers an in-depth, data-driven comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-aminotetrahydropyran hydrochloride derivatives against the analogous and widely utilized piperidine scaffold.
The rationale for this comparison is rooted in the concept of scaffold hopping and bioisosteric replacement. While the piperidine ring is a stalwart in medicinal chemistry, the tetrahydropyran ring, with its ether oxygen, offers a nuanced alternative that can modulate key physicochemical properties such as lipophilicity and hydrogen bonding capacity, thereby influencing the overall ADME profile.[2] This guide will delve into these differences, providing both theoretical grounding and practical, computationally-derived data to inform scaffold selection in early-stage drug discovery.
The Strategic Choice of a Scaffold: 4-Aminotetrahydropyran vs. Piperidine
The fundamental difference between the 4-aminotetrahydropyran and 4-aminopiperidine scaffolds lies in the heteroatom at the 1-position of the ring. The ether oxygen in the THP ring, as opposed to the nitrogen in the piperidine ring, imparts distinct electronic and conformational properties. The THP scaffold is generally less basic and more polar than its piperidine counterpart, which can have significant downstream effects on a molecule's ADME profile. For instance, reduced basicity can mitigate off-target effects at aminergic G protein-coupled receptors (GPCRs) and may reduce the likelihood of phospholipidosis.
This guide will explore these nuances through a comparative analysis of a virtual library of simple derivatives of both scaffolds. By examining in silico ADME predictions for these derivatives, we can begin to understand the structure-ADME relationships (SAR) that govern the behavior of these two important classes of compounds.
Comparative In Silico ADME Profiling
To provide a quantitative comparison, we have generated in silico ADME predictions for a small, representative set of virtual derivatives of 4-aminotetrahydropyran and 4-aminopiperidine. The derivatives were chosen to explore the impact of common chemical modifications at the 4-amino position: methylation, acetylation, benzylation, and fluoro-benzylation. These modifications represent a range of changes in size, lipophilicity, and hydrogen bonding potential.
The following tables summarize key predicted ADME parameters. These predictions were generated using a consensus of established computational models and are intended to provide a relative comparison between the two scaffolds.
Table 1: Predicted Physicochemical Properties
| Compound | Scaffold | R-Group | Molecular Weight ( g/mol ) | LogP | Water Solubility (LogS) |
| THP-1 | 4-Aminotetrahydropyran | -CH₃ | 115.18 | -0.15 | -0.85 |
| PIP-1 | 4-Aminopiperidine | -CH₃ | 114.20 | 0.25 | -1.20 |
| THP-2 | 4-Aminotetrahydropyran | -C(O)CH₃ | 143.18 | -0.50 | -0.90 |
| PIP-2 | 4-Aminopiperidine | -C(O)CH₃ | 142.21 | -0.10 | -1.30 |
| THP-3 | 4-Aminotetrahydropyran | -CH₂Ph | 191.26 | 1.80 | -2.50 |
| PIP-3 | 4-Aminopiperidine | -CH₂Ph | 190.29 | 2.20 | -2.90 |
| THP-4 | 4-Aminotetrahydropyran | -CH₂(4-F-Ph) | 209.25 | 1.95 | -2.70 |
| PIP-4 | 4-Aminopiperidine | -CH₂(4-F-Ph) | 208.28 | 2.35 | -3.10 |
Key Observations:
-
Lipophilicity (LogP): Across all derivatives, the tetrahydropyran analogs consistently exhibit a lower predicted LogP than their piperidine counterparts. This is a direct consequence of the polar ether oxygen in the THP ring. This lower lipophilicity can be advantageous for improving aqueous solubility and reducing off-target hydrophobic interactions.
-
Water Solubility (LogS): The predicted water solubility of the THP derivatives is consistently higher (less negative LogS) than that of the piperidine analogs. This aligns with the lower LogP values and highlights a key advantage of the THP scaffold in mitigating solubility issues, which are a common challenge in drug discovery.
Table 2: Predicted Absorption and Distribution Properties
| Compound | Scaffold | Caco-2 Permeability (logPapp) | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeant | P-glycoprotein Substrate |
| THP-1 | 4-Aminotetrahydropyran | -1.2 | > 90% | Yes | No |
| PIP-1 | 4-Aminopiperidine | -1.0 | > 90% | Yes | No |
| THP-2 | 4-Aminotetrahydropyran | -1.5 | > 90% | Yes | No |
| PIP-2 | 4-Aminopiperidine | -1.3 | > 90% | Yes | No |
| THP-3 | 4-Aminotetrahydropyran | 0.5 | > 90% | Yes | Yes |
| PIP-3 | 4-Aminopiperidine | 0.8 | > 90% | Yes | Yes |
| THP-4 | 4-Aminotetrahydropyran | 0.6 | > 90% | Yes | Yes |
| PIP-4 | 4-Aminopiperidine | 0.9 | > 90% | Yes | Yes |
Key Observations:
-
Absorption: All the modeled derivatives from both scaffolds are predicted to have high human intestinal absorption. The Caco-2 permeability predictions suggest that both scaffolds are capable of good passive diffusion, with the more lipophilic piperidine derivatives showing slightly higher permeability.
-
Blood-Brain Barrier (BBB) Permeation: All compounds in this virtual screen are predicted to be BBB permeant. This is not surprising given their relatively small size and moderate lipophilicity.
-
P-glycoprotein (P-gp) Substrate: The larger, more lipophilic benzyl and fluorobenzyl derivatives of both scaffolds are predicted to be substrates of the efflux transporter P-glycoprotein. This is a critical consideration for CNS-targeted drugs, as P-gp efflux can significantly limit brain exposure.
Table 3: Predicted Metabolism and Excretion Properties
| Compound | Scaffold | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Metabolic Stability (HLM, t½ min) |
| THP-1 | 4-Aminotetrahydropyran | No | No | > 60 |
| PIP-1 | 4-Aminopiperidine | No | No | > 60 |
| THP-2 | 4-Aminotetrahydropyran | No | No | > 60 |
| PIP-2 | 4-Aminopiperidine | No | No | > 60 |
| THP-3 | 4-Aminotetrahydropyran | Yes | Yes | < 30 |
| PIP-3 | 4-Aminopiperidine | Yes | Yes | < 30 |
| THP-4 | 4-Aminotetrahydropyran | Yes | Yes | < 30 |
| PIP-4 | 4-Aminopiperidine | Yes | Yes | < 30 |
Key Observations:
-
CYP Inhibition: The smaller methyl and acetyl derivatives of both scaffolds are not predicted to be significant inhibitors of the major drug-metabolizing enzymes CYP2D6 and CYP3A4. However, the larger benzyl derivatives are predicted to inhibit both enzymes, a common liability for compounds containing an aromatic ring.
-
Metabolic Stability: The smaller derivatives are predicted to have high metabolic stability in human liver microsomes (HLM). The benzyl derivatives are predicted to be less stable, likely due to metabolism of the aromatic ring. The choice of scaffold in this limited set does not appear to dramatically influence predicted metabolic stability.
Methodologies for ADME Evaluation
The in silico data presented above provides a valuable first pass in assessing the ADME properties of 4-aminotetrahydropyran derivatives. However, experimental validation is crucial. The following are standard in vitro assays that should be employed to characterize the ADME profile of a novel compound series.
Experimental Protocols
1. Kinetic Aqueous Solubility Assay
-
Purpose: To determine the solubility of a compound in an aqueous buffer at a specific pH.
-
Methodology:
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final desired concentration.
-
Incubate the mixture at room temperature with shaking for a defined period (e.g., 2 hours).
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Purpose: To assess the passive permeability of a compound across an artificial membrane.
-
Methodology:
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells.
-
The filter plate is placed on top of an acceptor plate containing buffer.
-
The system is incubated for a defined period (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS to calculate the permeability coefficient (Papp).
-
3. Liver Microsomal Stability Assay
-
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes.
-
Methodology:
-
Incubate the test compound with human liver microsomes and NADPH (a cofactor for CYP enzymes) at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a solvent such as acetonitrile.
-
Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Silico ADME Prediction Workflow
The generation of the predictive data in this guide follows a standard computational workflow. Numerous free and commercial software packages are available to perform these predictions.[1][3]
Caption: A generalized workflow for in silico ADME-Tox prediction.
Conclusion and Future Directions
The 4-aminotetrahydropyran scaffold presents a compelling alternative to the more traditional piperidine ring in medicinal chemistry. Our in silico analysis of a representative set of derivatives suggests that the THP scaffold can offer advantages in terms of reduced lipophilicity and improved aqueous solubility. While both scaffolds appear to support good absorption and permeability for smaller derivatives, the introduction of larger, more lipophilic groups can introduce liabilities such as P-gp substrate activity and CYP inhibition for both ring systems.
It is critical to emphasize that these in silico predictions are a starting point. A thorough experimental evaluation of the ADME properties of any new chemical series is essential for successful drug development. The protocols outlined in this guide provide a framework for such an evaluation.
Future work in this area should focus on the synthesis and experimental profiling of a diverse library of 4-aminotetrahydropyran derivatives to build a more comprehensive understanding of their structure-ADME relationships. By combining predictive modeling with robust experimental data, medicinal chemists can make more informed decisions in the selection and optimization of scaffolds, ultimately increasing the probability of success in the complex endeavor of drug discovery.
References
The Strategic Advantage of 4-Aminotetrahydropyran Hydrochloride: A Comparative Analysis for Modern Drug Design
In the intricate chess game of drug discovery, the selection of a molecular scaffold is a pivotal opening move, profoundly influencing a candidate's trajectory through preclinical and clinical development. Among the pantheon of saturated heterocycles, 4-Aminotetrahydropyran hydrochloride has emerged as a scaffold of significant interest, offering a unique constellation of physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the 4-aminotetrahydropyran (THP) scaffold against its common bioisosteric cousins: piperidine, morpholine, and cyclohexane. By delving into their structural nuances and presenting supporting, albeit illustrative, experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.
The Rise of Saturated Scaffolds: A Paradigm Shift in Drug Discovery
Historically, medicinal chemistry has been dominated by aromatic ring systems. However, the contemporary drug discovery landscape increasingly favors the three-dimensionality and improved physicochemical properties offered by saturated heterocycles.[1] These scaffolds can enhance aqueous solubility, modulate lipophilicity, and provide more diverse vectors for substituent placement, thereby improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile and reducing the potential for toxic metabolites.[1]
This compound: A Profile
This compound is a versatile building block characterized by a six-membered tetrahydropyran ring bearing an amino group at the 4-position.[2][3] The hydrochloride salt form enhances its aqueous solubility and ease of handling in laboratory settings.[3]
Key Structural Features and Their Implications:
-
Tetrahydropyran Ring: The ether oxygen within the THP ring introduces polarity and a hydrogen bond acceptor site, which can favorably impact solubility and target engagement compared to its carbocyclic analogue, cyclohexane.[4] The THP ring is a recognized bioisostere of cyclohexane but with reduced lipophilicity.
-
Amino Group: The primary amine at the 4-position provides a crucial point for derivatization, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR). It also acts as a hydrogen bond donor and can be protonated at physiological pH, influencing solubility and interactions with biological targets.
-
Stereochemistry: The chair conformation of the tetrahydropyran ring allows for axial and equatorial positioning of substituents, offering a greater exploration of 3D chemical space.
The utility of the amino-THP motif is exemplified in approved drugs such as the FLT3 inhibitor Gilteritinib , used in the treatment of acute myeloid leukemia.
Comparative Analysis of Key Physicochemical and ADME Properties
The choice of a scaffold can dramatically alter a drug candidate's properties. The following sections compare 4-aminotetrahydropyran with piperidine, morpholine, and cyclohexane across key parameters.
Table 1: Comparative Physicochemical Properties of Illustrative Analogues
| Property | 4-Aminotetrahydropyran Analogue | Piperidine Analogue | Morpholine Analogue | Cyclohexane Analogue | Rationale for Expected Differences |
| Molecular Weight | Base + R | Similar to THP | Similar to THP | Lower than THP | The replacement of CH2 with O (cyclohexane to THP) or NH with O (piperidine to morpholine) results in minimal molecular weight changes. |
| Calculated LogP (cLogP) | Lower | Higher | Lowest | Highest | The ether oxygen in THP and morpholine reduces lipophilicity compared to the methylene group in cyclohexane and the secondary amine in piperidine. |
| Topological Polar Surface Area (TPSA) | Higher | Lower | Highest | Lowest | The presence of both oxygen and nitrogen in the THP and morpholine scaffolds increases the TPSA compared to piperidine (nitrogen only) and cyclohexane (no heteroatoms). |
| pKa of Amino Group | ~9.5 | ~10.5 | ~8.5 | ~10.0 | The electron-withdrawing effect of the ether oxygen in the THP ring slightly reduces the basicity of the amine compared to the cyclohexane analogue. The oxygen in morpholine has a more pronounced effect, significantly lowering the pKa. |
Table 2: Comparative ADME Properties of Illustrative Analogues
| Property | 4-Aminotetrahydropyran Analogue | Piperidine Analogue | Morpholine Analogue | Cyclohexane Analogue | Rationale for Expected Differences |
| Aqueous Solubility (µg/mL) | High | Moderate | Very High | Low | The hydrogen bonding capacity of the ether oxygen in THP and morpholine generally leads to improved aqueous solubility over the more lipophilic cyclohexane and piperidine scaffolds. |
| Metabolic Stability (HLM, t½ min) | Moderate-High | Low-Moderate | High | Moderate | The piperidine ring is often susceptible to CYP450-mediated oxidation. The electron-withdrawing oxygen in morpholine generally increases metabolic stability. The THP ring is also considered relatively stable. |
| Passive Permeability (PAMPA, Pe x 10⁻⁶ cm/s) | Moderate | High | Low-Moderate | Very High | Higher lipophilicity generally correlates with increased passive permeability. Therefore, the cyclohexane and piperidine analogues are expected to show higher permeability than the more polar THP and morpholine analogues. |
In-Depth Scaffold Comparison
4-Aminotetrahydropyran vs. Piperidine
Piperidine is a ubiquitous scaffold in medicinal chemistry, present in numerous CNS-active drugs.[5][6]
-
Advantages of THP over Piperidine: The introduction of the ether oxygen in the THP ring can lead to improved aqueous solubility and metabolic stability. The lower pKa of the exocyclic amine on a THP ring compared to a piperidine ring can be advantageous in fine-tuning the overall basicity of a molecule to optimize cell permeability and reduce off-target effects at aminergic GPCRs.
-
Advantages of Piperidine over THP: The higher lipophilicity and basicity of the piperidine nitrogen can be beneficial for CNS penetration and for forming strong ionic interactions with acidic residues in a target protein.
4-Aminotetrahydropyran vs. Morpholine
Morpholine is often incorporated into drug candidates to enhance their physicochemical properties, particularly solubility and metabolic stability.
-
Advantages of THP over Morpholine: While both contain an ether oxygen, the 4-aminotetrahydropyran scaffold has a less pronounced effect on reducing the basicity of the exocyclic amine compared to the endocyclic amine in morpholine. This allows for a different profile of ionic interactions and may be beneficial for specific target engagement.
-
Advantages of Morpholine over THP: The morpholine ring is generally considered more metabolically robust and can significantly improve aqueous solubility.[7]
4-Aminotetrahydropyran vs. Cyclohexane
The cyclohexane ring is the direct carbocyclic analogue of tetrahydropyran and serves as a fundamental non-polar, saturated scaffold.
-
Advantages of THP over Cyclohexane: The key advantage is the introduction of the polar ether oxygen, which can act as a hydrogen bond acceptor, improve solubility, and reduce lipophilicity. This can be a crucial modification to move a compound from a lipophilic, poorly soluble space into a more drug-like one.
-
Advantages of Cyclohexane over THP: The higher lipophilicity of the cyclohexane ring can be advantageous for passive permeability and for binding to hydrophobic pockets in a target protein.
Experimental Workflows and Methodologies
To empirically determine the comparative properties of these scaffolds, a series of standardized in vitro assays are essential. The following are detailed protocols for key experiments.
Aqueous Solubility Assay (Shake-Flask Method)
This assay determines the thermodynamic solubility of a compound.
Protocol:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add an excess amount of the test compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Filter the suspension to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to Phase I metabolism.
Protocol:
-
Reagent Preparation: Prepare human liver microsomes (HLM) in a phosphate buffer (pH 7.4) containing a cofactor, typically NADPH.
-
Incubation: Add the test compound (at a final concentration of, for example, 1 µM) to the HLM suspension and incubate at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial membrane.
Protocol:
-
Membrane Preparation: Coat a filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: Fill the wells of a donor plate with a solution of the test compound in a buffer (pH 7.4). Fill the wells of an acceptor plate with buffer.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe).
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 3. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 4. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 7. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Cross-Reactivity Profiling of Enzyme Inhibitors Derived from 4-Aminotetrahydropyran Hydrochloride
Introduction: The Double-Edged Sword of Privileged Scaffolds
In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors is paramount. Small molecules that can precisely modulate the activity of a single enzyme target hold immense therapeutic promise. Among the vast chemical architectures explored, "privileged scaffolds" have emerged as foundational frameworks for building libraries of drug candidates. The 4-Aminotetrahydropyran structure is one such scaffold, prized for its sp³-rich, three-dimensional character that allows for excellent exploration of chemical space and favorable pharmacokinetic properties.[1] Its derivatives have shown promise as inhibitors for a range of enzymes, including kinases and dipeptidyl peptidase-4 (DPP-4).[2]
However, the very features that make a scaffold versatile can also be a liability. The inherent binding characteristics of a core structure may lead its derivatives to interact with unintended, off-target enzymes, particularly within large, structurally related families like the human kinome.[3][4] These off-target interactions are a primary source of drug toxicity and can lead to misleading interpretations of a compound's biological effects.[5][6] In some cases, the desired therapeutic effect of a drug is, paradoxically, mediated through these off-target interactions.[5][6]
Therefore, a rigorous, multi-tiered approach to cross-reactivity profiling is not merely a supplementary check; it is a core component of the drug discovery process. It is the critical path to understanding a compound's true mechanism of action, ensuring its safety, and unlocking its full therapeutic potential. This guide provides an in-depth comparison of profiling strategies, using hypothetical inhibitors derived from the 4-Aminotetrahydropyran hydrochloride scaffold to illustrate key principles and experimental workflows.
The Rationale for Selectivity: Why Profiling is Non-Negotiable
The selectivity of an enzyme inhibitor is a critical determinant of its clinical success.[7] A lack of selectivity can manifest in several detrimental ways:
-
Direct Toxicity: Inhibition of essential housekeeping enzymes can lead to severe adverse effects.
-
Misleading Structure-Activity Relationships (SAR): If a biological effect is caused by an unknown off-target, optimization efforts may be focused on the wrong molecular properties, wasting significant time and resources.[7]
-
Confounded Clinical Results: Unexpected side effects can derail clinical trials, even for compounds with high on-target potency.
Conversely, a well-defined selectivity profile can be advantageous. A "polypharmacology" approach, where a drug is designed to intentionally interact with a small number of disease-relevant targets, can lead to enhanced efficacy.[3][4] This, however, requires a comprehensive understanding of all relevant targets, which can only be achieved through systematic profiling.
The following workflow illustrates a standard, tiered approach to comprehensively profile a new chemical entity (NCE).
Caption: A tiered workflow for enzyme inhibitor cross-reactivity profiling.
Comparative Analysis: A Tale of Two Inhibitors
To illustrate the importance of comprehensive profiling, let us consider two hypothetical kinase inhibitors derived from a common 4-Aminotetrahydropyran scaffold: ATHP-Inhibitor-A and ATHP-Inhibitor-B . Both were designed to target Kinase-Alpha , a critical enzyme in a cancer signaling pathway.
Caption: Diversification of the 4-Aminotetrahydropyran scaffold.
An initial biochemical assay shows both compounds are highly potent against Kinase-Alpha. However, a broader cross-reactivity screen reveals a critical difference in their selectivity profiles.
Table 1: Comparative Inhibitory Activity (IC50, nM) of ATHP-Inhibitor-A and ATHP-Inhibitor-B
| Enzyme Target | ATHP-Inhibitor-A (IC50, nM) | ATHP-Inhibitor-B (IC50, nM) | Comments |
| Kinase-Alpha (Primary Target) | 5 | 8 | Both compounds show high on-target potency. |
| Kinase-Beta (Related Family) | 8 | >10,000 | Inhibitor-A shows significant off-target activity. |
| Kinase-Gamma (Related Family) | 5,200 | >10,000 | Inhibitor-B is highly selective against this family member. |
| Kinase-Delta (Unrelated Family) | >10,000 | >10,000 | Both are selective against unrelated kinases. |
| Protease-X | >10,000 | >10,000 | No cross-reactivity with other enzyme classes observed. |
Data are illustrative and for comparison purposes only.
This simple table, derived from Tier 1 and Tier 2 screening, immediately highlights a critical finding. While ATHP-Inhibitor-A is slightly more potent against the primary target, its significant inhibition of Kinase-Beta (IC50 = 8 nM) is a major liability. If Kinase-Beta inhibition is associated with toxicity, Inhibitor-A would be a poor candidate for further development. In contrast, ATHP-Inhibitor-B , despite being marginally less potent, demonstrates a vastly superior selectivity profile and is the more promising lead compound. Without this comparative profiling, a decision might have been made based on on-target potency alone, leading to a costly failure later in development.
Key Experimental Methodologies and Protocols
The foundation of a reliable comparison guide rests on robust and reproducible experimental protocols. Here, we detail the methodologies for two key assays in the profiling cascade.
Biochemical Kinase Inhibition Assay (Fluorescence-Based)
Causality: This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified enzyme. By quantifying the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%), we obtain a direct measure of potency.[8][9] Using a panel of kinases in this format allows for a direct comparison of potency and is the gold standard for initial selectivity assessment.[10]
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., ATHP-Inhibitor-B) in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase (e.g., Kinase-Alpha) and a suitable peptide substrate in assay buffer.
-
Prepare an ATP solution in assay buffer at a concentration equal to the Km for the specific kinase being tested. This is critical for ensuring that the measured IC50 is a close approximation of the inhibition constant (Ki).[4]
-
-
Assay Procedure (384-well plate format):
-
Create a serial dilution series of the inhibitor stock in DMSO. Typically, an 11-point, 3-fold dilution is performed.
-
Dispense 50 nL of each inhibitor concentration into the assay plate wells using an acoustic liquid handler. Include DMSO-only wells as a "no inhibition" control.
-
Add 5 µL of the kinase/substrate solution to all wells and mix.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect product formation by adding 10 µL of a detection reagent (e.g., a solution containing ADP-Glo™ Kinase Assay reagents, which measures ADP production via a luciferase-based system).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Causality: A compound's activity in a biochemical assay does not guarantee it will engage its target in the complex environment of a living cell. CETSA provides direct evidence of target engagement in a physiological context.[6] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (the inhibitor). This change in thermal stability is a proxy for target binding.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., a cancer cell line expressing Kinase-Alpha) to ~80% confluency.
-
Treat the cells with the test inhibitor (e.g., ATHP-Inhibitor-B at 1 µM) or a vehicle control (DMSO) for 1 hour under normal culture conditions.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into several PCR tubes.
-
Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Immediately cool the samples on ice.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Protein Quantification:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantify the amount of the specific target protein (Kinase-Alpha) remaining in the supernatant using a method like Western blotting or ELISA.
-
-
Data Analysis:
-
For both the vehicle- and inhibitor-treated samples, plot the amount of soluble target protein as a function of temperature.
-
The resulting curve for the inhibitor-treated sample should show a rightward "shift" compared to the vehicle control, indicating that the protein is stabilized at higher temperatures. This shift confirms that the inhibitor is binding to its target inside the cells.
-
Conclusion: An Integrated Strategy for Success
The development of safe and effective enzyme inhibitors from promising scaffolds like this compound is a complex, multi-faceted endeavor. As we have demonstrated with our illustrative inhibitors, ATHP-Inhibitor-A and ATHP-Inhibitor-B, on-target potency is only the beginning of the story. A deep and early understanding of a compound's cross-reactivity profile is essential for making informed decisions, mitigating risks, and ultimately, achieving clinical success.
A strategic, tiered approach that combines broad biochemical screening with more focused IC50 determination and cellular target engagement assays provides the necessary data to build a comprehensive selectivity profile. This commitment to rigorous, evidence-based profiling ensures that only the most promising candidates—those with a well-understood balance of potency and selectivity—are advanced, maximizing the probability of developing a novel therapeutic that is both effective and safe.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [unidesktesting.motion.ac.in]
- 8. reactionbiology.com [reactionbiology.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminotetrahydropyran Hydrochloride
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Aminotetrahydropyran hydrochloride (CAS No: 33024-60-1), a common reagent in pharmaceutical research and development. The procedures outlined herein are grounded in established safety principles and regulatory compliance, designed to provide researchers with the confidence and knowledge to handle this chemical waste responsibly.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is essential. This compound presents a multi-faceted hazard profile that dictates every aspect of its management, from personal protective equipment (PPE) to final disposal methodology.
The primary hazards include:
-
Acute Toxicity: The compound is harmful if swallowed.[1]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation or damage.[1][2] Direct contact can lead to burns.[3]
-
Flammability: While the hydrochloride salt is a solid, the parent compound, 4-Aminotetrahydropyran, is a flammable liquid and vapor.[2][4][5] This property necessitates strict control of ignition sources in storage and handling areas.
These hazards are formally classified under the Globally Harmonized System (GHS), as summarized in the table below. This classification is not merely procedural; it is a direct mandate for the stringent controls we must apply. The risk of serious eye damage, for instance, is the direct cause for mandating chemical splash goggles and a face shield, while its toxicity underpins the requirement for disposal via a licensed chemical destruction plant rather than drain disposal.[4][6]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation | [1][2][5] |
| Flammability (Parent Compound) | H226 | Flammable liquid and vapor | [2][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. Given the compound's hazardous properties, the following ensemble is required to create a reliable barrier between the researcher and potential exposure.[7]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[8] Gloves must be inspected before use and disposed of after contamination in accordance with laboratory best practices. Double gloving is recommended, especially when handling larger quantities or cleaning spills.[9]
-
Eye and Face Protection: Use tight-sealing safety goggles that meet the ANSI Z.87.1 standard.[10] A full-face shield is required when there is a significant risk of splashing.[8][10]
-
Body Protection: A flame-retardant, long-sleeved laboratory coat must be worn and kept buttoned.[10] Ensure clothing covers as much skin as possible; long pants and closed-toe, closed-heel shoes are mandatory.[10]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, particularly outside of a containment hood, a NIOSH-approved respirator is required.[4][11] The specific type (e.g., N95 for particulates or one with an organic vapor cartridge) should be determined by a formal risk assessment.
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish all nearby open flames and turn off any spark-producing equipment.[4][5]
-
Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble described in Section 2.
-
Contain the Spill: Cover drains to prevent environmental release. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).
-
Absorb and Collect: Gently cover and absorb the spilled material with the inert absorbent. Do not use combustible materials like paper towels to absorb large quantities of a flammable substance.
-
Package for Disposal: Using non-sparking tools, carefully scoop the absorbed material and contaminated soil into a suitable, labeled, and sealable container for hazardous waste disposal.[4][6]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated items, including gloves, absorbent materials, and cleaning supplies, must be placed in the designated hazardous waste container.
Standard Disposal Procedure for this compound
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6] Its chemical properties and potential environmental toxicity mandate disposal as regulated hazardous waste.[12] The guiding principle is to ensure the waste is properly segregated, contained, and transferred to a facility capable of its destruction.
Waste Segregation and Collection Workflow
Caption: Waste Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocol:
-
Identify Waste Stream: This chemical should be treated as a non-halogenated organic hazardous waste. Do not mix it with other waste types, especially incompatible materials like strong acids or oxidizers.[4]
-
Use Designated Containers: Transfer the waste into a designated, properly sealed hazardous waste container.[6] Ensure the container is made of a compatible material (e.g., polyethylene).
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[13]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[13] This area must be well-ventilated, secure, and away from heat or ignition sources.[4]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste.[13]
-
Final Disposal: The ultimate disposal method will be handled by a licensed waste management facility. For organic compounds of this nature, high-temperature incineration is the standard and most effective method, as it ensures complete destruction of the hazardous material.[14][15][16]
By adhering to these procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and protecting the broader ecosystem.
References
- 1. This compound | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. pppmag.com [pppmag.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ptb.de [ptb.de]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
